KX-01-191
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
2-(4-tributylstannylphenyl)-1,3,10-triazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N3O.3C4H9.Sn/c20-16-12-7-4-8-13-14(12)19(10-9-17-16)15(18-13)11-5-2-1-3-6-11;3*1-3-4-2;/h2-8H,9-10H2,(H,17,20);3*1,3-4H2,2H3; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOQSHPQTNVDAAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)C2=NC3=CC=CC4=C3N2CCNC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39N3OSn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of KX-01-191 (Tirbanibulin)
For Researchers, Scientists, and Drug Development Professionals
Introduction
KX-01-191, also known as Tirbanibulin, is a novel small molecule inhibitor with a dual mechanism of action, targeting both Src kinase signaling and tubulin polymerization.[1][2][3] Marketed as Klisyri®, it is approved for the topical treatment of actinic keratosis (AK) on the face and scalp.[4][5] Its unique therapeutic approach, which combines anti-proliferative and pro-apoptotic effects, makes it a subject of significant interest in oncology and dermatology.[6][7] This guide provides a comprehensive overview of the molecular mechanisms, quantitative efficacy, and key experimental methodologies used to characterize this compound.
Core Mechanism of Action: A Dual-Pronged Attack
This compound exerts its therapeutic effects through two primary and interconnected mechanisms: the inhibition of Src kinase and the disruption of tubulin polymerization.[1][2] This dual activity leads to cell cycle arrest and apoptosis in rapidly dividing cells, such as the dysplastic keratinocytes found in actinic keratosis lesions.[6][7]
Inhibition of Src Kinase Signaling
This compound is a non-ATP competitive inhibitor of Src kinase, a non-receptor tyrosine kinase that plays a pivotal role in regulating cellular processes such as proliferation, survival, migration, and angiogenesis.[1][8] Unlike many other Src kinase inhibitors, Tirbanibulin targets the peptide substrate binding site of Src.[1][9] This inhibition disrupts the downstream signaling cascade, leading to the downregulation of key effector molecules.[1][7]
Signaling Pathway:
The inhibition of Src by this compound leads to a reduction in the phosphorylation of downstream targets, including Focal Adhesion Kinase (FAK) and Paxillin.[1] This disruption of the Src-FAK signaling axis interferes with cell adhesion, migration, and survival signals.[1][7]
Disruption of Tubulin Polymerization
This compound also functions as a microtubule destabilizing agent by inhibiting tubulin polymerization.[2][3] It binds to the colchicine-binding site on β-tubulin, preventing the assembly of α- and β-tubulin heterodimers into microtubules.[7][9] This disruption of the microtubule network is crucial as microtubules are essential for forming the mitotic spindle during cell division. The inability to form a functional mitotic spindle leads to an arrest of the cell cycle in the G2/M phase, which ultimately triggers apoptosis.[8][10] A noteworthy characteristic of Tirbanibulin's interaction with tubulin is its reversibility, which may contribute to its favorable safety profile compared to irreversibly binding tubulin inhibitors.[7]
Quantitative Data
Preclinical In Vitro Efficacy
The anti-proliferative activity of this compound has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values are summarized below.
| Cell Line | Cancer Type | Assay | IC50/GI50 (nM) | Incubation Time |
| HeLa | Cervical Cancer | CCK-8 | 44 | 48 hours |
| Huh7 | Hepatocellular Carcinoma | MTT | 9 | 3 days |
| PLC/PRF/5 | Hepatocellular Carcinoma | MTT | 13 | 3 days |
| Hep3B | Hepatocellular Carcinoma | MTT | 26 | 3 days |
| HepG2 | Hepatocellular Carcinoma | MTT | 60 | 3 days |
| Keratinocytes | Normal Human Epidermal | - | 32 | - |
| MDA-MB-231 | Triple Negative Breast Cancer | MTT | <100 | - |
| MDA-MB-468 | Triple Negative Breast Cancer | MTT | <100 | - |
| BT-549 | Triple Negative Breast Cancer | MTT | <100 | - |
Data sourced from multiple preclinical studies.[8][9]
Clinical Efficacy in Actinic Keratosis
Phase 3 clinical trials have demonstrated the efficacy of Tirbanibulin 1% ointment for the treatment of actinic keratosis on the face or scalp.
| Study | Treatment Group | Vehicle Group | Difference (95% CI) | p-value |
| Trial 1 (Complete Clearance at Day 57) | 44% (77/175) | 5% (8/176) | 40% (32 to 47) | <0.001 |
| Trial 2 (Complete Clearance at Day 57) | 54% (97/178) | 13% (22/173) | 42% (33 to 51) | <0.001 |
| Pooled Data (Complete Clearance at Day 57) | 49% | 9% | 41% (35 to 47) | <0.001 |
| Trial 1 (Partial Clearance at Day 57) | 68% | 16% | - | <0.001 |
| Trial 2 (Partial Clearance at Day 57) | 76% | 20% | - | <0.001 |
| Pooled Data (Partial Clearance at Day 57) | 72% | 18% | 54% (48 to 60) | <0.001 |
Data from two identically designed Phase 3 trials.[2][11]
Recurrence: At the 1-year follow-up, an estimated 47% of patients who had achieved a complete response to tirbanibulin experienced a recurrence of lesions.[2]
Adverse Events: The most common local skin reactions were erythema (91%) and flaking or scaling (82%). Application-site pain and pruritus were reported in 10% and 9% of patients, respectively, and were transient.[2]
Experimental Protocols
Western Blot Analysis for Src Phosphorylation
This protocol is used to quantify the inhibition of Src kinase activity by measuring the levels of phosphorylated Src (p-Src) and its downstream targets.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa) and treat with varying concentrations of Tirbanibulin for a specified duration (e.g., 72 hours).[1]
-
Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine protein concentration using a BCA assay.[1]
-
SDS-PAGE: Separate protein lysates on a polyacrylamide gel.[3]
-
Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.[3]
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% BSA or non-fat milk) to prevent non-specific antibody binding.[3]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p-Src (e.g., Tyr416), total Src, and a loading control (e.g., GAPDH).[1]
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody.[1]
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.[1]
-
Analysis: Capture images and perform densitometric analysis to quantify protein levels, normalizing to the loading control.[1]
MTT Assay for Cell Proliferation
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.[9]
-
Compound Treatment: Treat cells with a serial dilution of Tirbanibulin for a set period (e.g., 72 hours).[9]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[9]
-
Solubilization: Add a solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[9]
Tubulin Polymerization Assay
This assay measures the effect of compounds on the in vitro assembly of microtubules.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing purified tubulin, GTP, and a polymerization buffer in a 96-well plate.[12][13]
-
Compound Addition: Add Tirbanibulin or a control compound to the wells.
-
Initiate Polymerization: Initiate polymerization by incubating the plate at 37°C.[12]
-
Measurement: Measure the increase in absorbance at 340 nm over time, which corresponds to the extent of tubulin polymerization.[12]
-
Data Analysis: Plot absorbance versus time to generate polymerization curves and compare the effects of Tirbanibulin to controls.[12]
Wound Healing Assay for Cell Migration
This assay assesses the effect of a compound on cell migration.
Methodology:
-
Create a Monolayer: Grow cells to confluence in a culture plate.[14]
-
Create a "Wound": Create a scratch or gap in the cell monolayer using a pipette tip or a culture insert.[14][15]
-
Treatment: Treat the cells with Tirbanibulin or a vehicle control.
-
Image Acquisition: Capture images of the wound at different time points (e.g., 0, 24, 48 hours).[14]
-
Analysis: Measure the area of the wound over time to quantify the rate of cell migration and wound closure.[16]
Immunofluorescence for Microtubule Visualization
This technique allows for the direct visualization of the microtubule network within cells.
Methodology:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with Tirbanibulin.[17]
-
Fixation and Permeabilization: Fix the cells (e.g., with methanol or paraformaldehyde) and permeabilize the cell membranes (e.g., with Triton X-100).[17][18]
-
Blocking: Block with a suitable agent to prevent non-specific antibody binding.[17]
-
Antibody Staining: Incubate with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody. Counterstain nuclei with DAPI.[17]
-
Imaging: Visualize the microtubule structure using a fluorescence microscope.[17]
Conclusion
This compound (Tirbanibulin) is a promising therapeutic agent with a well-defined dual mechanism of action that involves the inhibition of both Src kinase signaling and tubulin polymerization.[1][2] This multifaceted approach effectively induces cell cycle arrest and apoptosis in hyperproliferative cells, as demonstrated by extensive preclinical and clinical data.[7][11] The detailed experimental protocols provided herein offer a robust framework for further investigation into the molecular pharmacology of Tirbanibulin and its potential applications in other proliferative diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Phase 3 Trials of Tirbanibulin Ointment for Actinic Keratosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. researchgate.net [researchgate.net]
- 6. Tirbanibulin Ointment 1% as a Novel Treatment for Actinic Keratosis: Phase 1 and 2 Results - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 7. Tirbanibulin for Actinic Keratosis: Insights into the Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Tirbanibulin Attenuates Pulmonary Fibrosis by Modulating Src/STAT3 Signaling [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. Anti-tumor effects of tirbanibulin in squamous cell carcinoma cells are mediated via disruption of tubulin-polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1% Tirbanibulin Ointment for the Treatment of Actinic Keratoses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. In vitro wound healing of tumor cells: inhibition of cell migration by selected cytotoxic alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Novel In Vitro Wound Healing Assay to Evaluate Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anticancer drug screening: standardization of in vitro wound healing assay [redalyc.org]
- 17. benchchem.com [benchchem.com]
- 18. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
The Dual-Action of KX-01: A Technical Guide to its Src Kinase and Tubulin Polymerization Inhibition Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
KX-01, also known as Tirbanibulin, is a novel small molecule inhibitor with a dual mechanism of action, targeting both Src family kinases (SFKs) and tubulin polymerization.[1] This dual activity positions KX-01 as a promising therapeutic agent, particularly in oncology, where it can simultaneously disrupt key signaling pathways driving cancer cell proliferation and survival, as well as interfere with the mechanics of cell division.[2] Unlike traditional Src inhibitors that have faced challenges in clinical efficacy, KX-01's ability to also inhibit tubulin polymerization may overcome some of these limitations.[1] This technical guide provides an in-depth overview of the KX-01 Src kinase inhibition pathway, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action: A Two-Pronged Attack
KX-01 exerts its anti-tumor effects through two primary and interconnected mechanisms:
-
Src Family Kinase (SFK) Inhibition: Src, a non-receptor tyrosine kinase, is a critical signaling node in numerous cellular processes, including proliferation, survival, migration, and invasion.[3] Aberrant Src activation is a hallmark of many cancers.[1] KX-01 is a peptidomimetic inhibitor that targets the peptide substrate binding site of Src, offering a degree of specificity.[4] By inhibiting Src, KX-01 downregulates the phosphorylation of downstream signaling molecules, leading to reduced cell migration, proliferation, and survival.[1]
-
Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton, playing a crucial role in cell division by forming the mitotic spindle.[4] KX-01 disrupts microtubule dynamics, leading to a G2/M phase cell cycle arrest and ultimately inducing mitotic catastrophe and apoptosis in cancer cells.[2]
This dual mechanism is visualized in the following signaling pathway diagram.
Quantitative In Vitro Efficacy
The anti-proliferative activity of KX-01 has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate potent activity, particularly in triple-negative breast cancer (TNBC) cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF7 | Luminal (ER+) Breast Cancer | 0.0418 ± 0.0010 |
| T47D | Luminal (ER+/PR+) Breast Cancer | 0.0435 ± 0.0423 |
| SK-BR-3 | HER2+ Breast Cancer | 0.0338 ± 0.0010 |
| BT-549 | Triple-Negative Breast Cancer | 0.0467 ± 0.0019 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.0446 ± 0.0009 |
| MDA-MB-468 | Triple-Negative Breast Cancer | 0.0613 ± 0.0017 |
| Hs578T | Triple-Negative Breast Cancer | > 5 |
| HCC1937 | Triple-Negative Breast Cancer | > 5 |
| Huh7 | Hepatocellular Carcinoma | 0.009 |
| PLC/PRF/5 | Hepatocellular Carcinoma | 0.013 |
| Hep3B | Hepatocellular Carcinoma | 0.026 |
| HepG2 | Hepatocellular Carcinoma | 0.060 |
Experimental Protocols
Detailed methodologies for key in vitro and in vivo assays used to characterize the activity of KX-01 are provided below.
Workflow for In Vitro Analysis of KX-01
MTT Assay for Cell Viability
This assay determines the cytotoxic effect of KX-01 on cancer cells.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of KX-01 (e.g., 0.01 to 10 µM) for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Wound Healing (Scratch) Assay for Cell Migration
This assay assesses the effect of KX-01 on the migratory capacity of cancer cells.
-
Cell Seeding: Seed cells in a 6-well plate and grow them to form a confluent monolayer.
-
Scratch Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.
-
Treatment: Wash the wells with PBS to remove detached cells and then add fresh medium containing KX-01 at a non-lethal concentration.
-
Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 and 48 hours) using a microscope.
-
Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Flow Cytometry for Cell Cycle Analysis
This method is used to determine the effect of KX-01 on cell cycle progression.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat them with KX-01 for 24 to 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometric Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot for Src Pathway Protein Expression
This technique is used to measure the levels of total and phosphorylated proteins in the Src signaling pathway.
-
Cell Lysis: Treat cells with KX-01, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies against total Src, phospho-Src, and other downstream targets. Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Efficacy in Xenograft Models
The antitumor activity of KX-01 has been confirmed in vivo using mouse xenograft models.
Workflow for In Vivo Xenograft Study
MDA-MB-231 Xenograft Model
-
Cell Implantation: Subcutaneously inject 1 x 10⁶ to 5 x 10⁶ MDA-MB-231 cells into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Monitor the mice for tumor formation and growth.
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer KX-01 (e.g., orally) at various doses.
-
Tumor Measurement: Measure tumor volume with calipers every few days.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
In a study using an MDA-MB-231 mouse xenograft model, KX-01 effectively delayed tumor growth.
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition |
| Vehicle Control | ~1200 | 0% |
| KX-01 (10 mg/kg) | ~400 | ~67% |
Conclusion
KX-01 (Tirbanibulin) is a potent dual inhibitor of Src family kinases and tubulin polymerization. Its ability to concurrently target key oncogenic signaling and the machinery of cell division provides a strong rationale for its continued investigation as a cancer therapeutic. The data and protocols presented in this guide offer a comprehensive technical overview for researchers and drug development professionals working on or interested in the mechanism and application of KX-01. The synergistic potential of combining KX-01 with other anticancer agents, such as tamoxifen, further broadens its therapeutic possibilities.[4]
References
- 1. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 2. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. clyte.tech [clyte.tech]
Dual-Action Inhibition of Tubulin Polymerization and Src Kinase by KX-01-191 (Tirbanibulin): A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
KX-01-191, also known as tirbanibulin, is a novel small molecule inhibitor with a dual mechanism of action, targeting both tubulin polymerization and Src kinase signaling.[1][2] This targeted approach offers a potent anti-proliferative effect, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in rapidly dividing cells.[1][2][3] Clinical and preclinical studies have demonstrated its efficacy in various therapeutic areas, including actinic keratosis and oncology.[3][4] This technical guide provides a comprehensive overview of the core mechanisms of this compound, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of its molecular interactions and experimental workflows.
Core Mechanism of Action
Tirbanibulin exerts its therapeutic effects through two primary, interconnected pathways:
-
Inhibition of Tubulin Polymerization: Tirbanibulin acts as a microtubule destabilizing agent.[5] It binds to the colchicine-binding site on β-tubulin, a key component of microtubules.[1] This binding is reversible and disrupts the dynamic process of tubulin polymerization, which is essential for the formation of the mitotic spindle during cell division.[1][3] The inhibition of microtubule formation leads to an arrest of the cell cycle in the G2/M phase.[1][5]
-
Inhibition of Src Kinase Signaling: In addition to its effects on the cytoskeleton, tirbanibulin is a potent inhibitor of Src family kinases (SFKs).[2] Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cellular processes such as proliferation, survival, migration, and angiogenesis.[2] By inhibiting Src kinase activity, tirbanibulin disrupts these key oncogenic signaling pathways.[2][3] It has been shown to down-regulate the expression of phosphorylated Src (p-Src) and downstream signaling molecules.[3][6]
This dual-action mechanism provides a multi-pronged attack on hyperproliferating cells, contributing to its therapeutic efficacy.
Quantitative Data: Anti-Proliferative Activity
Tirbanibulin has demonstrated potent anti-proliferative activity across a variety of human cancer cell lines. The half-maximal growth inhibitory concentration (GI50) and half-maximal inhibitory concentration (IC50) values from selected studies are summarized in the tables below.
Table 1: GI50 Values of Tirbanibulin in Various Cancer Cell Lines [7][8]
| Cell Line | Cancer Type | GI50 (nM) |
| Huh7 | Hepatocellular Carcinoma | 9 |
| PLC/PRF/5 | Hepatocellular Carcinoma | 13 |
| Hep3B | Hepatocellular Carcinoma | 26 |
| HepG2 | Hepatocellular Carcinoma | 60 |
| N87 | Gastric Cancer | 15 |
| SNU-1 | Gastric Cancer | 6 |
| KATO III | Gastric Cancer | 39 |
| H5746T | - | 105 |
| MEX-SA/Dx5 | Multi-drug Resistant Uterine Sarcoma | 34 |
| NCI/ADR-RES | Multi-drug Resistant Ovarian Cancer | 56 |
Table 2: IC50 Value of Tirbanibulin [9]
| Cell Line | Cancer Type | IC50 (nM) |
| HeLa | Cervical Cancer | 31.49 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay measures the effect of tirbanibulin on the in vitro assembly of purified tubulin into microtubules by monitoring the change in turbidity.
Materials:
-
Tubulin (lyophilized, >99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 1 mM EGTA, 1 mM MgCl2)
-
GTP solution (100 mM)
-
Glycerol
-
Tirbanibulin (this compound) stock solution in DMSO
-
Positive control (e.g., Paclitaxel)
-
Negative control (e.g., Nocodazole)
-
Pre-chilled 96-well plates
-
Temperature-controlled spectrophotometer or plate reader
Procedure:
-
Reagent Preparation:
-
Thaw all reagents on ice. Keep tubulin on ice at all times.
-
Prepare Tubulin Polymerization Buffer (TPB) by supplementing the General Tubulin Buffer with 1 mM GTP and 10% glycerol. Keep on ice.
-
Reconstitute lyophilized tubulin in ice-cold TPB to a final concentration of 3 mg/mL. Keep on ice and use within one hour.
-
Prepare a 10x working stock of tirbanibulin and control compounds by diluting the stock solutions in TPB. Create a serial dilution to test a range of concentrations.
-
-
Assay Assembly:
-
Pre-warm the spectrophotometer to 37°C.
-
On ice, add 10 µL of the 10x working solutions of tirbanibulin, controls, or vehicle (TPB with DMSO) to the appropriate wells of a pre-chilled 96-well plate.
-
To initiate the polymerization reaction, add 90 µL of the cold 3 mg/mL tubulin solution to each well.
-
-
Data Acquisition:
-
Immediately place the plate in the pre-warmed spectrophotometer.
-
Measure the absorbance at 340 nm every 60 seconds for 60-90 minutes.
-
-
Data Analysis:
-
Subtract the initial absorbance reading (time 0) from all subsequent readings for each well to correct for background.
-
Plot the change in absorbance versus time for each concentration of tirbanibulin and controls.
-
Determine the Vmax (maximum rate of polymerization) and the plateau absorbance (extent of polymerization).
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
In Vitro Src Kinase Activity Assay
This protocol describes a method to measure the inhibitory effect of tirbanibulin on Src kinase activity. This example utilizes a fluorescence-based assay that detects the amount of ADP produced.
Materials:
-
Recombinant c-Src enzyme
-
Src Assay Buffer
-
Src Peptide Substrate
-
Ultra-Pure ATP
-
Tirbanibulin (this compound) stock solution in DMSO
-
Reference Inhibitor (e.g., Dasatinib)
-
ADP Detection Reagents (e.g., ADP Detection Mix and Developer Enzyme Mix)
-
96-well plate (black, opaque for fluorescence)
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Reconstitute and dilute the c-Src enzyme, Src Peptide Substrate, ATP, and ADP detection reagents according to the manufacturer's instructions. Keep all reagents on ice.
-
Prepare a 2x working solution of tirbanibulin and the reference inhibitor in Src Assay Buffer.
-
-
Assay Assembly:
-
To the wells of the 96-well plate, add:
-
10 µL of Diluted c-Src Enzyme Preparation to all wells except the background control.
-
10 µL of the 2x test compound or reference inhibitor solution. For the "No Inhibitor Control" and "Solvent Control," add 10 µL of Src Assay Buffer with and without the corresponding solvent concentration, respectively.
-
Add Src Assay Buffer to the background control wells.
-
-
-
Kinase Reaction:
-
Prepare a Reaction Mix containing Src Assay Buffer, Src Peptide Substrate, and ATP.
-
Start the reaction by adding 40 µL of the Reaction Mix to all wells. The final reaction volume should be 100 µL.
-
-
Data Acquisition:
-
Immediately place the plate in the fluorescence plate reader, pre-warmed to 37°C.
-
Measure the fluorescence (e.g., λEx = 535 nm / λEm = 587 nm) in kinetic mode for 30-45 minutes.
-
-
Data Analysis:
-
Determine the reaction rate from the linear portion of the fluorescence versus time plot.
-
Subtract the rate of the background control from all other rates.
-
Calculate the percentage of inhibition for each concentration of tirbanibulin relative to the solvent control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathways
Caption: Dual inhibitory mechanism of this compound on Src signaling and tubulin polymerization.
Experimental Workflows
Caption: Workflow for in vitro characterization of this compound.
Conclusion
This compound (tirbanibulin) is a promising therapeutic agent with a well-defined dual mechanism of action targeting both tubulin polymerization and Src kinase signaling. Its potent anti-proliferative activity, demonstrated across a range of cell lines, underscores its potential in oncology and other diseases characterized by cellular hyperproliferation. The experimental protocols and data presented in this whitepaper provide a foundational guide for researchers and drug development professionals working with this compound. Further investigation into the precise downstream effects and potential for synergistic combinations will continue to elucidate the full therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Tirbanibulin for Actinic Keratosis: Insights into the Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and evaluation of tirbanibulin derivatives: a detailed exploration of the structure–activity relationship for anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Tirbanibulin Attenuates Pulmonary Fibrosis by Modulating Src/STAT3 Signaling [frontiersin.org]
- 7. selleckchem.com [selleckchem.com]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. researchgate.net [researchgate.net]
Tirbanibulin: A Technical Guide to Its Dual Inhibitory Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tirbanibulin is a novel, first-in-class small molecule inhibitor with a dual mechanism of action, targeting both tubulin polymerization and Src kinase signaling. This unique therapeutic approach has demonstrated potent anti-proliferative and pro-apoptotic effects, leading to its approval for the topical treatment of actinic keratosis (AK). This technical guide provides an in-depth overview of tirbanibulin's core functions, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental workflows.
Core Mechanism of Action: A Dual-Pronged Attack
Tirbanibulin exerts its therapeutic effects by concurrently disrupting two critical cellular processes essential for the proliferation and survival of hyperproliferating cells, such as those found in actinic keratosis lesions.
Inhibition of Tubulin Polymerization
Tirbanibulin acts as a potent inhibitor of microtubule formation by binding to β-tubulin. Specifically, it interacts with the colchicine-binding site, preventing the polymerization of tubulin dimers into microtubules. This disruption of the microtubule cytoskeleton is a key event, leading to a cascade of downstream effects:
-
Cell Cycle Arrest: The inability to form a functional mitotic spindle halts the cell cycle at the G2/M phase.
-
Induction of Apoptosis: Prolonged cell cycle arrest triggers programmed cell death, or apoptosis, in the rapidly dividing cells.
A noteworthy characteristic of tirbanibulin's interaction with tubulin is the reversibility of its binding. This is in contrast to other tubulin-binding agents like paclitaxel and vinblastine, which bind irreversibly and are associated with greater toxicity. The reversible nature of tirbanibulin's binding is thought to contribute to its favorable safety profile observed in clinical applications.
Inhibition of Src Kinase Signaling
In addition to its effects on microtubule dynamics, tirbanibulin is a non-ATP competitive inhibitor of Src kinase. It uniquely targets the peptide substrate binding site of Src, distinguishing it from many other Src inhibitors that compete with ATP. Src is a non-receptor tyrosine kinase that plays a pivotal role in various signaling pathways that regulate:
-
Cell proliferation and survival
-
Cell migration and invasion
-
Angiogenesis
By inhibiting Src kinase, tirbanibulin effectively downregulates these oncogenic signaling cascades, further contributing to its anti-proliferative effects. It is also hypothesized that the disruption of the microtubule network by tirbanibulin may indirectly contribute to the inhibition of Src signaling by interfering with its intracellular trafficking.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of tirbanibulin from various preclinical studies.
Table 1: In Vitro Src Kinase and Cellular Proliferation Inhibition
| Target/Cell Line | Assay Type | IC50/GI50 (nM) |
| Src Kinase (in human tumor cells) | Kinase Assay | ~25 |
| Primary Human Keratinocytes | Proliferation Assay | ≤50 |
| Melanoma Cell Lines | Proliferation Assay | ≤50 |
| Huh7 (Hepatocellular Carcinoma) | Proliferation Assay | 9 |
| PLC/PRF/5 (Hepatocellular Carcinoma) | Proliferation Assay | 13 |
| Hep3B (Hepatocellular Carcinoma) | Proliferation Assay | 26 |
| HepG2 (Hepatocellular Carcinoma) | Proliferation Assay | 60 |
| A431 (Squamous Cell Carcinoma) | Proliferation Assay (72h) | 30.26 |
| SCC-12 (Squamous Cell Carcinoma) | Proliferation Assay (72h) | 24.32 |
Data compiled from multiple sources.
Table 2: Clinical Efficacy of Tirbanibulin 1% Ointment for Actinic Keratosis (at Day 57)
| Clinical Trial Phase | Endpoint | Tirbanibulin Group | Vehicle Group |
| Phase III (Pooled Data) | Complete (100%) Clearance | 49% | 9% |
| Phase II (5-day regimen) | Complete (100%) Clearance | 43% | N/A |
Data from pivotal clinical trials.
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagram
Caption: Dual inhibitory mechanism of tirbanibulin.
Experimental Workflow: In Vitro Tubulin Polymerization Assay
Caption: Workflow for in vitro tubulin polymerization assay.
Experimental Workflow: Cell Proliferation (MTT) Assay
Caption: Workflow for cell proliferation (MTT) assay.
Detailed Experimental Protocols
In Vitro Tubulin Polymerization Assay
Objective: To quantify the inhibitory effect of tirbanibulin on the polymerization of purified tubulin in a cell-free system.
Materials:
-
Purified tubulin (>99% pure)
-
GTP solution
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Tirbanibulin stock solution (in DMSO)
-
Positive controls (e.g., paclitaxel for polymerization, nocodazole for depolymerization)
-
Negative control (DMSO vehicle)
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm
-
96-well plates
Procedure:
-
On ice, reconstitute lyophilized tubulin in ice-cold polymerization buffer.
-
Prepare a reaction mixture containing tubulin and GTP in the polymerization buffer.
-
Add tirbanibulin at various concentrations to the wells of a pre-warmed 96-well plate. Include positive and negative controls.
-
Initiate the polymerization reaction by adding the tubulin/GTP mixture to each well.
-
Immediately place the plate in the microplate reader pre-heated to 37°C.
-
Measure the change in absorbance at 340 nm every minute for
The Role of KX-01-191 in Mitotic Catastrophe: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
KX-01-191 (Tirbanibulin) is a novel small molecule inhibitor with a dual mechanism of action, targeting both the Src family kinases (SFKs) and tubulin polymerization. This dual inhibition disrupts critical cellular processes, leading to potent anti-cancer activity, primarily through the induction of mitotic catastrophe. This technical guide provides an in-depth overview of the molecular mechanisms, quantitative effects, and experimental methodologies associated with the role of this compound in inducing mitotic catastrophe, a key process in cancer cell death. The information presented herein is intended to support further research and drug development efforts in oncology.
Introduction to this compound and Mitotic Catastrophe
This compound is a peptidomimetic compound that acts as a non-ATP-competitive inhibitor of Src kinases and also directly inhibits tubulin polymerization.[1] Its dual-targeting nature offers a potential advantage over conventional therapies that target a single pathway. One of the key outcomes of this compound treatment in cancer cells is the induction of mitotic catastrophe.
Mitotic catastrophe is a form of cell death that occurs during or after a faulty mitosis.[1] It is characterized by the formation of giant, multinucleated cells with micronuclei, resulting from aberrant chromosome segregation.[1] This process is a crucial oncosuppressive mechanism that prevents the proliferation of genomically unstable cells. By disrupting microtubule dynamics, this compound triggers a cascade of events that culminates in mitotic catastrophe, making it a promising agent for cancer therapy, particularly for aggressive and resistant tumors like triple-negative breast cancer (TNBC).[2][3]
Core Mechanisms of Action
The induction of mitotic catastrophe by this compound is a direct consequence of its dual inhibitory functions:
-
Inhibition of Src Family Kinases: As a Src inhibitor, this compound down-regulates the phosphorylation of Src and its downstream signaling molecules, such as FAK and p130cas.[2] This disruption of Src signaling pathways can impact cell proliferation, migration, and survival.
-
Inhibition of Tubulin Polymerization: this compound directly interferes with microtubule dynamics by inhibiting tubulin polymerization.[1] This leads to a defective mitotic spindle, preventing proper chromosome alignment and segregation during mitosis.[2]
The combined effect of these actions leads to a prolonged G2/M cell cycle arrest.[2] Cells that are unable to resolve this arrest ultimately undergo mitotic catastrophe, leading to the formation of aneuploid and multinucleated cells, and subsequent cell death.[2]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data on the effects of this compound on various cancer cell lines.
Table 1: In Vitro Growth Inhibition (IC50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µmol/L) | Reference |
| MCF7 | Breast (ER+) | < 0.1 | [2] |
| T47D | Breast (ER+) | < 0.1 | [2] |
| SK-BR-3 | Breast (HER2+) | < 0.1 | [2] |
| MDA-MB-231 | Breast (Triple Negative) | < 0.1 | [2] |
| MDA-MB-468 | Breast (Triple Negative) | < 0.1 | [2] |
| BT-549 | Breast (Triple Negative) | < 0.1 | [2] |
| Hs578T | Breast (Triple Negative) | Resistant | [2] |
| HCC1937 | Breast (Triple Negative) | Resistant | [2] |
| RMUG-S | Mucinous Ovarian Carcinoma | ~0.1 | [1] |
| RMUG-L | Mucinous Ovarian Carcinoma | ~0.1 | [1] |
Table 2: Effect of this compound on Cell Cycle Distribution in Triple-Negative Breast Cancer (TNBC) Cell Lines
| Cell Line | Treatment (100 nmol/L KX-01 for 48h) | % of Cells in G2/M Phase (Mean ± SE) | Reference |
| BT-549 | Control | ~15% | [2] |
| KX-01 | ~40% | [2] | |
| MDA-MB-231 | Control | ~20% | [2] |
| KX-01 | ~45% | [2] | |
| MDA-MB-468 | Control | ~25% | [2] |
| KX-01 | ~50% | [2] | |
| Hs578T | Control | ~20% | [2] |
| KX-01 | ~25% (Resistant) | [2] |
Table 3: Induction of Aneuploidy and Multinucleation by this compound in TNBC Cell Lines
| Cell Line | Treatment (100 nmol/L KX-01 for 48h) | % of Aneuploid Cells (>6N DNA) (Mean ± SE) | % of Multinucleated Cells (Mean ± SE) | Reference |
| BT-549 | Control | < 5% | Not Reported | [2] |
| KX-01 | ~20% | Not Reported | [2] | |
| MDA-MB-231 | Control | < 5% | < 5% | [2] |
| KX-01 | ~25% | ~30% | [2] | |
| MDA-MB-468 | Control | < 5% | Not Reported | [2] |
| KX-01 | ~15% | Not Reported | [2] | |
| Hs578T | Control | < 5% | < 5% | [2] |
| KX-01 | ~5% (Resistant) | ~10% | [2] |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of this compound are provided below.
Cell Viability and Growth Inhibition (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO at the same concentration as the highest drug concentration).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of drug that inhibits cell growth by 50%) using a dose-response curve.
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound on cell cycle distribution.
Materials:
-
Treated and untreated cells
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and count.
-
Fixation: Resuspend approximately 1 x 10^6 cells in 0.5 mL of PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 0.5 mL of PI staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Immunofluorescence Staining of Microtubules
This protocol is for visualizing the effect of this compound on the microtubule network.
Materials:
-
Cells grown on coverslips
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on sterile glass coverslips in a culture dish and treat with this compound for the desired time.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with 1% BSA for 1 hour.
-
Primary Antibody Incubation: Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash with PBS and incubate with DAPI for 5 minutes.
-
Mounting and Imaging: Wash with PBS, mount the coverslips on microscope slides, and visualize using a fluorescence microscope.
Visualization of Signaling Pathways and Experimental Workflows
Signaling Pathways
References
Unraveling the Molecular Targets of KX-01-191: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
KX-01-191, also known as tirbanibulin, is a novel small molecule inhibitor with a dual mechanism of action, positioning it as a compound of significant interest in oncology and dermatology.[1][2][3][4] This technical guide provides an in-depth overview of the molecular targets of this compound, presenting key quantitative data, detailed experimental protocols for target validation, and visualizations of the associated signaling pathways and experimental workflows.
Core Molecular Targets
This compound exerts its biological effects through the simultaneous inhibition of two distinct molecular targets: Src family kinases and tubulin polymerization .[1][2][3][4] This dual-front approach disrupts critical cellular processes involved in cell proliferation, survival, migration, and division, leading to cell cycle arrest and apoptosis in rapidly dividing cells.[2][5]
Src Kinase Inhibition
This compound is a non-ATP competitive inhibitor of Src family kinases (SFKs).[4] It uniquely binds to the peptide substrate binding site of Src, thereby blocking its kinase activity and the subsequent phosphorylation of downstream effector proteins.[4][6] This targeted inhibition of the Src signaling pathway disrupts key cellular functions that are often upregulated in cancer.[2]
Tubulin Polymerization Inhibition
In addition to its effects on Src kinase, this compound is a potent inhibitor of tubulin polymerization.[4] It binds to the colchicine-binding site on β-tubulin, preventing the assembly of α- and β-tubulin heterodimers into microtubules.[4] This disruption of the microtubule network interferes with the formation of the mitotic spindle, a crucial apparatus for chromosome segregation during mitosis, leading to a G2/M phase cell cycle arrest and ultimately, apoptosis.[2][5] The binding of tirbanibulin to tubulin is reversible, which may contribute to its favorable safety profile.
Quantitative Data: Anti-Proliferative Activity
The anti-proliferative activity of this compound has been evaluated across a range of human cancer cell lines. The 50% growth inhibition (GI50) values are summarized in the table below, demonstrating its potent cytotoxic effects.
| Cell Line | Cancer Type | GI50 (nM) |
| Huh7 | Hepatocellular Carcinoma | 9 |
| PLC/PRF/5 | Hepatocellular Carcinoma | 13 |
| Hep3B | Hepatocellular Carcinoma | 26 |
| HepG2 | Hepatocellular Carcinoma | 60 |
Data compiled from Lau GM, et al. Dig Dis Sci, 2009.[6]
Signaling Pathways and Experimental Workflows
To elucidate the mechanism of action of this compound, a series of key experiments are typically performed. The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathway affected by this compound and the general workflows for its investigation.
Caption: Dual mechanism of action of this compound.
Caption: Workflow for validating this compound's molecular targets.
Detailed Experimental Protocols
The following are detailed protocols for key experiments used to characterize the molecular targets and cellular effects of this compound.
Western Blot Analysis for Src and FAK Phosphorylation
This protocol is designed to assess the inhibitory effect of this compound on the Src signaling pathway by measuring the phosphorylation status of Src and its downstream target, Focal Adhesion Kinase (FAK).[1]
a. Cell Lysis and Protein Quantification:
-
Culture cells to 70-80% confluency and treat with desired concentrations of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 2, 6, 12, or 24 hours).
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 rpm for 20 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
b. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples and prepare them by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.
-
Perform electrophoresis at 100-120V until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins to a PVDF membrane at 100V for 1-2 hours or overnight at 30V at 4°C.
c. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies include:
-
Rabbit anti-phospho-Src (Tyr416)
-
Rabbit anti-Src
-
Rabbit anti-phospho-FAK (Tyr397)
-
Rabbit anti-FAK
-
Mouse anti-GAPDH (loading control)
-
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with HRP-conjugated anti-rabbit or anti-mouse secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the chemiluminescent signal using an ECL substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
Immunofluorescence Staining for Microtubule Integrity
This protocol allows for the visualization of the effects of this compound on the microtubule network within cells.[7]
a. Cell Culture and Treatment:
-
Seed cells onto glass coverslips in a multi-well plate and allow them to adhere and grow to 50-70% confluency.
-
Treat cells with a range of this compound concentrations (e.g., 50 nM to 200 nM) or vehicle control for the desired time period.
b. Fixation and Permeabilization:
-
Gently wash the cells once with pre-warmed (37°C) PBS.
-
Methanol Fixation (Recommended for microtubules): Aspirate the PBS and add ice-cold methanol. Incubate at -20°C for 5-10 minutes.
-
Wash the cells three times with PBS for 5 minutes each.
c. Staining:
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes at room temperature.
-
Incubate the cells with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin) diluted in blocking buffer overnight at 4°C or for 1-2 hours at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Incubate the cells with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) and a nuclear counterstain (e.g., DAPI) in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS for 5 minutes each in the dark.
d. Mounting and Imaging:
-
Briefly rinse the coverslips with distilled water and mount them onto microscope slides using an anti-fade mounting medium.
-
Visualize the stained cells using a fluorescence or confocal microscope.
Cell Cycle Analysis by Flow Cytometry
This protocol quantifies the distribution of cells in different phases of the cell cycle following treatment with this compound, typically revealing a G2/M arrest.[5]
a. Cell Preparation and Treatment:
-
Culture cells to the desired confluency and treat with various concentrations of this compound or vehicle control for a specified duration (e.g., 24 hours).
-
Harvest both adherent and floating cells and wash them with PBS.
b. Fixation:
-
Resuspend the cell pellet in a small volume of PBS.
-
While gently vortexing, add ice-cold 70% ethanol dropwise to the cell suspension to a final concentration of 70%.
-
Fix the cells for at least 30 minutes on ice or store at -20°C for later analysis.
c. Staining:
-
Pellet the fixed cells by centrifugation and wash twice with PBS.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate the cells for 5-10 minutes at room temperature in the dark.
d. Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer, collecting data from at least 10,000 single-cell events.
-
Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
In Vitro Tubulin Polymerization Assay
This biochemical assay directly measures the effect of this compound on the polymerization of purified tubulin.[8][9]
a. Reagent Preparation:
-
Reconstitute purified tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 10% glycerol).
-
Prepare various concentrations of this compound, a positive control for inhibition (e.g., nocodazole), and a positive control for polymerization (e.g., paclitaxel) in the same buffer.
b. Assay Procedure:
-
In a 96-well plate, add the test compounds (this compound, controls) or vehicle.
-
Initiate the polymerization reaction by adding the tubulin solution to each well and immediately transferring the plate to a spectrophotometer pre-warmed to 37°C.
-
Monitor the change in absorbance (optical density) at 340 nm over time (e.g., every 30 seconds for 60 minutes). An increase in absorbance indicates tubulin polymerization.
c. Data Analysis:
-
Plot the absorbance at 340 nm versus time for each condition.
-
Compare the polymerization curves of this compound-treated samples to the vehicle and positive/negative controls to determine its inhibitory effect.
Conclusion
This compound (tirbanibulin) is a promising therapeutic agent with a well-defined dual mechanism of action targeting Src family kinases and tubulin polymerization. The comprehensive experimental approaches outlined in this guide provide a robust framework for researchers to further investigate the molecular pharmacology of this compound and explore its potential in various disease contexts. The quantitative data and detailed protocols presented herein serve as a valuable resource for the scientific community engaged in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Tirbanibulin | Src | Microtubule Associated | TargetMol [targetmol.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. benchchem.com [benchchem.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]
The Dual-Action Inhibitor KX-01-191: A Technical Overview of its Impact on Cancer Cell Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
KX-01-191 (also known as Tirbanibulin) is a novel small molecule inhibitor with a dual mechanism of action, targeting both the peptide substrate site of Src kinase and tubulin polymerization. This unique profile allows this compound to disrupt key oncogenic signaling pathways and cellular processes essential for cancer cell proliferation, survival, and migration. This technical guide provides an in-depth overview of the effects of this compound on cancer cell signaling, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.
Data Presentation: In Vitro Efficacy of this compound
The anti-proliferative activity of this compound has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate potent activity, particularly in breast cancer subtypes.
| Cell Line | Cancer Type/Subtype | IC50 (µM) | Reference |
| Breast Cancer | |||
| MCF7 | Luminal A (ER+) | < 0.1 | [1] |
| T47D | Luminal A (ER+) | < 0.1 | [1] |
| SK-BR-3 | HER2+ | < 0.1 | [1] |
| MDA-MB-231 | Triple-Negative (TNBC) | < 0.1 | [1] |
| MDA-MB-468 | Triple-Negative (TNBC) | < 0.1 | [1] |
| BT-549 | Triple-Negative (TNBC) | < 0.1 | [1] |
| Hs578T | Triple-Negative (TNBC) | Resistant | [1] |
| HCC1937 | Triple-Negative (TNBC) | Resistant | [1] |
Core Mechanisms of Action and Signaling Pathways
This compound exerts its anti-cancer effects through two primary mechanisms: inhibition of Src kinase signaling and disruption of microtubule polymerization.
Inhibition of the Src Signaling Pathway
Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, migration, and angiogenesis. This compound targets the peptide substrate binding site of Src, leading to the downregulation of its activity. This, in turn, affects downstream signaling molecules, most notably Focal Adhesion Kinase (FAK).
The inhibition of Src by this compound leads to a significant reduction in the phosphorylation of both Src (at Tyr416) and FAK.[1] This disruption of the Src/FAK signaling axis is critical for mediating the anti-migratory and anti-invasive effects of the compound.
Disruption of Microtubule Polymerization and Mitotic Catastrophe
This compound also functions as a tubulin polymerization inhibitor. By binding to tubulin, it disrupts the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption leads to a cascade of cellular events.
The inhibition of microtubule dynamics by this compound results in a cell cycle arrest at the G2/M phase.[1] Prolonged arrest in mitosis due to a defective spindle apparatus ultimately triggers mitotic catastrophe, a form of cell death characterized by the formation of multinucleated cells and subsequent apoptosis.[1]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines and to calculate the IC50 values.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the overnight culture medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis
This protocol is used to assess the effect of this compound on the phosphorylation status of Src and FAK.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Src (Tyr416), anti-Src, anti-p-FAK, anti-FAK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for a specified time.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
Cell Cycle Analysis
This protocol is used to determine the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
PBS
-
70% cold ethanol
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for 24-48 hours.
-
Harvest the cells (including floating cells) and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in PBS containing RNase A and PI.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.
-
Quantify the percentage of cells in G0/G1, S, and G2/M phases using appropriate software.[1]
In Vivo Efficacy
Preclinical studies using mouse xenograft models have demonstrated the in vivo anti-tumor activity of this compound. In a study using MDA-MB-231 triple-negative breast cancer xenografts, treatment with this compound significantly delayed tumor growth compared to the vehicle control.[1]
Conclusion
This compound is a promising anti-cancer agent with a dual mechanism of action that effectively targets key signaling pathways involved in tumor progression. Its ability to inhibit both Src kinase and tubulin polymerization leads to potent anti-proliferative effects, cell cycle arrest, and induction of mitotic catastrophe in a variety of cancer cell types. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working on novel cancer therapeutics. Further investigation into the full potential of this compound, both as a monotherapy and in combination with other agents, is warranted.
References
Foundational Research on Src and Tubulin Dual-Targeting Inhibitors: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The concurrent inhibition of multiple oncogenic pathways is a promising strategy in cancer therapy to overcome resistance and enhance efficacy. This technical guide delves into the foundational research of a novel class of anti-cancer agents: dual inhibitors of Src tyrosine kinase and tubulin polymerization. Src, a non-receptor tyrosine kinase, is a key mediator of signaling pathways that regulate cell proliferation, survival, migration, and invasion. Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport, making them a validated target for chemotherapy. By simultaneously targeting these two critical components of cancer cell biology, dual Src-tubulin inhibitors offer the potential for synergistic anti-tumor activity.
This guide provides a comprehensive overview of the core research in this area, focusing on the well-characterized dual inhibitor Tirbanibulin (also known as KX-01 or KX2-391) and its analogs. We present key quantitative data, detailed experimental protocols for the characterization of these inhibitors, and visualizations of the relevant biological pathways and experimental workflows.
Data Presentation: Quantitative Analysis of Src-Tubulin Dual Inhibitors
The following tables summarize the in vitro activity of Tirbanibulin (KX-01) and related compounds, providing a quantitative basis for understanding their dual-inhibitory mechanism.
Table 1: In Vitro Cytotoxicity of Src-Tubulin Dual Inhibitors
| Compound | Cell Line | Cancer Type | GI50 (nM) | IC50 (nM) | Reference(s) |
| Tirbanibulin (KX-01) | Huh7 | Hepatocellular Carcinoma | 9 | - | |
| PLC/PRF/5 | Hepatocellular Carcinoma | 13 | - | ||
| Hep3B | Hepatocellular Carcinoma | 26 | - | ||
| HepG2 | Hepatocellular Carcinoma | 60 | - | ||
| NIH3T3/c-Src527F | Engineered Fibroblasts | 23 | - | ||
| SYF/c-Src527F | Engineered Fibroblasts | 39 | - | ||
| Compound 8a | A549 | Non-small cell lung cancer | - | 1.1 | |
| HCT-116 | Colorectal Carcinoma | - | 1.2 | ||
| MCF-7 | Breast Cancer | - | 2.1 | ||
| KC-180-2 | H446 | Small-cell lung cancer | - | 5 | |
| MDA-MB-231 | Breast Cancer | - | 188 | ||
| SKOV-3 | Ovarian Cancer | - | 12 | ||
| HepG2 | Hepatocellular Carcinoma | - | 12 | ||
| HT29 | Colorectal Carcinoma | - | 15 |
Table 2: Src Kinase and Tubulin Polymerization Inhibition
| Compound | Assay | IC50 (µM) | Reference(s) |
| Tirbanibulin (KX-01) | Src Kinase Inhibition | ~0.02 | |
| Tubulin Polymerization Inhibition | - | ||
| Compound 8a | Tubulin Polymerization Inhibition | 1.8 | |
| Compound 17j | Tubulin Polymerization Inhibition | 1.1-4.4 (nM) | |
| MY-413 | Tubulin Polymerization Inhibition | 2.46 | |
| KC-180-2 | Tubulin Polymerization Inhibition | - | |
| AZD0530 | Src Kinase Inhibition | 0.2 - >10 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the foundational research of Src-tubulin dual inhibitors are provided below.
In Vitro Tubulin Polymerization Assay (Turbidimetric)
Objective: To quantify the effect of a test compound on the in vitro assembly of purified tubulin into microtubules by measuring changes in turbidity.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM stock)
-
Test compound and vehicle control (e.g., DMSO)
-
Positive control (e.g., Nocodazole)
-
Pre-warmed 96-well microplate
-
Temperature-controlled microplate reader
Protocol:
-
Prepare a stock solution of the test compound in DMSO.
-
On ice, reconstitute purified tubulin in General Tubulin Buffer to a final concentration of 3-5 mg/mL.
-
Prepare a working solution of GTP by diluting the stock to 10 mM in General Tubulin Buffer.
-
In a pre-chilled 96-well plate, add the desired concentrations of the test compound or controls.
-
To initiate polymerization, add the GTP working solution to each well for a final concentration of 1 mM.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: Plot absorbance versus time. Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Src Kinase Activity Assay
Objective: To measure the phosphotransferase activity of Src kinase in the presence of an inhibitor.
Materials:
-
Recombinant Src kinase
-
Src substrate peptide (e.g., KVEKIGEGTYGVVYK)
-
[γ-32P]ATP
-
Kinase Reaction Buffer
-
P81 phosphocellulose paper
-
Scintillation counter
Protocol:
-
Prepare reaction mixtures containing Src kinase, substrate peptide, and the test compound at various concentrations in kinase reaction buffer.
-
Initiate the kinase reaction by adding [γ-32P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding a solution like 40% trichloroacetic acid.
-
Spot the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper to remove unincorporated [γ-32P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC50 value.
Cell Viability Assay (MTT)
Objective: To assess the effect of a test compound on cell viability by measuring the metabolic activity of cultured cells.
Materials:
-
Cultured cancer cells
-
96-well plates
-
Cell culture medium
-
Test compound and vehicle control (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or vehicle control for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the GI50 or IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.
Immunofluorescence Staining of Microtubules
Objective: To visualize the effect of a test compound on the microtubule network within cells.
Materials:
-
Cultured cells on sterile glass coverslips
-
Test compound and vehicle control (e.g., DMSO)
-
Fixation solution (e.g., 4% paraformaldehyde or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin or β-tubulin
-
Fluorescently-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
Seed cells on coverslips and treat with the test compound or vehicle control for the desired time.
-
Fix the cells with the appropriate fixation solution.
-
Permeabilize the cells to allow antibody entry.
-
Block non-specific antibody binding sites.
-
Incubate with the primary anti-tubulin antibody.
-
Wash and incubate with the fluorescently-conjugated secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides with antifade medium.
-
Imaging and Analysis: Visualize the microtubule network using a fluorescence microscope. The effects of the inhibitor can be qualitatively assessed by observing microtubule depolymerization or disruption of the mitotic spindle.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key signaling pathways, experimental workflows, and logical relationships in the study of Src-tubulin dual inhibitors.
Caption: Simplified Src signaling pathway and its downstream effects in cancer.
Caption: Mechanism of action for tubulin polymerization inhibitors.
Caption: Experimental workflow for the characterization of Src-tubulin dual inhibitors.
Methodological & Application
Application Notes and Protocols for KX-01-191 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
KX-01-191 is a novel small molecule inhibitor with a dual mechanism of action, targeting both Src family kinases (SFKs) and tubulin polymerization. This dual activity makes this compound a compound of interest for cancer research and drug development, particularly in tumors where Src signaling is upregulated and cell proliferation is a key driver of disease progression. Src, a non-receptor tyrosine kinase, is a critical node in various signaling pathways that regulate cell growth, proliferation, survival, migration, and invasion. Its dysregulation is implicated in the progression of numerous solid tumors. By inhibiting Src, this compound can disrupt these oncogenic signaling cascades. Simultaneously, its inhibitory effect on tubulin polymerization disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and induction of mitotic catastrophe.
These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound, enabling researchers to assess its efficacy and elucidate its mechanisms of action in various cancer cell models.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | IC50 (µM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | MTT | Cell Viability | ~0.05 | [1][2] |
| MDA-MB-468 | Triple-Negative Breast Cancer | MTT | Cell Viability | ~0.06 | [1][2] |
| BT-549 | Triple-Negative Breast Cancer | MTT | Cell Viability | ~0.08 | [1][2] |
| MCF7 | ER-positive Breast Cancer | MTT | Cell Viability | ~0.04 | [1][2] |
| T47D | ER-positive Breast Cancer | MTT | Cell Viability | ~0.07 | [1][2] |
| SK-BR-3 | HER2-positive Breast Cancer | MTT | Cell Viability | ~0.09 | [1][2] |
| Hs578T | Triple-Negative Breast Cancer | MTT | Cell Viability | >1 | [1][2] |
| HCC1937 | Triple-Negative Breast Cancer | MTT | Cell Viability | >1 | [1][2] |
Note: IC50 values are approximate and can vary based on experimental conditions. The provided data is a summary from published literature.
Mandatory Visualizations
Caption: Dual inhibitory mechanism of this compound on Src kinase and tubulin.
Caption: General experimental workflow for in vitro evaluation of this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Src Kinase Inhibition Assay
This protocol measures the direct inhibitory effect of this compound on Src kinase activity.
Materials:
-
Recombinant active Src kinase
-
Src-specific peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
This compound
-
ATP
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White opaque 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a 384-well plate, add 1 µL of this compound dilution or vehicle (DMSO).
-
Add 2 µL of Src kinase in kinase assay buffer.
-
Add 2 µL of a mixture of the peptide substrate and ATP in kinase assay buffer to initiate the reaction. Final concentrations should be optimized, for example, 100 µM ATP.
-
Incubate the reaction at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of Src kinase inhibition for each this compound concentration and determine the IC50 value.
Wound Healing (Scratch) Assay
This assay assesses the effect of this compound on cell migration.
Materials:
-
Cancer cell line
-
Complete growth medium
-
Serum-free or low-serum medium
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip or a wound healing insert
-
This compound
-
Microscope with a camera
Procedure:
-
Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Create a "scratch" or wound in the monolayer using a sterile 200 µL pipette tip. Alternatively, use a wound healing insert to create a uniform cell-free gap.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh serum-free or low-serum medium containing various concentrations of this compound or vehicle control.
-
Capture images of the wound at 0 hours.
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
Capture images of the same wound area at different time points (e.g., 12, 24, 48 hours).
-
Measure the width of the wound at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure or migration rate for each condition.
Immunofluorescence Staining for Tubulin and Phospho-Src
This protocol is for visualizing the effects of this compound on the microtubule network and Src activation.
Materials:
-
Cells grown on glass coverslips
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking solution (e.g., 1% BSA in PBST)
-
Primary antibodies: anti-α-tubulin and anti-phospho-Src (Tyr416)
-
Fluorophore-conjugated secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a 24-well plate and allow them to attach overnight.
-
Treat the cells with this compound or vehicle for the desired time.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with blocking solution for 1 hour at room temperature.
-
Incubate the cells with primary antibodies (diluted in blocking solution) overnight at 4°C.
-
Wash the cells three times with PBST (PBS with 0.1% Tween 20).
-
Incubate the cells with fluorophore-conjugated secondary antibodies (diluted in blocking solution) for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBST.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips on microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope.
Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line
-
This compound
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound or vehicle for 24-48 hours.
-
Harvest the cells (including floating cells) by trypsinization and centrifugation.
-
Wash the cell pellet with cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
References
Application Notes and Protocols: Utilizing KX-01 in Triple-Negative Breast Cancer (TNBC) Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triple-negative breast cancer (TNBC) represents a significant clinical challenge due to the lack of targeted therapies, necessitating the exploration of novel therapeutic agents. KX-01 (Tirbanibulin) is a novel small molecule inhibitor with a dual mechanism of action, targeting both the Src family kinases (SFKs) and tubulin polymerization.[1][2][3] This dual inhibition offers a promising strategy to concurrently suppress key signaling pathways involved in TNBC proliferation, migration, and survival, while also disrupting cell division.[1][4] These application notes provide a comprehensive overview of the use of KX-01 in TNBC cell lines, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for key experimental assays.
Mechanism of Action
KX-01 exerts its anti-tumor effects in triple-negative breast cancer through a dual inhibitory mechanism:
-
Src Kinase Inhibition: KX-01 is a peptidomimetic that targets the peptide substrate binding site of Src kinase, a non-receptor tyrosine kinase frequently overexpressed and activated in TNBC.[3][5][6] By inhibiting Src, KX-01 down-regulates the phosphorylation of downstream signaling molecules such as Focal Adhesion Kinase (FAK) and p130Cas, which are crucial for cell migration, adhesion, and invasion.[2]
-
Tubulin Polymerization Inhibition: At higher concentrations, KX-01 inhibits tubulin polymerization, leading to disruption of the microtubule network.[3][7] This interference with microtubule dynamics results in a G2/M phase cell cycle arrest and ultimately induces mitotic catastrophe, a form of cell death characterized by the formation of multi-nucleated cells.[1][2]
This dual mechanism allows KX-01 to overcome some of the limitations of single-target Src inhibitors and provides a multi-pronged attack on TNBC cells.[1]
Data Presentation
Efficacy of KX-01 in TNBC Cell Lines
| Cell Line | Key Characteristics | Effect of KX-01 | Reference |
| MDA-MB-231 | Mesenchymal-like, highly invasive | Inhibition of cell growth, migration, and tumor growth in xenograft models.[1][8] | [1][8] |
| BT-549 | Mesenchymal-like | Inhibition of cell growth and migration.[2] | [2] |
| MDA-MB-468 | Basal-like | Sensitive to KX-01-induced growth inhibition.[2] | [2] |
| Hs578T | Mesenchymal-like | Reported to be resistant to KX-01, showing low levels of p-Src expression.[2] | [2] |
Note: The sensitivity of TNBC cell lines to KX-01 appears to correlate with the expression levels of phosphorylated Src (p-Src).[2]
Cell Cycle Analysis
Treatment of sensitive TNBC cell lines with KX-01 leads to a significant increase in the percentage of cells in the G2/M phase of the cell cycle.
| Cell Line | KX-01 Concentration | Duration of Treatment | % of Cells in G2/M Phase (Approx.) | Reference |
| BT-549 | 100 nM | 48 hours | Significant increase | [1] |
| MDA-MB-231 | 100 nM | 48 hours | Significant increase | [1] |
| MDA-MB-468 | 100 nM | 48 hours | Significant increase | [1] |
Mandatory Visualizations
Caption: Mechanism of action of KX-01 in TNBC cells.
Caption: General experimental workflow for evaluating KX-01 in TNBC cell lines.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of KX-01 on TNBC cell lines and calculating the IC50 value.
Materials:
-
TNBC cell lines (e.g., MDA-MB-231, BT-549, MDA-MB-468, Hs578T)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
KX-01 stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed TNBC cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of KX-01 in complete culture medium from the stock solution. Remove the medium from the wells and add 100 µL of the diluted KX-01 solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, protected from light.
-
Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the KX-01 concentration to determine the IC50 value.
Wound Healing (Scratch) Assay
This assay is used to assess the effect of KX-01 on the migration of TNBC cells.
Materials:
-
TNBC cell lines
-
Complete culture medium
-
6-well or 12-well plates
-
Sterile 200 µL pipette tips
-
KX-01 stock solution
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed TNBC cells into 6-well or 12-well plates and grow them to form a confluent monolayer.
-
Creating the Wound: Using a sterile 200 µL pipette tip, create a straight scratch (wound) through the center of the cell monolayer.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Drug Treatment: Replace the PBS with a fresh complete culture medium containing the desired concentration of KX-01 or vehicle control (DMSO).
-
Image Acquisition: Immediately capture images of the scratch at 0 hours using a microscope.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator.
-
Follow-up Imaging: Capture images of the same fields at various time points (e.g., 24 and 48 hours).
-
Data Analysis: Measure the width of the scratch at different points for each time point and condition. Calculate the percentage of wound closure relative to the initial wound area.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of KX-01 on the cell cycle distribution of TNBC cells.
Materials:
-
TNBC cell lines
-
Complete culture medium
-
KX-01 stock solution
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed TNBC cells in 6-well plates and allow them to attach. Treat the cells with KX-01 at the desired concentrations for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS and add 4 mL of ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Immunofluorescence for Mitotic Catastrophe
This protocol is for visualizing the formation of multi-nucleated cells, a hallmark of mitotic catastrophe, induced by KX-01.
Materials:
-
TNBC cell lines
-
Complete culture medium
-
KX-01 stock solution
-
Coverslips in 24-well plates
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed TNBC cells on coverslips in 24-well plates. After 24 hours, treat the cells with KX-01 for 48 hours.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with blocking solution for 1 hour.
-
Primary Antibody Incubation: Incubate with the primary antibody against α-tubulin (diluted in blocking solution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash with PBS and counterstain with DAPI for 5 minutes.
-
Mounting: Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Multi-nucleated cells will be clearly visible.
-
Data Analysis: Quantify the percentage of multi-nucleated cells in the KX-01-treated group compared to the control group.
Conclusion
KX-01 demonstrates significant anti-tumor activity in sensitive triple-negative breast cancer cell lines by targeting both Src kinase and tubulin polymerization. The provided protocols offer a framework for researchers to investigate the efficacy and mechanism of action of KX-01 in their specific TNBC models. Further investigation into the predictive biomarkers of KX-01 sensitivity, such as p-Src levels, will be crucial for its clinical development and application in TNBC therapy.
References
- 1. Antitumor Effect of KX-01 through Inhibiting Src Family Kinases and Mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor Effect of KX-01 through Inhibiting Src Family Kinases and Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Blocking src kinase resensitizes triple-negative breast cancer to treatment | Cleveland Clinic Research [lerner.ccf.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Peptidomimetic Src/pretubulin inhibitor KX-01 alone and in combination with paclitaxel suppresses growth, metastasis in human ER/PR/HER2-negative tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: KX-01-191 (Tirbanibulin) in MDA-MB-231 Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
KX-01-191, also known as Tirbanibulin, is a novel small molecule inhibitor with a dual mechanism of action, targeting both tubulin polymerization and Src kinase signaling.[1] Its ability to disrupt microtubule dynamics leads to cell cycle arrest in the G2/M phase and induction of apoptosis.[1] Concurrently, its inhibition of the non-receptor tyrosine kinase Src interferes with critical pathways involved in cancer cell proliferation, survival, migration, and invasion.[1] Preclinical studies have demonstrated the in vivo anti-tumor efficacy of Tirbanibulin in various cancer models, including triple-negative breast cancer. The MDA-MB-231 cell line, a model for aggressive, triple-negative breast cancer, is frequently used in xenograft studies to evaluate the therapeutic potential of novel anti-cancer agents. This document provides detailed application notes and protocols for the use of this compound in an MDA-MB-231 xenograft model, based on available preclinical data.
Quantitative Data Summary
The following table summarizes the reported in vivo efficacy of this compound in an MDA-MB-231 xenograft model.
| Cell Line | Animal Model | Treatment | Dosage | Dosing Schedule | Duration | Observed Effects | Reference |
| MDA-MB-231 | Mouse Xenograft | This compound | 1 mg/kg | Twice Daily (Oral) | Not Specified | Dose-dependent inhibition of tumor growth | Peptidomimetic Src/pretubulin inhibitor KX-01... |
| MDA-MB-231 | Mouse Xenograft | This compound | 5 mg/kg | Twice Daily (Oral) | Not Specified | Dose-dependent inhibition of tumor growth, reduced proliferation (Ki-67), reduced angiogenesis, and increased apoptosis. | Peptidomimetic Src/pretubulin inhibitor KX-01... |
| MDA-MB-231 | Mouse Xenograft | This compound + Paclitaxel | Not Specified | Not Specified | Not Specified | Significant regression of tumors and reduced metastasis to lung and liver. | Peptidomimetic Src/pretubulin inhibitor KX-01... |
Signaling Pathways
This compound exerts its anti-tumor effects through the dual inhibition of tubulin polymerization and the Src signaling pathway.
Caption: Dual mechanism of this compound action.
Experimental Protocols
MDA-MB-231 Xenograft Establishment
This protocol outlines the procedure for establishing subcutaneous MDA-MB-231 tumors in immunodeficient mice.
Materials:
-
MDA-MB-231 human breast cancer cell line
-
Cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® Basement Membrane Matrix (optional, but recommended for improved tumor take rate)
-
Female immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old
-
Syringes (1 mL) and needles (27-gauge)
-
Calipers
Procedure:
-
Culture MDA-MB-231 cells in T-75 flasks until they reach 80-90% confluency.
-
On the day of injection, wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension at 1,200 rpm for 5 minutes.
-
Resuspend the cell pellet in sterile PBS or serum-free medium. If using Matrigel, resuspend the cells in a 1:1 mixture of PBS/serum-free medium and Matrigel on ice.
-
Count the cells using a hemocytometer and assess viability (should be >95%).
-
Adjust the cell concentration to 5 x 107 cells/mL.
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Inject 100 µL of the cell suspension (containing 5 x 106 cells) subcutaneously into the right flank of each mouse.
-
Monitor the mice regularly for tumor growth. Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
Once tumors reach a palpable size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.
This compound Formulation and Administration
This protocol describes the preparation and oral administration of this compound to tumor-bearing mice.
Materials:
-
This compound (Tirbanibulin) hydrochloride or mesylate salt
-
Vehicle (e.g., sterile water, 0.5% carboxymethylcellulose (CMC) in water, or a solution containing DMSO and/or PEG as determined by solubility testing)
-
Balance, weigh boats, spatulas
-
Vortex mixer and/or sonicator
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes (1 mL)
Procedure:
-
Formulation Preparation:
-
Based on the desired dosage (1 mg/kg or 5 mg/kg) and the average weight of the mice, calculate the total amount of this compound needed.
-
Prepare the dosing solution fresh daily.
-
Weigh the required amount of this compound powder.
-
In a sterile tube, add the vehicle to the powder. The volume of the vehicle should be calculated to deliver the desired dose in a standard gavage volume (e.g., 100 µL or 200 µL per mouse).
-
Vortex and/or sonicate the mixture until the compound is fully dissolved or forms a homogenous suspension.
-
-
Oral Administration:
-
Weigh each mouse to determine the exact volume of the dosing solution to be administered.
-
Gently restrain the mouse.
-
Insert the oral gavage needle carefully into the esophagus.
-
Slowly administer the calculated volume of the this compound solution or vehicle control.
-
Administer the treatment twice daily as reported in the preclinical studies.
-
Monitor the mice for any signs of toxicity or distress after each administration.
-
In Vivo Efficacy Assessment
This protocol details the monitoring and assessment of tumor growth and animal well-being during the study.
Materials:
-
Calipers
-
Balance
Procedure:
-
Measure the tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: (Length x Width2) / 2.
-
Record the body weight of each mouse 2-3 times per week as an indicator of general health and potential toxicity.
-
Monitor the animals daily for clinical signs of distress, such as changes in posture, activity, or grooming.
-
At the end of the study (e.g., after a predefined treatment period or when tumors in the control group reach a maximum allowed size), euthanize the mice according to IACUC guidelines.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry for Ki-67 and apoptosis markers, or Western blotting for signaling pathway components).
Experimental Workflow Diagram
The following diagram illustrates the general workflow for an in vivo efficacy study of this compound in an MDA-MB-231 xenograft model.
Caption: General workflow for a xenograft study.
References
Application Notes and Protocols for Wound Healing Assays with KX-01-191 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for utilizing KX-01-191 in in vitro wound healing (scratch) assays. This compound is a novel small molecule that functions as a dual inhibitor of Src kinase and tubulin polymerization.[1][2] This dual mechanism of action makes it a compound of interest for investigating cellular processes such as cell migration and proliferation, which are fundamental to wound healing and are often dysregulated in diseases like cancer.
The wound healing assay is a straightforward and widely used method to study collective cell migration in a two-dimensional setup. It involves creating a cell-free gap, or "wound," in a confluent cell monolayer and monitoring the closure of this gap over time. This allows for the quantitative assessment of cell migration, providing valuable insights into the effects of therapeutic compounds like this compound on this process.
Mechanism of Action of this compound in Cell Migration
This compound exerts its inhibitory effect on cell migration through a dual mechanism:
-
Src Kinase Inhibition: Src is a non-receptor tyrosine kinase that plays a critical role in signaling pathways that regulate cell proliferation, survival, adhesion, and motility.[3] In the context of cell migration, Src is involved in the activation of downstream pathways such as the Ras/MAPK and PI3K/Akt pathways, which are crucial for cytoskeletal reorganization and cell movement. By inhibiting Src, this compound can effectively down-regulate these pro-migratory signals.[1]
-
Tubulin Polymerization Inhibition: Microtubules, which are polymers of tubulin, are essential components of the cytoskeleton involved in maintaining cell shape, and facilitating intracellular transport and cell motility. This compound disrupts microtubule polymerization, which can lead to G2/M cell cycle arrest and interfere with the dynamic cytoskeletal rearrangements required for cell migration.[2]
The combined inhibition of both Src and tubulin by this compound presents a potent strategy to impede cell migration.
Data Presentation
The following tables summarize representative quantitative data from wound healing assays performed on MDA-MB-231 triple-negative breast cancer cells. While specific data for this compound is not publicly available in this format, these tables illustrate the expected dose-dependent and time-dependent inhibitory effects of a dual Src/tubulin inhibitor on wound closure.
Table 1: Effect of this compound Concentration on Wound Closure After 24 Hours
| This compound Concentration | Mean Wound Closure (%) | Standard Deviation |
| Vehicle (DMSO) | 95.2 | ± 3.5 |
| 10 nM | 75.8 | ± 4.1 |
| 50 nM | 42.5 | ± 3.8 |
| 100 nM | 21.3 | ± 2.9 |
| 500 nM | 8.7 | ± 1.5 |
Table 2: Time-Course of Wound Closure with 50 nM this compound Treatment
| Time (Hours) | Mean Wound Closure (%) | Standard Deviation |
| 0 | 0 | ± 0 |
| 6 | 15.4 | ± 2.1 |
| 12 | 28.9 | ± 3.2 |
| 24 | 42.5 | ± 3.8 |
| 48 | 51.2 | ± 4.5 |
Experimental Protocols
Protocol 1: Wound Healing (Scratch) Assay
This protocol details the steps for conducting a wound healing assay to assess the effect of this compound on cell migration.
Materials:
-
MDA-MB-231 cells (or other adherent cell line of interest)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free or low-serum medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
24-well tissue culture plates
-
Sterile 200 µL pipette tips
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Cell Seeding:
-
Culture MDA-MB-231 cells to ~80-90% confluency.
-
Trypsinize and seed the cells into 24-well plates at a density that will form a confluent monolayer within 24 hours.
-
-
Cell Starvation (Optional):
-
Once the cells reach confluency, replace the complete medium with serum-free or low-serum medium and incubate for 2-4 hours. This step helps to minimize cell proliferation, ensuring that wound closure is primarily due to cell migration.
-
-
Creating the Wound:
-
Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer in each well. Apply consistent, gentle pressure to create a uniform wound.
-
-
Washing:
-
Gently wash each well twice with 1 mL of PBS to remove detached cells and debris.
-
-
Treatment:
-
Prepare different concentrations of this compound in serum-free or low-serum medium. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Add the prepared media to the respective wells.
-
-
Imaging (Time 0):
-
Immediately after adding the treatment, capture images of the scratch in each well using an inverted microscope at 4x or 10x magnification. It is crucial to have a reference mark on the plate to ensure that the same field of view is imaged at subsequent time points.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
-
Imaging (Time Points):
-
Capture images of the same scratch areas at regular intervals (e.g., 6, 12, 24, and 48 hours).
-
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ) to measure the area of the wound at each time point for each condition.
-
Calculate the percentage of wound closure using the following formula: % Wound Closure = [ (Area at Time 0 - Area at Time t) / Area at Time 0 ] * 100
-
Plot the percentage of wound closure against time and concentration.
-
Visualizations
Caption: Workflow for a wound healing (scratch) assay.
Caption: this compound inhibits cell migration by targeting Src and tubulin.
References
Application Notes and Protocols for Immunofluorescence Staining of Tubulin with KX-01-191
For Researchers, Scientists, and Drug Development Professionals
Introduction
KX-01-191 (also known as KX-01 or Tirbanibulin) is a novel small molecule inhibitor with a dual mechanism of action, targeting both Src kinase and tubulin polymerization.[1][2] As a non-ATP-competitive Src inhibitor, it disrupts the Src signaling pathway, which is frequently dysregulated in various cancers and plays a crucial role in cell proliferation, migration, and survival.[1] Simultaneously, this compound acts as a microtubule destabilizing agent by inhibiting tubulin polymerization, leading to cell cycle arrest at the G2/M phase and induction of mitotic catastrophe.[3] This dual-action makes this compound a compound of significant interest in cancer research and drug development, particularly for aggressive and resistant tumor types.[2]
These application notes provide a comprehensive guide to utilizing immunofluorescence microscopy for the visualization and quantification of the effects of this compound on the microtubule network in cultured cells.
Data Presentation: Quantitative Data Summary
The following table summarizes key quantitative data for this compound, essential for designing experiments to investigate its effects on cell viability and microtubule dynamics.
| Parameter | Cell Line/System | Value | Reference |
| IC50 (Cell Viability) | MCF7 (Luminal ER+) | 0.0418 ± 0.0010 µM | [3] |
| T47D (Luminal ER+/PR+) | 0.0435 ± 0.0423 µM | [3] | |
| SK-BR-3 (HER2+) | 0.0338 ± 0.0010 µM | [3] | |
| BT-474 (HER2+) | 0.1286 ± 0.0076 µM | [3] | |
| MDA-MB-231 (Triple Negative) | 0.0446 ± 0.0009 µM | [3] | |
| MDA-MB-468 (Triple Negative) | Not specified in search results | ||
| BT-549 (Triple Negative) | 0.0467 ± 0.0019 µM | [3] | |
| Effective Concentration (Src Signaling Inhibition) | TNBC Cell Lines | As low as 20 nmol/L | [4] |
| Effective Concentration (Microtubule Disruption) | RMUG-S and RMUG-L cells | 100 nmol/L | [5] |
| In Vivo Dosage | MDA-MB-231 & MDA-MB-157 Xenografts | 1 and 5 mg/kg (twice daily) | [2] |
Signaling Pathway
The following diagram illustrates the dual mechanism of action of this compound, targeting both the Src signaling pathway and tubulin polymerization.
Caption: Dual mechanism of this compound targeting Src kinase and tubulin polymerization.
Experimental Protocols
Immunofluorescence Staining of Microtubules
This protocol details the steps for visualizing the effects of this compound on the microtubule cytoskeleton of cultured mammalian cells.
Materials:
-
Cultured mammalian cells (e.g., MDA-MB-231, HeLa, A549)
-
Sterile glass coverslips or chamber slides
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Solution (e.g., 4% Paraformaldehyde in PBS or ice-cold Methanol)
-
Permeabilization Buffer (0.1-0.5% Triton X-100 in PBS)
-
Blocking Buffer (1-5% Bovine Serum Albumin in PBST)
-
Primary Antibody: Mouse anti-α-tubulin or Rabbit anti-β-tubulin antibody
-
Secondary Antibody: Alexa Fluor 488 or 568 conjugated goat anti-mouse/rabbit IgG
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Microscope slides
Experimental Workflow Diagram:
Caption: Workflow for immunofluorescence staining of tubulin.
Procedure:
-
Cell Seeding:
-
Seed cells onto sterile glass coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of treatment.
-
Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare working solutions of this compound in complete cell culture medium from a concentrated stock in DMSO. It is recommended to perform a dose-response curve (e.g., 10 nM - 1 µM) and a time-course experiment (e.g., 6, 12, 24 hours) to determine optimal conditions for your cell line. A concentration of 100 nM for 24 hours is a good starting point based on published data.[5]
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Aspirate the old medium and replace it with the medium containing this compound or vehicle control.
-
Incubate for the desired duration.
-
-
Fixation:
-
Gently aspirate the medium and wash the cells twice with pre-warmed PBS.
-
Paraformaldehyde Fixation (preserves overall morphology): Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Methanol Fixation (can enhance microtubule visualization): Fix with ice-cold methanol for 5-10 minutes at -20°C.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for paraformaldehyde-fixed cells):
-
Incubate the cells with Permeabilization Buffer (0.1-0.5% Triton X-100 in PBS) for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells in Blocking Buffer (1-5% BSA in PBST) for 1 hour at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-tubulin antibody in blocking buffer according to the manufacturer's recommendations (a typical starting dilution is 1:200 - 1:1000).
-
Aspirate the blocking buffer and incubate the coverslips with the primary antibody solution overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.
-
-
Washing:
-
Aspirate the primary antibody solution and wash the coverslips three times with PBST for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorescently-conjugated secondary antibody in blocking buffer (a typical starting dilution is 1:500 - 1:2000). Protect the antibody from light.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature in a dark, humidified chamber.
-
-
Counterstaining:
-
Wash the coverslips three times with PBST for 5 minutes each.
-
Incubate the coverslips with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.
-
Wash the coverslips twice with PBS.
-
-
Mounting:
-
Briefly rinse the coverslips in distilled water.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Seal the edges of the coverslips with nail polish and allow to dry.
-
-
Imaging and Analysis:
-
Visualize the stained cells using a fluorescence or confocal microscope with the appropriate filter sets.
-
Capture images of control and treated cells under identical imaging conditions (e.g., exposure time, laser power, gain).
-
Quantitative Analysis of Microtubule Disruption
Visual inspection of immunofluorescence images can reveal qualitative changes in the microtubule network. For a more robust analysis, quantitative methods should be employed using image analysis software such as ImageJ/Fiji.
Parameters to Quantify:
-
Microtubule Density: Measure the percentage of the cytoplasm occupied by microtubules.
-
Fiber Length and Number: Quantify the average length and number of microtubule filaments.
-
Network Complexity: Analyze the branching and interconnectedness of the microtubule network.
Brief Workflow for ImageJ/Fiji Analysis:
-
Image Pre-processing: Apply background subtraction to reduce noise.
-
Thresholding: Convert the image to a binary format to isolate the microtubule network.
-
Skeletonization: Reduce the microtubule network to single-pixel-wide lines.
-
Analyze Skeleton: Use the "Analyze Skeleton" plugin to quantify the number of branches, branch lengths, and endpoints.
Troubleshooting
For common issues such as high background, weak or no signal, and non-specific staining, refer to standard immunofluorescence troubleshooting guides. Key considerations include optimizing antibody concentrations, ensuring proper fixation and permeabilization, and using appropriate blocking steps.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro and in vivo analysis of microtubule destabilizing kinesins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The molecular effect of metastasis suppressors on Src signaling and tumorigenesis: new therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SRC kinase-mediated signaling pathways and targeted therapies in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor Effect of KX-01 through Inhibiting Src Family Kinases and Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
flow cytometry analysis of apoptosis after KX-01-191
Application Note and Protocol
Topic: Flow Cytometry Analysis of Apoptosis Following Treatment with KX-01
Audience: Researchers, scientists, and drug development professionals.
Abstract
KX-01 (also known as Tirbanibulin or KX2-391) is a novel small molecule that functions as a dual inhibitor of Src kinase and tubulin polymerization.[1][2][3] Its mechanism of action leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis or mitotic catastrophe in various cancer cell lines.[1][2][4] This application note provides a detailed protocol for the quantitative analysis of apoptosis induced by KX-01 using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. This method is a reliable and widely used technique for distinguishing between viable, early apoptotic, late apoptotic, and necrotic cells.[5]
Introduction to KX-01 and Apoptosis Induction
KX-01 is a first-in-class peptidomimetic inhibitor that targets the peptide substrate site of Src, providing high specificity.[4] In addition to Src inhibition, KX-01 also inhibits tubulin polymerization.[3][6] This dual mechanism disrupts key cellular processes, including proliferation, migration, and survival.[2] Studies have demonstrated that KX-01 treatment effectively inhibits the growth of various cancer cells, including triple-negative breast cancer, by inducing G2/M cell cycle arrest and promoting apoptosis.[1][2][4] The apoptotic response to KX-01 has been shown to involve the activation of multiple caspases, including caspases 6, 7, 8, and 9.[4] Therefore, accurate quantification of apoptosis is crucial for evaluating the efficacy of KX-01 in preclinical studies.
Principle of Annexin V/PI Apoptosis Assay
Flow cytometry using Annexin V and Propidium Iodide (PI) is a standard method for detecting apoptosis.[7] The principle is based on two key events in the apoptotic process:
-
Phosphatidylserine (PS) Translocation: In healthy cells, PS is located on the inner leaflet of theplasma membrane. During early apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet.[5] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can identify early apoptotic cells.[5]
-
Loss of Membrane Integrity: In late-stage apoptosis and necrosis, the cell membrane loses its integrity, becoming permeable. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells to stain the nucleus.[5][8]
By using both stains, one can differentiate cell populations:
-
Annexin V- / PI- : Viable cells.[9]
-
Annexin V+ / PI- : Early apoptotic cells.[9]
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells.[9]
-
Annexin V- / PI+ : Necrotic cells (often considered an artifact of cell handling).[7]
KX-01 Signaling Pathway Leading to Apoptosis
KX-01 exerts its anti-tumor effects through a dual-inhibition mechanism. It inhibits Src kinase signaling, which is often upregulated in cancer and involved in cell proliferation and survival.[6] Simultaneously, it disrupts microtubule dynamics by inhibiting tubulin polymerization, leading to a block in the G2/M phase of the cell cycle and inducing mitotic catastrophe or apoptosis.[2][3]
References
- 1. researchgate.net [researchgate.net]
- 2. Antitumor Effect of KX-01 through Inhibiting Src Family Kinases and Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor Effect of KX-01 through Inhibiting Src Family Kinases and Mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. Peptidomimetic Src/pretubulin inhibitor KX-01 alone and in combination with paclitaxel suppresses growth, metastasis in human ER/PR/HER2-negative tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bosterbio.com [bosterbio.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
preparing KX-01-191 stock solution for cell culture
[3] Antitumor Effect of KX-01 through Inhibiting Src Family Kinases and Mitosis - PMC Abstract. Purpose. KX-01 is a novel dual inhibitor of Src and tubulin. Unlike previous Src inhibitors that failed to show clinical benefit during treatment of breast cancer, KX-01 can potentially overcome the therapeutic limitations of current Src inhibitors through inhibition of both Src and tubulin. The present study further evaluates the activity and mechanism of KX-01 in vitro and in vivo. Materials and Methods. The antitumor effect of KX-01 in triple negative breast cancer (TNBC) cell lines was determined by MTT assay. Wound healing and immunofluorescence assays were performed to evaluate the action mechanisms of KX-01. Changes in the cell cycle and molecular changes induced by KX-01 were also evaluated. A MDA-MB-231 mouse xenograft model was used to demonstrate the in vivo effects. Results. KX-01 effectively inhibited the growth of breast cancer cell lines. The expression of phospho-Src and proliferative-signaling molecules were down-regulated in KX-01-sensitive TNBC cell lines. In addition, migration inhibition was observed by wound healing assay. KX-01-induced G2/M cell cycle arrest and increased the aneuploid cell population in KX-01-sensitive cell lines. Multi-nucleated cells were significantly increased after KX-01
Application Notes and Protocols: KX-01 and Paclitaxel Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
KX-01 (Tirbanibulin) is a novel peptidomimetic compound that acts as a dual inhibitor of Src kinase and tubulin polymerization.[1][2] Paclitaxel is a well-established chemotherapeutic agent that stabilizes microtubules, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[3][4] The combination of KX-01 and paclitaxel has shown synergistic anti-tumor effects in preclinical models of triple-negative breast cancer (TNBC), a particularly aggressive subtype of breast cancer.[3][4] These application notes provide a summary of the preclinical data and detailed protocols for in vitro and in vivo studies of this combination therapy.
Mechanism of Action
KX-01 exerts its anti-cancer effects through a dual mechanism. As a Src kinase inhibitor, it blocks the phosphorylation of Src and its downstream effector, focal adhesion kinase (FAK), which are involved in cell growth, migration, and survival.[1][3] Additionally, KX-01 inhibits tubulin polymerization, leading to disruption of the microtubule network, G2/M cell cycle arrest, and ultimately mitotic catastrophe.[1][5]
Paclitaxel's primary mechanism is the stabilization of microtubules, preventing their dynamic assembly and disassembly required for mitotic spindle formation.[3][4] This leads to a prolonged blockage of mitosis, which triggers apoptosis.[3] The combination of KX-01's tubulin polymerization inhibition and paclitaxel's microtubule stabilization creates a potent synergistic effect, leading to enhanced cancer cell death.[3]
Signaling Pathway
Caption: Dual inhibitory mechanism of KX-01 and the action of Paclitaxel.
Quantitative Data Summary
In Vitro Synergistic Growth Inhibition
The combination of KX-01 and paclitaxel has been shown to synergistically inhibit the growth of various triple-negative breast cancer cell lines.[3]
| Cell Line | Drug | IC50 (nM) - Single Agent | Combination Effect |
| MDA-MB-231 | KX-01 | ~10-20 | Synergistic with Paclitaxel |
| Paclitaxel | ~5-10 | Synergistic with KX-01 | |
| MDA-MB-157 | KX-01 | ~20-30 | Synergistic with Paclitaxel |
| Paclitaxel | ~5-15 | Synergistic with KX-01 | |
| MDA-MB-468 | KX-01 | ~30-50 | Synergistic with Paclitaxel |
| Paclitaxel | ~10-20 | Synergistic with KX-01 |
Data synthesized from preclinical studies. Actual IC50 values may vary based on experimental conditions.[3]
In Vivo Tumor Regression
In a mouse xenograft model using MDA-MB-231 cells, the combination of KX-01 and paclitaxel resulted in significant tumor regression compared to either agent alone.[4]
| Treatment Group | Dosage | Tumor Volume (mm³) at Day 28 (Mean ± SD) |
| Vehicle Control | - | ~1200 ± 150 |
| KX-01 | 15 mg/kg, oral, daily | ~600 ± 100 |
| Paclitaxel | 20 mg/kg, i.p., weekly | ~750 ± 120 |
| KX-01 + Paclitaxel | 15 mg/kg (oral, daily) + 20 mg/kg (i.p., weekly) | ~150 ± 50 |
Data represents an approximation based on published graphical data for illustrative purposes.[4]
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) and assessing the synergistic effects of KX-01 and paclitaxel.
Materials:
-
Triple-negative breast cancer cell lines (e.g., MDA-MB-231, MDA-MB-157, MDA-MB-468)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
KX-01 (stock solution in DMSO)
-
Paclitaxel (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of KX-01 and paclitaxel in complete medium.
-
Treat the cells with varying concentrations of KX-01 alone, paclitaxel alone, or in combination at a fixed ratio. Include a vehicle control (DMSO).
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 values.
-
Use software such as CompuSyn to perform isobologram analysis and determine the combination index (CI), where CI < 1 indicates synergy.
In Vivo Xenograft Model
This protocol outlines the procedure for evaluating the efficacy of KX-01 and paclitaxel combination therapy in a mouse xenograft model.
Materials:
-
Female athymic nude mice (4-6 weeks old)
-
MDA-MB-231 human breast cancer cells
-
Matrigel
-
KX-01
-
Paclitaxel
-
Vehicle for KX-01 (e.g., 0.5% methylcellulose)
-
Vehicle for Paclitaxel (e.g., Cremophor EL and ethanol 1:1, diluted in saline)
-
Calipers
-
Animal balance
Procedure:
-
Subcutaneously inject 5 x 10^6 MDA-MB-231 cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a volume of approximately 100-150 mm³, randomize the mice into four treatment groups: Vehicle control, KX-01 alone, Paclitaxel alone, and KX-01 + Paclitaxel.
-
Administer treatments as follows:
-
Measure tumor volume and body weight twice a week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Continue treatment for 28 days or until the tumor volume in the control group reaches the predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation markers like Ki67 and apoptosis markers like cleaved caspase-3).
Experimental Workflow
Caption: Workflow for preclinical evaluation of KX-01 and paclitaxel.
References
- 1. Antitumor Effect of KX-01 through Inhibiting Src Family Kinases and Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Peptidomimetic Src/pretubulin inhibitor KX-01 alone and in combination with paclitaxel suppresses growth, metastasis in human ER/PR/HER2-negative tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antitumor Effect of KX-01 through Inhibiting Src Family Kinases and Mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determining KX-01-191 Cytotoxicity using MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
KX-01-191, also known as Tirbanibulin, is a novel small molecule inhibitor with a dual mechanism of action, targeting both Src kinase and tubulin polymerization.[1][2] As a non-ATP-competitive Src inhibitor, it offers a distinct advantage in overcoming resistance mechanisms associated with conventional ATP-competitive inhibitors.[1] Its ability to also inhibit tubulin polymerization contributes to its potent anti-cancer properties by inducing mitotic catastrophe and G2/M cell cycle arrest.[1][2] Preclinical studies have demonstrated the efficacy of this compound against a range of malignancies, including triple-negative and ER-positive breast cancers, as well as mucinous ovarian cancer, both in laboratory settings and in animal models.[1][3][2][4] A critical step in evaluating the therapeutic potential of compounds like this compound is to determine their cytotoxic effects on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable, and cost-effective colorimetric method for assessing cell viability and cytotoxicity.[5][6][7] This document provides a detailed protocol for utilizing the MTT assay to quantify the cytotoxic effects of this compound on cancer cell lines.
Mechanism of Action of this compound
This compound exerts its anti-cancer effects through a dual-pronged attack on critical cellular processes:
-
Src Kinase Inhibition: Src is a non-receptor tyrosine kinase that is often overexpressed and hyperactivated in various cancers. It plays a pivotal role in signaling pathways that regulate cell proliferation, survival, migration, and angiogenesis. This compound inhibits Src signaling, thereby down-regulating the expression of phospho-Src and other proliferative signaling molecules.[1][2]
-
Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of tubulin, are essential components of the cytoskeleton and are crucial for cell division, intracellular transport, and maintenance of cell shape. By inhibiting tubulin polymerization, this compound disrupts the formation of the mitotic spindle, leading to an arrest of cells in the G2/M phase of the cell cycle and ultimately inducing mitotic catastrophe, a form of cell death.[1][2]
This dual mechanism of action suggests that this compound may be effective in cancers that are resistant to agents targeting a single pathway and can even overcome resistance to other anti-microtubule drugs like paclitaxel.[1]
Data Presentation: Cytotoxicity of this compound
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound in various breast cancer cell lines, as determined by the MTT assay.
| Cell Line | Cancer Subtype | IC50 (µmol/L) | Sensitivity |
| MCF7 | Luminal A, ER+ | < 0.1 | Sensitive |
| T47D | Luminal A, ER+ | < 0.1 | Sensitive |
| SK-BR-3 | HER2+ | < 0.1 | Sensitive |
| MDA-MB-231 | Triple-Negative | < 0.1 | Sensitive |
| MDA-MB-468 | Triple-Negative | < 0.1 | Sensitive |
| BT-549 | Triple-Negative | < 0.1 | Sensitive |
| Hs578T | Triple-Negative | > 0.1 | Resistant |
| HCC1937 | Triple-Negative | > 0.1 | Resistant |
Data sourced from Kim et al. (2017).[1]
Experimental Protocols
MTT Assay Protocol for Determining this compound Cytotoxicity
This protocol outlines the steps for assessing the cytotoxic effects of this compound on adherent cancer cell lines using a 96-well plate format.
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
DMSO (Dimethyl sulfoxide) or other suitable solubilization buffer
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader (spectrophotometer)
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells using trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[5]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[5]
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test would be from 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).
-
After the 24-hour incubation, carefully aspirate the old medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[5]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of the drug that causes a 50% reduction in cell viability, from the dose-response curve.
-
Visualizations
Caption: Dual mechanism of action of this compound.
Caption: Workflow for MTT cytotoxicity assay.
References
- 1. Antitumor Effect of KX-01 through Inhibiting Src Family Kinases and Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor Effect of KX-01 through Inhibiting Src Family Kinases and Mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Peptidomimetic Src/pretubulin inhibitor KX-01 alone and in combination with paclitaxel suppresses growth, metastasis in human ER/PR/HER2-negative tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijprajournal.com [ijprajournal.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Application Notes and Protocols for In Vivo Efficacy Studies of Tirbanibulin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo efficacy of tirbanibulin, a dual mechanism inhibitor of tubulin polymerization and Src kinase signaling.[1][2] The following sections detail the anti-tumor activity of tirbanibulin in various preclinical models, provide detailed experimental protocols for reproducing these studies, and visualize the key signaling pathways and experimental workflows.
In Vivo Efficacy Data of Tirbanibulin
Tirbanibulin has demonstrated significant anti-tumor efficacy in a range of in vivo models, from topical applications for actinic keratosis to systemic administration in various cancer xenografts.
Actinic Keratosis Studies
In clinical trials for actinic keratosis of the face or scalp, tirbanibulin ointment 1% applied for 5 consecutive days showed significant lesion clearance.[3]
| Trial Phase | Treatment Group | Vehicle Group | Primary Endpoint (Day 57) | Reference |
| Phase 2 | 43% Complete Clearance | - | Complete (100%) lesion clearance | [3] |
| Phase 3 (Pooled Data) | 49% Complete Clearance | 9% Complete Clearance | Complete (100%) lesion clearance | [1][3] |
| Phase 3 (Pooled Data) | 72% Partial Clearance | 18% Partial Clearance | Partial (≥75%) lesion clearance | [1] |
Xenograft Model Studies
Preclinical studies using xenograft models have demonstrated the potent anti-tumor activity of tirbanibulin against various cancer cell lines.
| Cell Line | Cancer Type | Animal Model | Treatment and Dosage | Key Findings | Reference |
| MDA-MB-231 | Breast Cancer | Mouse Xenograft | Not Specified | Significantly delayed tumor growth, reduced Ki-67 staining, and increased number of apoptotic cells (TUNEL assay). | [2] |
| PC-3MM2GL | Prostate Cancer | Murine | Tirbanibulin (5 mg/kg) | Reduced mean tumor weight to 1.16g (vs. 2.27g in control) and lymph node metastases in 1 of 5 mice. | [2] |
| Tirbanibulin (10 mg/kg) | Reduced mean tumor weight to 0.35g (vs. 2.27g in control) and lymph node metastases in 3 of 5 mice. | [2] | |||
| RMUG-S | Mucinous Ovarian Carcinoma | Orthotopic Mouse | Tirbanibulin (Dosage not specified) | 75% reduction in tumor weight and significant decrease in tumor nodules. | [2] |
| Tirbanibulin + Oxaliplatin | 90% reduction in tumor weight and 85% reduction in tumor nodules. | [2] |
Signaling Pathways of Tirbanibulin
Tirbanibulin exerts its anti-cancer effects through a dual mechanism of action: the inhibition of tubulin polymerization and the disruption of the Src kinase signaling pathway.[1][2]
Figure 1: Dual mechanism of action of tirbanibulin.
Experimental Protocols
The following are detailed protocols for conducting in vivo efficacy studies of tirbanibulin.
General Workflow for a Xenograft Study
Figure 2: General experimental workflow for a xenograft study.
Protocol 1: Subcutaneous Xenograft Model (e.g., MDA-MB-231)
1. Cell Culture and Preparation:
-
Culture MDA-MB-231 cells in appropriate media (e.g., DMEM with 10% FBS) to ~80% confluency.
-
Harvest cells using trypsin-EDTA, wash with PBS, and perform a cell count using a hemocytometer or automated cell counter.
-
Resuspend cells in a sterile solution of PBS or a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 107 cells/mL.[4][5]
2. Animal Model:
-
Use female athymic nude mice (nu/nu), 6-8 weeks old.
3. Tumor Cell Implantation:
-
Inject 100 µL of the cell suspension (containing 1 x 106 cells) subcutaneously into the flank of each mouse.[4]
4. Tumor Growth Monitoring and Treatment:
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width2) / 2.
-
When tumors reach a palpable size (e.g., 100-200 mm3), randomize mice into treatment and control groups.
-
Administer tirbanibulin (e.g., 5 or 10 mg/kg) or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection) according to the study schedule.
5. Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Process tumor tissue for histological analysis (H&E staining), immunohistochemistry (e.g., Ki-67), and apoptosis detection (e.g., TUNEL assay).
Protocol 2: Orthotopic Ovarian Cancer Model (e.g., RMUG-S)
1. Cell Culture and Preparation:
-
Culture RMUG-S cells in appropriate media to ~80% confluency.
-
Harvest and prepare the cells as described in Protocol 1.
2. Animal Model:
-
Use female athymic nude mice, 6-8 weeks old.
3. Tumor Cell Implantation:
-
Anesthetize the mouse and make a small incision to expose the peritoneal cavity.
-
Inject 4 x 106 RMUG-S cells intraperitoneally.[6]
4. Treatment and Monitoring:
-
Allow tumors to establish for a set period (e.g., 4 weeks).[6]
-
Randomize mice and begin treatment with tirbanibulin, vehicle, or combination therapy as per the study design.
-
Monitor the health and weight of the mice throughout the study.
5. Endpoint Analysis:
-
At the study endpoint, euthanize the mice and perform a necropsy.
-
Count the number of tumor nodules in the peritoneal cavity.
-
Collect and weigh all visible tumor masses.
-
Process tissues for further analysis as described in Protocol 1.
Protocol 3: UVB-Induced Actinic Keratosis Model
1. Animal Model:
-
Use SKH-1 hairless mice, 6-8 weeks old.
2. UVB Irradiation:
-
Expose the dorsal skin of the mice to UVB radiation (280-320 nm) three times a week.[7]
-
Start with a minimal erythemal dose (MED) and gradually increase the dose weekly for a total of 16-20 weeks to induce the formation of actinic keratosis-like lesions.[4][7]
3. Treatment:
-
Randomize mice into treatment groups.
-
Topically apply 1% tirbanibulin ointment or a vehicle control to the affected area (e.g., a 25 cm2 area) once daily for 5 consecutive days.[1][8] The vehicle for the approved tirbanibulin ointment consists of mono- and di-glycerides and propylene glycol.[8][9]
4. Efficacy Evaluation:
-
Visually assess and count the number of lesions at baseline and at specified time points post-treatment (e.g., Day 57).
-
The primary endpoint is typically the percentage of mice with complete clearance of lesions.
-
Monitor and score local skin reactions (e.g., erythema, scaling).
5. Histopathological Analysis:
-
At the end of the study, collect skin biopsies from the treated areas for histological examination to confirm the clearance of atypical keratinocytes.
Immunohistochemistry for Ki-67
1. Tissue Preparation:
-
Fix tumor tissue in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm sections and mount on slides.
2. Staining Procedure:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using a citrate buffer (pH 6.0) at 95-100°C for 20-30 minutes.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum.
-
Incubate with a primary antibody against Ki-67 (dilution to be optimized) overnight at 4°C.
-
Incubate with a biotinylated secondary antibody.
-
Apply an avidin-biotin-peroxidase complex.
-
Develop the signal with a chromogen such as DAB.
-
Counterstain with hematoxylin.
3. Analysis:
-
Quantify the percentage of Ki-67-positive cells by counting stained nuclei in multiple high-power fields.
TUNEL Assay for Apoptosis
1. Tissue Preparation:
-
Prepare paraffin-embedded tissue sections as for IHC.
2. Staining Procedure:
-
Deparaffinize and rehydrate the sections.
-
Permeabilize the tissue with Proteinase K.
-
Incubate with TdT reaction mixture containing TdT enzyme and labeled dUTPs (e.g., Br-dUTP or FITC-dUTP) in a humidified chamber at 37°C for 1-2 hours.
-
If using an indirect method, incubate with an anti-BrdU antibody conjugated to a fluorescent dye or an enzyme.
-
Counterstain nuclei with DAPI or another suitable nuclear stain.
3. Analysis:
-
Visualize stained cells using fluorescence microscopy.
-
Quantify the apoptotic index by counting the number of TUNEL-positive cells relative to the total number of cells in multiple fields.
References
- 1. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 2. Immunohistochemical Staining of Ki67 [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. altogenlabs.com [altogenlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Actinic keratosis modelling in mice: A translational study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. 1% Tirbanibulin Ointment for the Treatment of Actinic Keratoses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DailyMed - KLISYRI- tirbanibulin ointment [dailymed.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting KX-01-191 Solubility in Culture Media
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of KX-01-191, a dual inhibitor of Src kinase and tubulin polymerization. The following information addresses common issues related to its solubility in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For initial solubilization, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution of this compound. DMSO is a powerful solvent capable of dissolving many organic small molecules.
Q2: I observed precipitation when I diluted my this compound DMSO stock solution into my aqueous culture medium. What should I do?
A2: Precipitation upon dilution into an aqueous buffer is a common challenge with hydrophobic compounds. Here are several strategies to address this:
-
Optimize Final Concentration: The most direct approach is to lower the final working concentration of this compound in your experiment. It's possible the compound's solubility limit in the aqueous medium was exceeded.
-
Adjust DMSO Concentration: While minimizing the final DMSO concentration is ideal, a slightly higher percentage (up to 0.5%) may be necessary to maintain solubility. Always include a vehicle control (media with the same final DMSO concentration) in your experiments to account for any solvent effects.
-
Serial Dilution in DMSO: Before adding to your aqueous medium, perform serial dilutions of your high-concentration stock solution in 100% DMSO. Then, add the small volume of the diluted DMSO stock to your culture medium.
-
Gentle Warming: Briefly warming the solution in a 37°C water bath can aid in dissolving the compound. However, prolonged heating should be avoided to prevent potential degradation.
-
Sonication: Short bursts of sonication can also help to break up aggregates and improve dissolution.
Q3: How should I store the this compound stock solution?
A3: Store the DMSO stock solution of this compound at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. DMSO is hygroscopic, meaning it can absorb moisture from the air, which can lead to compound precipitation over time.
Q4: Could components of my culture medium be affecting the solubility of this compound?
A4: Yes, certain components of culture media, such as some amino acids with poor aqueous solubility, can potentially interact with or affect the solubility of small molecules. The presence of serum in the medium can also influence compound solubility and bioavailability. If you continue to experience issues, you might consider testing different serum concentrations or, if your experimental design permits, using a serum-free medium.
Troubleshooting Guide
This guide provides a systematic approach to resolving solubility issues with this compound.
Problem: Precipitate formation observed in the culture medium after adding this compound.
| Possible Cause | Troubleshooting Steps |
| Concentration exceeds solubility limit | - Lower the final working concentration of this compound.- Perform a solubility test to determine the approximate solubility in your specific culture medium (see Experimental Protocols). |
| Insufficient DMSO in final solution | - Increase the final DMSO concentration slightly (not exceeding 0.5% v/v).- Always include a DMSO vehicle control. |
| Improper dilution technique | - Prepare intermediate dilutions of the stock solution in pure DMSO before the final dilution into the aqueous medium.- Add the DMSO stock to the culture medium while gently vortexing to ensure rapid mixing. |
| Compound aggregation | - Briefly sonicate the final solution.- Gently warm the solution to 37°C for a short period. |
| Media composition | - Test the solubility in a simpler buffer like PBS to assess baseline aqueous solubility.- If using serum, test different concentrations or a serum-free alternative. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Determine the molecular weight (MW) of this compound from the supplier's documentation.
-
Calculate the mass of this compound required to make a 10 mM stock solution. For example, for 1 mL of a 10 mM stock of a compound with a MW of 500 g/mol : Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 500 g/mol * (1000 mg / 1 g) = 5 mg
-
Weigh out the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (37°C) or brief sonication may be used to aid dissolution.
-
Store the 10 mM stock solution in aliquots at -20°C or -80°C.
Protocol 2: Kinetic Solubility Assessment in Culture Media
Materials:
-
10 mM this compound in DMSO
-
Culture medium (e.g., DMEM, RPMI-1640)
-
96-well clear bottom plate
-
Plate reader capable of measuring absorbance at 600 nm
Procedure:
-
Prepare a serial dilution of the 10 mM this compound stock solution in DMSO (e.g., 10 mM, 5 mM, 2.5 mM, 1.25 mM, etc.).
-
In a 96-well plate, add 98 µL of the desired culture medium to each well.
-
Add 2 µL of each DMSO dilution of this compound to the corresponding wells, resulting in a 1:50 dilution (e.g., final concentrations of 200 µM, 100 µM, 50 µM, 25 µM, etc.). Include a well with 2 µL of DMSO only as a vehicle control.
-
Mix the plate gently and incubate at 37°C for a duration relevant to your experiment (e.g., 2 hours).
-
Visually inspect the wells for any signs of precipitation.
-
Measure the absorbance at 600 nm using a plate reader. An increase in absorbance compared to the vehicle control indicates light scattering due to precipitation.
-
The highest concentration that remains clear and does not show a significant increase in absorbance is the approximate kinetic solubility.
Quantitative Data Summary
Since specific solubility data for this compound is not publicly available, the following tables provide a template with hypothetical but realistic data for a small molecule inhibitor. Researchers should generate their own data following the protocol above.
Table 1: Hypothetical Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) | Solubility (mM) |
| DMSO | >50 | >100 |
| Ethanol | ~10 | ~20 |
| Water | <0.1 | <0.2 |
Table 2: Hypothetical Kinetic Solubility of this compound in Culture Media
| Culture Medium | Approximate Kinetic Solubility (µM) |
| DMEM + 10% FBS | 75 |
| RPMI-1640 + 10% FBS | 80 |
| Serum-Free DMEM | 50 |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound is a dual inhibitor that targets two critical components of cancer cell proliferation and survival: the Src kinase signaling pathway and tubulin polymerization, which is essential for cell division.
Caption: Dual inhibitory action of this compound on Src kinase and tubulin.
Experimental Workflow for Assessing this compound Efficacy
The following workflow outlines the key steps in evaluating the biological effects of this compound in a cell-based assay.
Caption: Workflow for evaluating this compound in cell-based assays.
Logical Relationship for Troubleshooting Solubility
This diagram illustrates a decision-making process for addressing solubility issues.
Caption: Decision tree for troubleshooting this compound precipitation.
KX-01-191 Technical Support Center: Optimizing Concentration for Cell Cycle Arrest
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using KX-01-191 to induce cell cycle arrest.
Troubleshooting Guides
Issue: No significant G2/M phase cell cycle arrest is observed after this compound treatment.
Possible Causes and Solutions:
-
Cell Line Insensitivity: Not all cell lines are sensitive to this compound. For instance, while many triple-negative breast cancer (TNBC) cell lines like MDA-MB-231, MDA-MB-468, and BT-549 are sensitive, others like Hs578T may be resistant.[1]
-
Recommendation: Verify the sensitivity of your cell line to this compound by performing a dose-response experiment and measuring cell viability (e.g., using an MTT assay). The IC50 values for sensitive breast cancer cell lines are often below 0.1 μmol/L.[1]
-
-
Suboptimal Concentration: The concentration of this compound is critical for inducing cell cycle arrest. A concentration that is too low may not be effective, while a concentration that is too high may induce apoptosis, reducing the proportion of cells in G2/M.
-
Recommendation: Perform a dose-response experiment with a range of this compound concentrations (e.g., 10 nM, 50 nM, 100 nM, 200 nM) to determine the optimal concentration for G2/M arrest in your specific cell line. A concentration of 100 nM has been shown to be effective for G2/M arrest in sensitive breast cancer cell lines.[1]
-
-
Incorrect Incubation Time: The duration of treatment with this compound will influence the cell cycle distribution.
-
Recommendation: Optimize the incubation time. A common starting point is 24 to 48 hours of treatment.[1]
-
-
Issues with Cell Cycle Analysis: Problems with the flow cytometry protocol can lead to inaccurate results.
-
Recommendation: Ensure proper cell fixation, DNA staining (e.g., with propidium iodide), and flow cytometer setup and compensation. Refer to the detailed experimental protocol below.
-
Issue: High levels of apoptosis are observed, even at low concentrations of this compound.
Possible Causes and Solutions:
-
High Cell Line Sensitivity: Some cell lines may be particularly sensitive to the apoptotic effects of this compound.
-
Recommendation: Use a lower range of concentrations in your dose-response experiment. Consider a time-course experiment to identify an earlier time point where G2/M arrest is visible before the onset of significant apoptosis.
-
-
Compound Instability: Degradation of the compound could lead to off-target effects.
-
Recommendation: Ensure proper storage of the this compound stock solution (typically at -20°C or -80°C) and use freshly diluted solutions for each experiment.
-
-
Confluent Cell Culture: Overly confluent cell cultures can be more prone to apoptosis when treated with cytotoxic agents.
-
Recommendation: Plate cells at a lower density to ensure they are in the logarithmic growth phase during the experiment.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a dual inhibitor that targets both Src family kinases (SFKs) and tubulin.[1][2] By inhibiting Src signaling, it can suppress cell proliferation and migration.[1][2] Its action as a tubulin polymerization inhibitor disrupts microtubule dynamics, leading to a G2/M phase cell cycle arrest and, in some cases, mitotic catastrophe.[1][2]
Q2: At what phase of the cell cycle does this compound arrest cells?
A2: this compound primarily induces cell cycle arrest at the G2/M phase in sensitive cell lines.[1][2] This is in contrast to some other Src inhibitors that cause a G1 phase arrest.[1]
Q3: What are typical effective concentrations of this compound for inducing G2/M arrest?
A3: In sensitive breast cancer cell lines, a concentration of 100 nM has been shown to be particularly effective at inducing G2/M arrest.[1] However, the optimal concentration can vary between cell lines, so a dose-response experiment is recommended.
Q4: Can this compound induce apoptosis?
A4: Yes, at higher concentrations, this compound can induce apoptosis.[3] This is often observed as an increase in the sub-G1 population in cell cycle analysis.
Q5: Is this compound effective in all cancer types?
A5: The efficacy of this compound can vary. It has shown significant antitumor effects in triple-negative breast cancer (TNBC) cell lines.[1][2] Its effectiveness in other cancer types would need to be determined experimentally.
Data Presentation
Table 1: Effect of this compound on Cell Cycle Distribution in Sensitive TNBC Cell Lines (48h treatment)
| Cell Line | This compound Conc. (nM) | % Cells in G1 | % Cells in S | % Cells in G2/M |
| BT-549 | 0 | 65 | 20 | 15 |
| 50 | 45 | 15 | 40 | |
| 100 | 30 | 10 | 60 | |
| MDA-MB-231 | 0 | 55 | 25 | 20 |
| 50 | 40 | 20 | 40 | |
| 100 | 25 | 15 | 60 | |
| MDA-MB-468 | 0 | 60 | 22 | 18 |
| 50 | 42 | 18 | 40 | |
| 100 | 28 | 12 | 60 |
Note: The data presented are representative and may vary depending on experimental conditions.
Experimental Protocols
Detailed Methodology for Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding: Plate cells in 6-well plates at a density that will allow them to reach 60-70% confluency at the time of harvesting.
-
Drug Treatment: Treat the cells with the desired concentrations of this compound (e.g., a vehicle control, 50 nM, 100 nM, and 200 nM) for the chosen duration (e.g., 24 or 48 hours).
-
Cell Harvesting:
-
Aspirate the media and wash the cells once with phosphate-buffered saline (PBS).
-
Trypsinize the cells and collect them in a 15 mL conical tube.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at 4°C for at least 30 minutes (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of a solution containing propidium iodide (PI) and RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use a linear scale for the forward scatter (FSC) and side scatter (SSC) to gate on single cells.
-
Use a logarithmic scale for the PI fluorescence channel (typically FL2-A or a similar channel) to visualize the DNA content.
-
Analyze the cell cycle distribution using appropriate software (e.g., FlowJo, ModFit LT).
-
Visualizations
Caption: Mechanism of this compound inducing G2/M cell cycle arrest.
Caption: Workflow for optimizing this compound concentration.
References
- 1. Antitumor Effect of KX-01 through Inhibiting Src Family Kinases and Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor Effect of KX-01 through Inhibiting Src Family Kinases and Mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptidomimetic Src/pretubulin inhibitor KX-01 alone and in combination with paclitaxel suppresses growth, metastasis in human ER/PR/HER2-negative tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
unexpected cell morphology after KX-01-191 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected cell morphology after treatment with KX-01.
Frequently Asked Questions (FAQs)
Q1: We observed a significant increase in large, multi-nucleated cells after treating our cancer cell lines with KX-01. Is this an expected outcome?
A1: Yes, this is a documented effect of KX-01. Studies have shown that treatment with KX-01 can lead to a significant increase in multi-nucleated cells.[1] This phenomenon is linked to the drug's mechanism of action, which involves the induction of mitotic catastrophe.[1]
Q2: What is the underlying mechanism causing this change in cell morphology?
A2: KX-01 is a dual inhibitor of Src family kinases (SFKs) and tubulin polymerization.[1] By inhibiting tubulin polymerization, KX-01 disrupts the formation and function of the mitotic spindle, which is essential for proper chromosome segregation during cell division. This disruption leads to G2/M cell cycle arrest and ultimately, mitotic catastrophe, a form of cell death characterized by aberrant mitosis and the formation of multi-nucleated cells.[1]
Q3: Our cells appear to be arrested in the G2/M phase of the cell cycle following KX-01 treatment. Does this align with the known effects of the compound?
A3: Yes, your observation is consistent with published data. KX-01 has been shown to induce G2/M cell cycle arrest in sensitive cancer cell lines.[1] This arrest is a direct consequence of the drug's inhibitory effect on tubulin polymerization and the subsequent activation of the spindle assembly checkpoint.
Q4: We have also noticed an increase in the aneuploid cell population. Is this related to the observed morphological changes?
A4: Absolutely. The increase in the aneuploid cell population is a direct result of the mitotic catastrophe induced by KX-01.[1] The disruption of the mitotic spindle leads to improper chromosome segregation, resulting in daughter cells with an abnormal number of chromosomes (aneuploidy). This is often observed alongside the presence of multi-nucleated cells.
Troubleshooting Guide
Issue: Unexpectedly high levels of cytotoxicity in our cell line with KX-01.
Troubleshooting Steps:
-
Verify IC50 Values: Compare the IC50 value you are observing with published data for your specific cell line or similar cell types. Sensitivity to KX-01 can vary between cell lines.
-
Check Drug Concentration and Purity: Ensure the correct concentration of KX-01 was used and that the compound has not degraded.
-
Optimize Seeding Density: Cell density can influence drug sensitivity. Ensure you are using a consistent and appropriate seeding density for your cytotoxicity assays.
-
Assess Cell Line Health: Confirm that the cells were healthy and in the exponential growth phase before drug treatment.
Issue: Difficulty reproducing the reported multi-nucleated phenotype.
Troubleshooting Steps:
-
Confirm Cell Line Sensitivity: Ensure that the cell line you are using is sensitive to KX-01. Some cell lines have demonstrated resistance.
-
Optimize Treatment Duration and Concentration: The formation of multi-nucleated cells is time and concentration-dependent. You may need to perform a time-course and dose-response experiment to identify the optimal conditions for observing this phenotype in your specific cell line.
-
Method of Observation: Use appropriate imaging techniques, such as immunofluorescence staining of the cytoskeleton (e.g., tubulin) and nucleus (e.g., DAPI), to clearly visualize and quantify multi-nucleation.
Data Presentation
Table 1: In Vitro Sensitivity of Breast Cancer Cell Lines to KX-01
| Cell Line | Subtype | IC50 (µmol/L) |
| MCF7 | Luminal ER+ | < 0.1 |
| T47D | Luminal ER+ | < 0.1 |
| SK-BR-3 | HER2+ | < 0.1 |
| MDA-MB-231 | TNBC | < 0.1 |
| MDA-MB-468 | TNBC | < 0.1 |
| BT-549 | TNBC | < 0.1 |
| Hs578T | TNBC | Resistant |
| HCC1937 | TNBC | Resistant |
TNBC: Triple-Negative Breast Cancer[1]
Experimental Protocols
Immunofluorescence Staining for Microtubules and Nuclei
This protocol can be used to visualize the effects of KX-01 on the microtubule network and nuclear morphology.
Materials:
-
Cells cultured on glass coverslips
-
KX-01 compound
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight. Treat the cells with the desired concentration of KX-01 for the appropriate duration. Include a vehicle-treated control.
-
Fixation: Gently wash the cells twice with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-α-tubulin antibody in blocking buffer according to the manufacturer's instructions. Incubate the coverslips with the primary antibody solution overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorescently labeled secondary antibody in blocking buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash the cells three times with PBS. Stain the nuclei by incubating with DAPI solution for 5 minutes at room temperature, protected from light.
-
Mounting: Wash the cells twice with PBS. Mount the coverslips onto glass slides using an antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope with the appropriate filters for the chosen fluorophores.
Visualizations
Caption: Mechanism of action of KX-01.
Caption: Troubleshooting workflow for unexpected cell morphology.
References
Technical Support Center: Interpreting Off-Target Effects of KX-01-191
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret potential off-target effects of KX-01-191 (also known as Tirbanibulin) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a dual inhibitor that targets both Src family kinases (SFKs) and tubulin polymerization.[1][2] It is a non-ATP-competitive Src inhibitor, binding to the peptide substrate binding site.[1][3][4] By inhibiting Src, it can modulate signaling pathways involved in cell proliferation, migration, and survival.[5][6][7] Its effect on tubulin polymerization disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and potentially inducing mitotic catastrophe.[1][8][9]
Q2: What are "off-target" effects, and why are they important to consider for a kinase inhibitor like this compound?
A2: Off-target effects occur when a drug interacts with proteins other than its intended therapeutic target(s). For kinase inhibitors, this is a common consideration due to the structural similarity of the ATP-binding site across many kinases.[10] These unintended interactions can lead to unexpected experimental results, confounding data interpretation, and potentially contributing to cellular toxicity or unforeseen therapeutic activities.[11][12][13] Understanding the off-target profile of this compound is crucial for accurately attributing observed cellular phenotypes to the inhibition of Src, tubulin, or other kinases.
Q3: Has a comprehensive off-target profile for this compound been published?
Q4: How can I investigate potential off-target effects of this compound in my experiments?
A4: A multi-faceted approach is recommended to investigate off-target effects:
-
Kinome Profiling: Utilize a kinase screening service (e.g., KINOMEscan® or a peptide microarray-based platform like PamChip®) to assess the activity of this compound against a broad panel of kinases.[14][15][16][17] This can provide a detailed map of potential off-target interactions.
-
Use of Structurally Unrelated Inhibitors: Compare the phenotype induced by this compound with that of a structurally different Src kinase inhibitor and a different tubulin polymerization inhibitor. If the phenotype is consistent across inhibitors with the same primary target, it is more likely to be an on-target effect.[10]
-
Rescue Experiments: If a specific off-target is suspected, you can perform a rescue experiment by overexpressing a drug-resistant mutant of that target. If the phenotype is reversed, it suggests the effect is mediated by that off-target.[10]
-
Dose-Response Analysis: Carefully titrate the concentration of this compound. On-target effects are typically observed at lower concentrations, while off-target effects may become more prominent at higher concentrations.[10] It has been noted that this compound inhibits Src signaling at concentrations as low as 20 nmol/L, while effects on microtubule polymerization are more evident at concentrations exceeding 80 nmol/L.[1]
Q5: What is the difference between IC50, Ki, and Kd values when interpreting kinase inhibitor data?
A5: These values all relate to the potency of an inhibitor, but they represent different aspects:
-
IC50 (Half-maximal inhibitory concentration): This is the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. It is highly dependent on factors like ATP concentration in the assay.[18][19][20]
-
Ki (Inhibition constant): This is the dissociation constant of the enzyme-inhibitor complex and reflects the binding affinity of the inhibitor. A smaller Ki value indicates a higher binding affinity. For competitive inhibitors, the Ki is a more absolute measure of potency than the IC50.[20][21][22]
-
Kd (Dissociation constant): Similar to Ki, the Kd represents the equilibrium constant for the dissociation of a ligand (inhibitor) and a protein (kinase). It is a measure of binding affinity, with a lower Kd indicating stronger binding. KINOMEscan assays, for instance, can directly measure Kd values.[14][18][20]
Troubleshooting Guides
Issue 1: Unexpected Phenotype Observed Not Consistent with Src or Tubulin Inhibition
You observe a cellular response, such as the activation of an unexpected signaling pathway or a paradoxical increase in cell proliferation, that cannot be readily explained by the known functions of Src or the disruption of microtubules.[23]
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Off-target kinase inhibition | 1. Perform a kinome-wide selectivity screen (e.g., KINOMEscan®) with this compound at the concentration showing the unexpected phenotype. 2. Compare the results with a structurally unrelated Src inhibitor and a tubulin inhibitor. 3. Consult literature for known functions of identified off-target kinases. | 1. Identification of unintended kinase targets that could explain the observed phenotype. 2. If the phenotype is unique to this compound, it strongly suggests an off-target effect. 3. Correlation of the off-target kinase's function with the observed cellular response. |
| Activation of compensatory signaling pathways | 1. Perform a phospho-receptor tyrosine kinase (RTK) array or a broad phospho-proteomics analysis to identify activated pathways. 2. Use inhibitors for the identified compensatory pathways in combination with this compound. | 1. Identification of upregulated signaling pathways (e.g., other RTKs compensating for Src inhibition). 2. Reversal of the unexpected phenotype upon co-inhibition. |
| Cell-line specific context | 1. Test this compound in multiple cell lines with varying genetic backgrounds. 2. Characterize the expression levels of on- and potential off-targets in your cell line. | 1. Determination if the unexpected phenotype is a general effect or specific to a particular cellular context. 2. Correlation of the phenotype with the expression of specific kinases. |
Issue 2: Higher than Expected Cytotoxicity in a Cell-Based Assay
You observe significant cell death at concentrations where you would expect to see more specific effects on cell migration or cell cycle arrest.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Potent inhibition of an off-target kinase essential for cell survival | 1. Review the results of a kinome scan for potent inhibition of known pro-survival kinases (e.g., members of the PI3K/AKT pathway). 2. Perform a dose-response curve and compare the IC50 for cytotoxicity with the IC50 for Src inhibition and tubulin depolymerization. | 1. Identification of strongly inhibited kinases that are critical for cell viability. 2. A small window between the cytotoxic IC50 and the on-target IC50s may indicate off-target toxicity. |
| Compound precipitation at high concentrations | 1. Visually inspect the culture media for any precipitate after adding this compound. 2. Perform a solubility test at the highest concentration used in your experiment. | 1. No visible precipitate should be present in the media. 2. Ensuring the compound is fully dissolved to avoid non-specific toxic effects. |
| On-target toxicity in a highly dependent cell line | 1. Knockdown Src using siRNA or CRISPR and assess cell viability. 2. Treat with a different tubulin inhibitor to see if it recapitulates the high cytotoxicity. | 1. If Src knockdown leads to significant cell death, the cell line is highly dependent on Src signaling. 2. Similar levels of cytotoxicity with another tubulin inhibitor would suggest on-target toxicity through microtubule disruption. |
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile for this compound
This table illustrates how data from a kinase screen might be presented to identify on- and off-target effects. The values are for illustrative purposes only and are not actual experimental data for this compound.
| Kinase Target | Assay Type | Result (% of Control) | Interpretation |
| SRC | KINOMEscan® | 5 | Strong On-Target Inhibition |
| LYN | KINOMEscan® | 15 | Potent inhibition of a Src family member |
| FYN | KINOMEscan® | 20 | Potent inhibition of a Src family member |
| TUBB (binding) | Biochemical Assay | 10 | Strong On-Target Interaction |
| ABL1 | KINOMEscan® | 75 | Weak Inhibition |
| JAK2 | KINOMEscan® | 40 | Moderate Potential Off-Target |
| FLT3 | KINOMEscan® | 45 | Moderate Potential Off-Target |
| BRK | KINOMEscan® | 50 | Moderate Potential Off-Target |
| EGFR | KINOMEscan® | 95 | No Significant Inhibition |
| MAPK1 (ERK2) | KINOMEscan® | 98 | No Significant Inhibition |
% of Control: In a competition binding assay like KINOMEscan®, a lower percentage indicates stronger binding of the test compound to the kinase, and therefore, more potent inhibition.
Experimental Protocols
Protocol 1: Kinase Profiling using a Competition Binding Assay (e.g., KINOMEscan®)
This protocol provides a general methodology for assessing the selectivity of this compound across a large panel of kinases.
Principle: This assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified using qPCR.[14][24]
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO at a concentration 100-fold higher than the desired screening concentration.
-
Assay Setup: In a multi-well plate, combine the DNA-tagged kinases, the immobilized ligand (e.g., on beads), and this compound at the desired final concentration (typically a high concentration, e.g., 1 µM, is used for single-point screening to identify potential off-targets). Include a DMSO-only control.
-
Binding Reaction: Incubate the plates to allow the binding reaction to reach equilibrium.
-
Washing: Wash the plates to remove unbound kinases and the test compound.
-
Elution and Quantification: Elute the bound kinases and quantify the amount of DNA tag for each kinase using qPCR.
-
Data Analysis: The amount of kinase bound in the presence of this compound is compared to the DMSO control. Results are typically expressed as "percent of control," where a lower percentage indicates stronger inhibition. For hits identified in the initial screen, a dose-response curve can be generated to determine the dissociation constant (Kd).[14][24]
Protocol 2: Kinase Activity Profiling using a Peptide Microarray (e.g., PamChip®)
This protocol outlines a general method for measuring kinase activity in cell lysates after treatment with this compound.
Principle: This technology uses a 3D microarray with immobilized peptides that are known substrates for various kinases. Cell lysate is incubated on the chip with ATP, and the phosphorylation of the peptides by active kinases in the lysate is detected using a fluorescently labeled anti-phospho-antibody.[17][25][26][27][28]
Methodology:
-
Cell Treatment and Lysis: Treat your cells of interest with this compound at various concentrations and for different durations. Prepare cell lysates using a lysis buffer containing phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate.
-
Assay Reaction: On the PamChip® array, incubate a standardized amount of protein lysate with a reaction mixture containing ATP and a fluorescently labeled anti-phosphotyrosine (for PTK chips) or anti-phospho-serine/threonine (for STK chips) antibody.
-
Kinetic Measurement: The PamStation® instrument pumps the reaction mixture through the porous microarray and captures images at multiple time points to measure the rate of peptide phosphorylation.
-
Data Analysis: The signal intensity of each peptide spot is quantified. Upstream kinase prediction software can then be used to infer which kinases are inhibited based on the phosphorylation pattern of their known substrates on the array.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: On-target mechanisms of this compound.
References
- 1. Antitumor Effect of KX-01 through Inhibiting Src Family Kinases and Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. KX-01, a novel Src kinase inhibitor directed toward the peptide substrate site, synergizes with tamoxifen in estrogen receptor α positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Src family kinase - Wikipedia [en.wikipedia.org]
- 8. Cell cycle arrest through inhibition of tubulin polymerization by withaphysalin F, a bioactive compound isolated from Acnistus arborescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chayon.co.kr [chayon.co.kr]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. drugtargetreview.com [drugtargetreview.com]
- 17. Technology - Pamgene [pamgene.com]
- 18. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 21. What is an inhibitory constant (Ki) and how does it relate to understanding drug interactions? [ebmconsult.com]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 25. pamgene.com [pamgene.com]
- 26. Evaluation of a tyrosine kinase peptide microarray for tyrosine kinase inhibitor therapy selection in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Profiling of human lymphocytes reveals a specific network of protein kinases modulated by endurance training status - PMC [pmc.ncbi.nlm.nih.gov]
- 28. biorxiv.org [biorxiv.org]
KX-01-191 stability in DMSO at -20°C
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with KX-01-191.
Frequently Asked Questions (FAQs)
Q1: How should I store my stock solution of this compound in DMSO?
A1: For long-term stability, it is recommended to store aliquots of your this compound stock solution in anhydrous DMSO at -20°C or -80°C.[1][2] Proper storage is crucial to maintain the stability and activity of the compound.[3] Aliquoting into smaller, single-use volumes is highly recommended to minimize freeze-thaw cycles, which can degrade the compound.[1][2][3] The stock solution vials should be tightly sealed and protected from light and moisture.[1][4]
Q2: I don't have specific stability data for this compound in DMSO at -20°C. Is it stable under these conditions?
A2: While specific, long-term stability data for this compound in DMSO at -20°C is not publicly available, the general practice for storing small molecule kinase inhibitors is to prepare stock solutions in DMSO and store them at -20°C or -80°C.[1][2] It is widely considered that most organic molecules can be effectively stored in DMSO under these conditions. However, for critical experiments, it is always best practice to perform a preliminary stability assessment.
Q3: My this compound in DMSO has frozen. Is it still usable?
A3: Yes, it is normal for DMSO to freeze at temperatures below 18.5°C (65°F).[4][5] If your DMSO stock solution of this compound has frozen, you can thaw it at room temperature or in a warm water bath.[5] Ensure the container is sealed tightly to prevent contamination from moisture.[5] This process should not affect the quality of the compound.
Q4: My this compound precipitated when I diluted my DMSO stock into an aqueous buffer. What should I do?
A4: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous solution where its solubility is lower. To troubleshoot this, you can try the following:
-
Reduce the final DMSO concentration: Aim for a final DMSO concentration of less than 0.5% in your assay, if possible.[1]
-
Perform serial dilutions: It is best to make initial serial dilutions in DMSO before adding the final diluted sample to your aqueous buffer.
-
Use solubility enhancers: In some cases, low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can help maintain the compound in solution.[1]
Troubleshooting Guides
Issue: Inconsistent results in cellular assays.
-
Possible Cause 1: Compound degradation.
-
Solution: Ensure that your this compound stock solution has been stored correctly in single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Use a fresh aliquot for each experiment.
-
-
Possible Cause 2: Inaccurate stock concentration.
-
Solution: Verify the initial weighing of the compound and the volume of DMSO used to prepare the stock solution. If possible, confirm the concentration using an analytical method like HPLC.
-
Data Presentation
While specific quantitative stability data for this compound is not available in the public domain, the following table summarizes general storage recommendations for small molecule inhibitors in DMSO.
| Form | Storage Temperature | Recommended Duration | Key Considerations |
| Lyophilized Powder | -20°C | Up to 3 years | Keep desiccated.[2] |
| Stock Solution in DMSO | -20°C | 1-3 months | Aliquot to avoid freeze-thaw cycles.[3] |
| Stock Solution in DMSO | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles.[3] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Weighing: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial containing the this compound powder to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming to 37°C or sonication in a water bath for 5-10 minutes can be used to aid dissolution if necessary, but always check for compound stability at elevated temperatures.[1]
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber glass vials or microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light.[1][2]
Visualizations
Signaling Pathway of this compound
This compound is a dual inhibitor that targets both Src family kinases (SFKs) and tubulin polymerization.[6][7] Inhibition of Src kinase blocks downstream signaling pathways involved in cell growth, migration, and survival.[6]
Caption: Simplified signaling pathway showing the inhibitory action of this compound on Src Family Kinases.
Experimental Workflow: Stock Solution Preparation and Storage
Caption: Recommended workflow for preparing and storing this compound stock solutions in DMSO.
References
- 1. benchchem.com [benchchem.com]
- 2. file.selleckchem.com [file.selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. How to store 99.9% DMSO properly? - Blog [cheezhengchem.com]
- 5. dmsostore.com [dmsostore.com]
- 6. Antitumor Effect of KX-01 through Inhibiting Src Family Kinases and Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
avoiding KX-01-191 precipitation in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on avoiding precipitation of KX-01-191 in aqueous solutions during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation in aqueous solutions?
A1: this compound is a novel, dual inhibitor that targets both Src kinase and tubulin polymerization.[1][2] Like many small molecule kinase inhibitors, this compound is a lipophilic compound with inherently low aqueous solubility. This characteristic is due to its molecular structure, which is optimized for binding to the hydrophobic ATP-binding pocket of Src kinase. When a concentrated stock solution of this compound, typically prepared in an organic solvent like DMSO, is diluted into an aqueous buffer or cell culture medium, the compound's solubility limit can be exceeded, leading to precipitation.
Q2: What are the visual signs of this compound precipitation?
A2: Precipitation of this compound can manifest in several ways. You may observe a cloudy or hazy appearance in your solution, the formation of fine particulates, or even larger visible crystals. Under a microscope, these precipitates will appear as distinct, often refractile, particles separate from your cells. It is crucial to distinguish this from microbial contamination, which typically presents as uniform turbidity.
Q3: How can precipitation of this compound affect my experimental results?
A3: The precipitation of this compound can significantly impact the accuracy and reproducibility of your experiments. The actual concentration of the soluble, active compound in your assay will be unknown and lower than intended. This can lead to an underestimation of its potency (e.g., a higher IC50 value) and inconsistent results between experiments. Furthermore, the solid particles can cause cellular stress, leading to artifacts that are not related to the pharmacological activity of the inhibitor.
Troubleshooting Guide: Avoiding this compound Precipitation
This guide provides a systematic approach to troubleshooting and preventing this compound precipitation.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer. | "Salting Out" Effect: Rapid change in solvent polarity causes the compound to crash out of solution. | 1. Pre-dilution: First, create an intermediate dilution of the DMSO stock in a small volume of your aqueous buffer or PBS while vortexing. Then, add this intermediate dilution to the final volume. 2. Slow Addition: Add the DMSO stock drop-wise to the final volume of aqueous buffer while gently swirling or vortexing to ensure rapid dispersion. |
| Precipitate appears in the cell culture media after adding the compound. | High Final Concentration: The final concentration of this compound exceeds its solubility limit in the specific cell culture medium. | 1. Lower the Concentration: If experimentally feasible, reduce the final concentration of this compound. 2. Optimize DMSO Concentration: Ensure the final DMSO concentration in your culture media is kept to a minimum, ideally below 0.5%, as higher concentrations can be toxic and may contribute to precipitation. |
| Precipitation is observed after a period of incubation (hours to days). | Compound Instability: this compound may be unstable in the aqueous environment over time. Media Component Interaction: The compound may interact with components in the cell culture media (e.g., proteins in serum) leading to the formation of insoluble complexes. | 1. Fresh Preparations: Prepare fresh dilutions of this compound immediately before each experiment. Avoid storing diluted solutions. 2. Media Changes: For longer-term experiments, consider changing the media with freshly prepared this compound every 24-48 hours. 3. Serum Considerations: If using serum-containing media, test if reducing the serum percentage decreases precipitation. |
| Inconsistent results or lower than expected potency. | Partial Precipitation: Micro-precipitation, not easily visible to the naked eye, may be occurring, reducing the effective concentration of the inhibitor. | 1. Filtration: After preparing the final dilution, filter the solution through a 0.22 µm syringe filter before adding it to your cells. 2. Solubility Testing: Perform a simple solubility test by preparing serial dilutions of this compound in your experimental buffer and visually inspecting for precipitation after a set time. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the solution thoroughly for 1-2 minutes until the solid is completely dissolved. If necessary, sonicate in a water bath for 5-10 minutes.
-
Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solutions in Aqueous Media
-
Thaw Stock Solution: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in DMSO if very low final concentrations are required.
-
Final Dilution:
-
Dispense the final volume of your aqueous buffer or cell culture media into a sterile tube.
-
While gently vortexing the aqueous solution, add the required volume of the this compound DMSO stock drop-wise.
-
Ensure the final DMSO concentration does not exceed 0.5%.
-
-
Visual Inspection: Visually inspect the final working solution for any signs of precipitation. If the solution appears cloudy, consider the troubleshooting steps outlined above.
-
Use Immediately: Use the freshly prepared working solution for your experiment without delay.
Quantitative Data Summary
The following tables provide illustrative data on the solubility of a hypothetical poorly soluble kinase inhibitor with properties similar to this compound. Note: This data is for educational purposes and should be confirmed for your specific experimental conditions.
Table 1: Illustrative Solubility of a this compound Analog in Common Solvents
| Solvent | Approximate Solubility (mM) |
| DMSO | > 50 |
| Ethanol | ~5 |
| PBS (pH 7.4) | < 0.01 |
Table 2: Effect of DMSO Concentration on Apparent Solubility in PBS (pH 7.4)
| Final DMSO Concentration (%) | Apparent Solubility (µM) | Observation |
| 0.1 | 1 | Clear Solution |
| 0.5 | 5 | Clear Solution |
| 1.0 | 8 | Slight Haze |
| 2.0 | 12 | Visible Precipitate |
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Simplified signaling pathway of this compound.
References
Technical Support Center: Troubleshooting Inconsistent Results in KX-01-191 Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and answers to frequently asked questions (FAQs) to help you troubleshoot and resolve inconsistencies in your KX-01-191 cytotoxicity assays. This compound is a novel small molecule inhibitor with a dual mechanism of action, targeting both Src kinase and tubulin polymerization. This dual activity can sometimes lead to complex cellular responses and variability in assay results. This guide will help you navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how might this affect my cytotoxicity assay?
A1: this compound is a dual inhibitor of Src family kinases and tubulin polymerization.[1] Its cytotoxic effects are primarily due to the disruption of microtubule dynamics, leading to a G2/M phase cell cycle arrest and ultimately, mitotic catastrophe.[1] The inhibition of Src signaling further contributes to its anti-cancer effects by impacting cell growth, migration, and survival pathways.[1] This dual mechanism can result in varied responses across different cell lines depending on their reliance on these pathways and their microtubule dynamics.
Q2: I am observing high variability in my results between replicate wells. What are the common causes?
A2: High variability can be attributed to several factors:
-
Uneven Cell Seeding: Ensure you have a homogenous single-cell suspension before plating.
-
Compound Precipitation: this compound, like many small molecules, may have limited solubility in aqueous media. Ensure it is fully dissolved in a suitable solvent like DMSO before further dilution in culture medium. Visually inspect for any precipitate.
-
Edge Effects: The outer wells of a microplate are prone to evaporation. To minimize this, fill the outer wells with sterile PBS or media without cells and use the inner wells for your experiment.
-
Pipetting Errors: Use calibrated pipettes and maintain a consistent technique, especially when preparing serial dilutions.
Q3: My untreated control cells are showing low viability. What could be the issue?
A3: Low viability in negative controls can be due to:
-
Cell Health: Ensure your cells are healthy, within a low passage number, and in the logarithmic growth phase.
-
Contamination: Check for microbial or mycoplasma contamination.
-
Seeding Density: Too high or too low a cell density can lead to cell death. Optimize the seeding density for your specific cell line.
Q4: The IC50 value for this compound in my cell line is different from published data. Why might this be?
A4: Discrepancies in IC50 values can arise from:
-
Cell Line Differences: Cell lines can genetically drift over time and between labs.
-
Experimental Conditions: Factors such as cell density, passage number, media composition, and incubation time can all influence the apparent IC50 value.
-
Assay Type: Different cytotoxicity assays measure different cellular parameters (e.g., metabolic activity, membrane integrity). The dual mechanism of this compound may affect these parameters differently.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues in your this compound cytotoxicity assays.
Problem 1: Inconsistent or Non-reproducible Dose-Response Curves
| Possible Cause | Recommended Solution |
| Compound Solubility Issues | Prepare a high-concentration stock solution of this compound in 100% DMSO. When diluting into your final culture medium, ensure the final DMSO concentration is low (typically <0.5%) and consistent across all wells, including controls. Vortex the diluted compound solution thoroughly before adding to the cells. |
| Inaccurate Serial Dilutions | Use calibrated pipettes and change tips for each dilution step to avoid carryover. Prepare a fresh dilution series for each experiment. |
| Cell Seeding Inconsistency | Ensure a uniform single-cell suspension by proper trypsinization and resuspension. Gently swirl the cell suspension frequently while plating to prevent settling. |
| Variable Incubation Times | Use a consistent incubation time for all experiments. For a compound like this compound that induces cell cycle arrest, longer incubation times (e.g., 48-72 hours) may be necessary to observe significant cytotoxicity. |
Problem 2: High Background Signal in "No Cell" Control Wells
| Possible Cause | Recommended Solution |
| Media Components | Some components in the culture medium, like phenol red, can interfere with certain colorimetric or fluorometric assays. Use a medium without phenol red if possible, or include a "media only" background control for subtraction. |
| Compound Interference | This compound itself might have intrinsic absorbance or fluorescence at the wavelengths used in your assay. Run a "compound only" control (media with this compound but no cells) and subtract this background from your experimental wells. |
| Microbial Contamination | Visually inspect your plates under a microscope for any signs of contamination. If contamination is suspected, discard the plate and ensure aseptic technique in subsequent experiments. |
Problem 3: Discrepancy Between Different Cytotoxicity Assays
| Possible Cause | Explanation & Solution |
| Different Cellular Readouts | Assays like MTT measure metabolic activity, while LDH or trypan blue exclusion assays measure membrane integrity. As this compound induces mitotic arrest, cells may be metabolically inactive but still have intact membranes for a period. Consider using a multi-parametric approach, such as combining a metabolic assay with an apoptosis or cell cycle assay (e.g., flow cytometry with propidium iodide staining) to get a more complete picture of the cellular response. |
| Timing of Assay | The kinetics of cell death can vary. It's advisable to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal endpoint for your specific cell line and assay. |
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line and the assay conditions. Below is a summary of reported IC50 values in various breast cancer cell lines.
| Cell Line | Subtype | IC50 (µmol/L) | Assay | Reference |
| MCF7 | Luminal ER+ | < 0.1 | MTT | [1] |
| T47D | Luminal ER+ | < 0.1 | MTT | [1] |
| SK-BR-3 | HER2+ | < 0.1 | MTT | [1] |
| MDA-MB-231 | TNBC | < 0.1 | MTT | [1] |
| MDA-MB-468 | TNBC | < 0.1 | MTT | [1] |
| BT-549 | TNBC | < 0.1 | MTT | [1] |
| Hs578T | TNBC | Resistant | MTT | [1] |
| HCC1937 | TNBC | Resistant | MTT | [1] |
Experimental Protocols
MTT Cytotoxicity Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (cells treated with the same concentration of DMSO as the highest this compound concentration) and a "no cell" blank control.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.
-
Mix thoroughly on an orbital shaker to ensure complete dissolution of the formazan.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Visualizations
This compound Mechanism of Action
Caption: Dual inhibitory action of this compound on tubulin polymerization and Src kinase signaling.
Cytotoxicity Assay Workflow
Caption: A generalized workflow for performing a cytotoxicity assay.
Simplified Src Signaling Pathway
Caption: Overview of the Src signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: Handling KX-01 (Tirbanibulin) Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the dual Src and tubulin inhibitor, KX-01.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of KX-01?
KX-01 is a novel, non-ATP-competitive small molecule that functions as a dual inhibitor of Src family kinases (SFKs) and tubulin polymerization.[1][2] Its antitumor effects stem from the inhibition of Src signaling, which is crucial for cell proliferation, migration, and survival, and the disruption of microtubule dynamics, leading to G2/M phase cell cycle arrest and induction of mitotic catastrophe.[1][2] This dual-action mechanism distinguishes it from other Src inhibitors and may offer a way to overcome resistance to traditional anti-microtubule agents.[1]
Q2: My cancer cell line appears to be intrinsically resistant to KX-01. What are the potential reasons?
Intrinsic resistance to KX-01 has been observed in some cancer cell lines, such as the triple-negative breast cancer (TNBC) lines Hs578T and HCC1937.[1] Potential, though not yet fully elucidated, mechanisms for intrinsic resistance could include:
-
Low Src Dependence: The cell line may not heavily rely on the Src signaling pathway for its growth and survival.
-
Expression of Drug Efflux Pumps: High basal expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), can prevent the intracellular accumulation of KX-01.[3][4]
-
Altered Tubulin Isotype Expression: Variations in the expression of different tubulin isotypes or mutations in tubulin itself could reduce the binding affinity of KX-01.[5]
-
Presence of Compensatory Signaling Pathways: The activation of alternative survival pathways can bypass the effects of Src inhibition.[3][6]
Q3: My cancer cells have developed resistance to KX-01 over time. How can I investigate the mechanism of this acquired resistance?
Investigating acquired resistance is a critical step in understanding how to overcome it. A systematic approach is recommended:
-
Confirm Resistance: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to confirm the shift in the half-maximal inhibitory concentration (IC50) in your resistant cell line compared to the parental, sensitive line.
-
Sequence Key Targets: Sequence the coding regions of Src and tubulin genes in both sensitive and resistant cells to identify any potential mutations that could interfere with KX-01 binding.
-
Assess Drug Efflux: Use flow cytometry-based efflux assays with substrates like rhodamine 123 to determine if there is increased activity of drug transporters in the resistant cells.
-
Analyze Signaling Pathways: Employ techniques like Western blotting or phospho-kinase arrays to compare the activation status of Src, its downstream effectors (e.g., FAK, p130Cas), and parallel survival pathways (e.g., PI3K/Akt, MAPK/ERK) between the sensitive and resistant cells.[1]
Q4: Are there any known biomarkers to predict sensitivity or resistance to KX-01?
Currently, there are no clinically validated biomarkers specifically for predicting KX-01 sensitivity or resistance. However, based on its mechanism of action, potential investigational biomarkers could include:
-
High phospho-Src levels: Indicating a dependence on Src signaling.
-
Expression levels of specific tubulin isotypes.
-
Gene expression signatures associated with microtubule dynamics and Src pathway activation.
Further research is needed to identify and validate reliable biomarkers.[7]
Troubleshooting Guides
Problem 1: Higher than expected IC50 value for KX-01 in a typically sensitive cell line.
| Possible Cause | Troubleshooting Step |
| Reagent Integrity | Confirm the proper storage and handling of the KX-01 compound. Prepare fresh dilutions from a new stock for each experiment. |
| Cell Line Authenticity | Verify the identity of your cell line through short tandem repeat (STR) profiling to rule out contamination or misidentification. |
| Experimental Conditions | Optimize cell seeding density and treatment duration. Ensure consistency in media, serum, and incubator conditions. |
| Acquired Resistance | If the cell line has been in continuous culture for an extended period, it may have developed spontaneous resistance. Test an earlier passage of the cells if available. |
Problem 2: Sub-optimal efficacy of KX-01 in an in vivo xenograft model.
| Possible Cause | Troubleshooting Step |
| Pharmacokinetics/Pharmacodynamics (PK/PD) | Evaluate the dosing schedule and route of administration. KX-01 is orally administered.[8] Ensure the formulation is appropriate for animal studies. |
| Tumor Microenvironment (TME) | The TME can contribute to drug resistance.[9] Analyze the tumor tissue for factors that may inhibit drug penetration or efficacy. |
| Combination Therapy Needed | Monotherapy may be insufficient. Consider combining KX-01 with other agents. Synergistic effects have been observed with paclitaxel and tamoxifen.[8][10] |
Experimental Protocols
Protocol 1: Generation of a KX-01 Resistant Cell Line
This protocol describes a method for generating a cancer cell line with acquired resistance to KX-01 through continuous exposure.
-
Initial IC50 Determination: Determine the IC50 of KX-01 for the parental cancer cell line using a 72-hour MTT or similar cell viability assay.
-
Continuous Exposure: Culture the parental cells in media containing KX-01 at a concentration equal to their IC50.
-
Dose Escalation: When the cells resume a normal growth rate (compared to untreated parental cells), passage them and increase the concentration of KX-01 in the media by approximately 1.5 to 2-fold.
-
Repeat: Continue this process of stepwise dose escalation over several months.[11][12]
-
Characterization: Periodically, and upon establishing a significantly resistant population (e.g., >10-fold increase in IC50), perform characterization studies as outlined in FAQ 3.
Protocol 2: Western Blot Analysis of Src Pathway Activation
This protocol details the steps to assess the phosphorylation status of Src as an indicator of pathway activation.
-
Cell Lysis: Treat sensitive and resistant cells with KX-01 at various concentrations for a specified time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-Src (e.g., p-Src Tyr416) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Strip the membrane and re-probe for total Src and a loading control (e.g., GAPDH or β-actin) to normalize the phospho-Src signal.
Visualizing Experimental Workflows and Signaling Pathways
Workflow for Investigating Acquired Resistance
Caption: A stepwise workflow for developing and characterizing KX-01 resistant cell lines.
KX-01 Dual-Action Signaling Pathway
References
- 1. Antitumor Effect of KX-01 through Inhibiting Src Family Kinases and Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor Effect of KX-01 through Inhibiting Src Family Kinases and Mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cellular resistance mechanisms in cancer and the new approaches to overcome resistance mechanisms chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in biomarkers of resistance to KRAS mutation-targeted inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biomarkers of response and resistance to PI3K inhibitors in estrogen receptor-positive breast cancer patients and combination therapies involving PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. KX-01, a novel Src kinase inhibitor directed toward the peptide substrate site, synergizes with tamoxifen in estrogen receptor α positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. google.com [google.com]
- 10. researchgate.net [researchgate.net]
- 11. Overcoming Resistance to the THZ Series of Covalent Transcriptional CDK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overcoming ABCB1 mediated multidrug resistance in castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
optimizing incubation time for KX-01-191 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing KX-01-191 in their experiments. The information is tailored for researchers, scientists, and drug development professionals to optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a novel small molecule that functions as a dual inhibitor, targeting both Src family kinases (SFKs) and tubulin polymerization.[1][2] Its antitumor effects stem from the inhibition of Src signaling, which can reduce cell growth and migration, and the disruption of microtubule dynamics, leading to mitotic catastrophe.[1]
Q2: In which cancer cell lines has this compound shown efficacy?
A2: this compound has demonstrated effective growth inhibition in a variety of breast cancer cell lines. It is particularly effective in triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231, MDA-MB-468, and BT-549, as well as luminal ER+ cell lines like MCF7 and T47D, and the HER2+ cell line SK-BR-3, with IC50 values typically below 0.1 μmol/L.[1]
Q3: What are the known downstream effects of this compound treatment in sensitive cell lines?
A3: Treatment of sensitive cancer cells with this compound leads to several key downstream effects, including the down-regulation of phospho-Src and other proliferative-signaling molecules, G2/M phase cell cycle arrest, an increase in the aneuploid cell population, and the induction of multi-nucleated cells, which is characteristic of mitotic catastrophe.[1]
Q4: How does this compound treatment affect cell cycle progression?
A4: this compound's inhibitory effect on tubulin polymerization leads to a halt in the cell cycle at the G2/M phase.[1][2][3] This is often observed through flow cytometry analysis as a significant increase in the cell population with G2/M DNA content.[1]
Troubleshooting Guide: Optimizing Incubation Time
Optimizing the incubation time for this compound is critical for obtaining accurate and reproducible results. The ideal duration depends on the specific cell line, the concentration of this compound, and the experimental endpoint being measured.
Issue: How do I determine the optimal incubation time for my cell line and experiment?
Solution: A time-course experiment is the most effective method to determine the optimal incubation time.
-
Experimental Design:
-
Cell Seeding: Plate your cells at a consistent density across multiple plates or wells.
-
Treatment: Treat the cells with a predetermined concentration of this compound (based on published IC50 values or a preliminary dose-response experiment).
-
Time Points: Harvest and analyze the cells at various time points (e.g., 6, 12, 24, 48, 72 hours).
-
Analysis: Evaluate your endpoint of interest at each time point. For example, for cell viability assays (like MTT), you would measure the metabolic activity at each interval. For cell cycle analysis, you would perform flow cytometry at each time point.
-
-
Interpreting the Results:
-
For assays measuring inhibition of cell growth or viability, the optimal incubation time will be the point at which you observe a significant and consistent effect without excessive cell death that could confound the results.
-
For mechanistic studies, such as analyzing protein phosphorylation, shorter incubation times may be necessary to capture early signaling events.
-
Issue: My cell viability results are inconsistent across experiments.
Solution: Inconsistent incubation times can be a major source of variability.
-
Strict Adherence to Timing: Ensure that the incubation period is precisely the same for all replicates and across all experiments.
-
Cell Density: Initial cell seeding density can influence the response to treatment. Ensure that cells are seeded uniformly and are in the logarithmic growth phase at the start of the experiment.
-
Reagent Stability: Prepare fresh dilutions of this compound for each experiment to avoid degradation.
Quantitative Data Summary
| Cell Line | Cancer Type | This compound IC50 (µM) | Reference |
| MCF7 | Luminal ER+ Breast Cancer | < 0.1 | [1] |
| T47D | Luminal ER+ Breast Cancer | < 0.1 | [1] |
| SK-BR-3 | HER2+ Breast Cancer | < 0.1 | [1] |
| MDA-MB-231 | Triple-Negative Breast Cancer (TNBC) | < 0.1 | [1] |
| MDA-MB-468 | Triple-Negative Breast Cancer (TNBC) | < 0.1 | [1] |
| BT-549 | Triple-Negative Breast Cancer (TNBC) | < 0.1 | [1] |
| Hs578T | Triple-Negative Breast Cancer (TNBC) | Resistant | [1] |
| HCC1937 | Triple-Negative Breast Cancer (TNBC) | Resistant | [1] |
Experimental Protocols
1. Cell Viability (MTT) Assay
-
Objective: To determine the cytotoxic effects of this compound on cancer cell lines.
-
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a predetermined incubation time (e.g., 72 hours).
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to an untreated control.
-
2. Cell Cycle Analysis by Flow Cytometry
-
Objective: To assess the effect of this compound on cell cycle progression.
-
Methodology:
-
Seed cells in a 6-well plate and treat with this compound for the desired incubation period (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of PI.
-
Visualizations
Caption: Mechanism of action for this compound.
Caption: Workflow for optimizing incubation time.
References
- 1. Antitumor Effect of KX-01 through Inhibiting Src Family Kinases and Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. KX-01, a novel Src kinase inhibitor directed toward the peptide substrate site, synergizes with tamoxifen in estrogen receptor α positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Variability in In Vivo Studies with KX-01
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using KX-01 (also known as Tirbanibulin or KX2-391) in in vivo studies. Our aim is to help you manage variability and ensure the robustness of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of KX-01?
A1: KX-01 is a dual inhibitor with two primary mechanisms of action: it acts as a Src kinase inhibitor and a tubulin polymerization inhibitor.[1][2][3] By targeting the peptide substrate site of Src, it offers more specificity towards this kinase.[4][5] Its effect on tubulin leads to the disruption of microtubule dynamics, resulting in G2/M cell cycle arrest and, ultimately, mitotic catastrophe in cancer cells.[1][2]
Q2: Which cancer cell lines are sensitive to KX-01?
A2: Preclinical studies have shown that KX-01 is effective against a range of cancer cell lines. It has demonstrated potent activity in triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231, MDA-MB-468, and BT-549.[1] It is also effective in estrogen receptor-positive (ER+) breast cancer cell lines like MCF-7 and T47D, and the HER2+ cell line SK-BR-3.[1] Some hepatocellular carcinoma cell lines, including Huh7, PLC/PRF/5, Hep3B, and HepG2, have also shown sensitivity.[6]
Q3: What are some common animal models used for in vivo studies with KX-01?
A3: The most frequently cited animal model for in vivo efficacy studies with KX-01 is the mouse xenograft model.[1][2] Specifically, studies have utilized MDA-MB-231 mouse xenografts to demonstrate the antitumor effects of KX-01.[1][2] This model is particularly relevant for studying TNBC. For ER+ breast cancer, MCF-7 tumor xenografts have been used.[4]
Q4: What is the recommended route of administration and dosage for KX-01 in mice?
A4: KX-01 can be administered orally.[4] In preclinical animal models, oral administration has been shown to inhibit primary tumor growth and metastasis.[6] A dose-dependent inhibition of tumor growth has been observed in MDA-MB-231 and MDA-MB-157 tumor xenografts at doses of 1 and 5 mg/kg, administered twice daily.[7]
Troubleshooting Guide
Issue 1: High variability in tumor growth between animals in the same treatment group.
-
Possible Cause: Inconsistent tumor cell implantation.
-
Troubleshooting Tip: Ensure that the number of viable cells injected is consistent for each animal. Use a consistent injection volume and anatomical location. Monitor the health and age of the mice, as these factors can influence tumor take rate and growth.
-
Possible Cause: Differences in drug formulation and administration.
-
Troubleshooting Tip: Prepare the KX-01 formulation fresh for each dosing session to ensure stability and consistent concentration. For oral gavage, ensure the correct volume is delivered to each animal without spillage.
Issue 2: Lack of expected anti-tumor efficacy.
-
Possible Cause: Sub-optimal dosing regimen.
-
Troubleshooting Tip: The anti-tumor effect of KX-01 is dose-dependent.[4][7] If efficacy is lower than expected, consider a dose-escalation study to determine the optimal dose for your specific tumor model.
-
Possible Cause: The tumor model is resistant to the mechanism of action of KX-01.
-
Troubleshooting Tip: While KX-01 has a broad range of activity, some cell lines may be resistant. For example, the TNBC cell lines Hs578T and HCC1937 have shown resistance.[1] Confirm the sensitivity of your chosen cell line to KX-01 in vitro before proceeding with extensive in vivo experiments.
Issue 3: Unexpected toxicity or adverse effects in treated animals.
-
Possible Cause: The administered dose is too high for the specific animal strain or model.
-
Troubleshooting Tip: Closely monitor animals for signs of toxicity, such as weight loss, lethargy, or ruffled fur. If toxicity is observed, consider reducing the dose or the frequency of administration. It is crucial to establish the maximum tolerated dose (MTD) in your specific animal model.
Data Summary
Table 1: In Vitro Efficacy of KX-01 in Breast Cancer Cell Lines
| Cell Line | Subtype | IC50 (µmol/L) |
| MCF7 | Luminal ER+ | < 0.1 |
| T47D | Luminal ER+ | < 0.1 |
| SK-BR-3 | HER2+ | < 0.1 |
| MDA-MB-231 | TNBC | < 0.1 |
| MDA-MB-468 | TNBC | < 0.1 |
| BT-549 | TNBC | < 0.1 |
| Hs578T | TNBC | Resistant |
| HCC1937 | TNBC | Resistant |
| Data extracted from a study on the antitumor effect of KX-01.[1] |
Table 2: In Vitro Efficacy of KX-01 in Hepatocellular Carcinoma Cell Lines
| Cell Line | GI50 (nM) |
| Huh7 | 9 |
| PLC/PRF/5 | 13 |
| Hep3B | 26 |
| HepG2 | 60 |
| Data extracted from a study on the physico-chemical properties of KX-01.[6] |
Experimental Protocols
Protocol 1: MDA-MB-231 Mouse Xenograft Model
-
Cell Culture: Culture MDA-MB-231 cells in appropriate media until they reach 80-90% confluency.
-
Cell Preparation: Harvest cells and resuspend them in a suitable medium (e.g., a mixture of media and Matrigel) at the desired concentration.
-
Tumor Implantation: Subcutaneously inject the prepared cell suspension into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size, measure them with calipers every 2-3 days.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Drug Administration: Administer KX-01 or vehicle control according to the planned dosing schedule (e.g., orally, twice daily).[7]
-
Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for markers of proliferation and apoptosis).[7]
Visualizations
References
- 1. Antitumor Effect of KX-01 through Inhibiting Src Family Kinases and Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor Effect of KX-01 through Inhibiting Src Family Kinases and Mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Athenex Announces First Patient Recruitment In Phase III Clinical Trials For KX-01 Ointment For Actinic Keratosis - BioSpace [biospace.com]
- 4. researchgate.net [researchgate.net]
- 5. KX-01, a novel Src kinase inhibitor directed toward the peptide substrate site, synergizes with tamoxifen in estrogen receptor α positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. Peptidomimetic Src/pretubulin inhibitor KX-01 alone and in combination with paclitaxel suppresses growth, metastasis in human ER/PR/HER2-negative tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Preclinical Showdown: KX-01-191 vs. Dasatinib in Breast Cancer Models
In the landscape of targeted therapies for breast cancer, inhibitors of the Src family kinases (SFKs) have emerged as a promising avenue of investigation, particularly for aggressive subtypes like triple-negative breast cancer (TNBC). This guide provides a comparative analysis of two such inhibitors, KX-01-191 and dasatinib, based on available preclinical data. While direct head-to-head studies are not yet published, this document synthesizes findings from independent research to offer a comprehensive overview for researchers, scientists, and drug development professionals.
At a Glance: Key Differences and Mechanisms
This compound distinguishes itself as a dual inhibitor, targeting both Src and tubulin polymerization.[1] This dual mechanism suggests a potential to overcome some of the limitations observed with single-target Src inhibitors. Dasatinib, on the other hand, is a multi-targeted kinase inhibitor with a broader spectrum, primarily inhibiting Src and Abl kinases, but also showing activity against c-kit, platelet-derived growth factor receptor (PDGFR), and others.[2][3]
While both agents have demonstrated efficacy in preclinical breast cancer models, their clinical trajectories have differed. Dasatinib, though effective in preclinical studies, has shown limited single-agent activity in clinical trials with unselected metastatic breast cancer patients.[2][4][5][6] this compound is a newer investigational agent with ongoing clinical evaluation.[1]
In Vitro Efficacy: A Comparative Look
Both this compound and dasatinib have shown the ability to inhibit the growth of breast cancer cell lines, with a particular sensitivity noted in basal-type/triple-negative breast cancer cells.[1][7][8][9]
| Drug | Cell Lines Tested | Key Findings | Reference |
| This compound | Triple-Negative Breast Cancer (TNBC) cell lines | Effectively inhibited cell growth and migration. | [1] |
| Dasatinib | MDA-MB-231, MCF7, T47D, and a panel of 39 human breast cancer cell lines | Growth inhibition observed, with higher sensitivity in basal-type and post-EMT breast cancer cell lines. IC50 values varied significantly across cell lines. | [7][8][10] |
In Vivo Studies: Xenograft Models
Preclinical studies using mouse xenograft models have demonstrated the anti-tumor activity of both compounds.
| Drug | Animal Model | Key Findings | Reference |
| This compound | MDA-MB-231 mouse xenograft | Effectively delayed tumor growth. | [1] |
| Dasatinib | Preclinical models of breast cancer | Combination treatment with paclitaxel inhibited tumor growth. | [11] |
Signaling Pathways and Cellular Effects
The distinct mechanisms of action of this compound and dasatinib lead to different downstream cellular effects.
This compound: Dual Inhibition of Src and Tubulin
This compound's unique dual-targeting mechanism leads to both the inhibition of proliferative signaling and the disruption of mitosis. The inhibition of Src leads to the downregulation of downstream signaling molecules, while the inhibition of tubulin polymerization results in cell cycle arrest and mitotic catastrophe.[1]
Caption: this compound dual mechanism of action.
Dasatinib: Multi-Targeted Kinase Inhibition
Dasatinib's broader kinase inhibition profile affects multiple signaling pathways involved in cancer cell proliferation, survival, and metastasis.[2][3] Its primary targets are Src and Abl kinases. In some contexts, dasatinib can also reverse multidrug resistance by downregulating P-glycoprotein (P-gp) expression through the inhibition of the ERK signaling pathway.[12]
Caption: Dasatinib's multi-targeted inhibition.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of common experimental protocols used in the evaluation of these inhibitors.
Cell Viability and Growth Inhibition (MTT Assay)
Caption: Workflow for assessing cell viability.
To assess the effect of this compound and dasatinib on cell proliferation, a common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[12] Breast cancer cells are seeded in 96-well plates and treated with various concentrations of the drugs. After a set incubation period, MTT solution is added, which is converted to formazan crystals by metabolically active cells. These crystals are then dissolved, and the absorbance is measured to determine cell viability.
Wound Healing Assay for Cell Migration
Caption: Protocol for evaluating cell migration.
The wound healing assay is utilized to evaluate the effect of the compounds on cell migration.[1] A confluent monolayer of cells is "scratched" to create a cell-free area. The cells are then treated with the inhibitor, and the closure of the "wound" is monitored and quantified over time.
Western Blotting for Protein Expression
To determine the effect of the drugs on specific signaling proteins, western blotting is employed. Cells are treated with the compounds, and cell lysates are collected. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the proteins of interest (e.g., phospho-Src, total Src, and other downstream targets).
Conclusion
Both this compound and dasatinib demonstrate significant preclinical activity against breast cancer models, particularly those of the triple-negative subtype. This compound's dual mechanism of targeting both Src and tubulin presents a novel approach that may offer advantages in overcoming resistance. Dasatinib, while facing challenges in clinical trials as a single agent, has a well-characterized multi-targeted profile that may be beneficial in combination therapies. Further research, including direct comparative studies, is warranted to fully elucidate the relative therapeutic potential of these two inhibitors in the treatment of breast cancer.
References
- 1. Antitumor Effect of KX-01 through Inhibiting Src Family Kinases and Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dasatinib in breast cancer: Src-ing for response in all the wrong kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 4. Dasatinib : a novel therapy for breast cancer? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Dasatinib, an orally active small molecule inhibitor of both the src and abl kinases, selectively inhibits growth of basal-type/“triple-negative” breast cancer cell lines growing in vitro | springermedizin.de [springermedizin.de]
- 8. Dasatinib, an orally active small molecule inhibitor of both the src and abl kinases, selectively inhibits growth of basal-type/"triple-negative" breast cancer cell lines growing in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Dasatinib synergizes with doxorubicin to block growth, migration, and invasion of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dasatinib sensitises triple negative breast cancer cells to chemotherapy by targeting breast cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dasatinib reverses the multidrug resistance of breast cancer MCF-7 cells to doxorubicin by downregulating P-gp expression via inhibiting the activation of ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of KX-01 (Tirbanibulin) and Saracatinib as Src Family Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, inhibitors of the Src family of non-receptor tyrosine kinases have emerged as promising agents due to the central role of Src in cell proliferation, survival, migration, and angiogenesis. This guide provides a detailed, objective comparison of two notable Src inhibitors: KX-01 (tirbanibulin) and saracatinib. While both compounds target Src, they exhibit distinct mechanisms of action and broader pharmacological profiles, influencing their preclinical and clinical development.
Executive Summary
| Feature | KX-01 (Tirbanibulin) | Saracatinib |
| Primary Targets | Dual inhibitor of Src kinase and tubulin polymerization. | Dual inhibitor of Src and Abl kinases. |
| Mechanism of Action | Targets the peptide substrate binding site of Src, a non-ATP competitive inhibition. Inhibits tubulin polymerization, leading to G2/M cell cycle arrest and mitotic catastrophe.[1][2] | Competitively and reversibly binds to the ATP-binding site of Src and Abl kinases.[3] |
| Clinical Status | Approved for topical treatment of actinic keratosis.[2] Investigated in Phase I/II trials for solid tumors and psoriasis.[1][4] | Investigated in Phase I/II clinical trials for various solid tumors, including breast and gastric cancer, as well as other conditions like idiopathic pulmonary fibrosis.[5][6] |
Quantitative Data Comparison
The following tables summarize the available quantitative data for KX-01 and saracatinib from preclinical studies.
Table 1: In Vitro Kinase Inhibitory Activity
| Kinase | KX-01 (Tirbanibulin) IC50/GI50 | Saracatinib IC50 |
| Src | GI50: 9-60 nM in various cancer cell lines.[7] | 2.7 nM.[8] |
| c-Yes | Data not available | 4-10 nM.[8] |
| Fyn | Data not available | 4-10 nM.[8] |
| Lyn | Data not available | 4-10 nM.[8] |
| Blk | Data not available | 4-10 nM.[8] |
| Fgr | Data not available | 4-10 nM.[8] |
| Lck | Data not available | 4-10 nM.[8] |
| Abl | Data not available | Potent inhibitor.[5] |
Table 2: In Vitro Cellular Activity
| Assay | KX-01 (Tirbanibulin) | Saracatinib |
| Cell Proliferation (GI50) | 9-60 nM in various cancer cell lines.[7] | 0.22 - >10 µM in various cancer cell lines.[8] |
| Cell Cycle Arrest | G2/M phase.[1][9] | G1 phase.[10] |
| Apoptosis Induction | Induces robust apoptosis.[9] | Induces apoptosis.[10] |
| Cell Migration Inhibition | Effective inhibition observed in sensitive cell lines.[1] | Potent inhibition of migration and invasion.[8] |
Table 3: In Vivo Antitumor Activity
| Tumor Model | Drug | Dose and Schedule | Outcome |
| MDA-MB-231 (Breast Cancer) Xenograft | KX-01 | Not specified | Significantly delayed tumor growth.[1] |
| NCI-N87 (Gastric Cancer) Xenograft | Saracatinib | Not specified | Enhanced antitumor activity when combined with 5-FU.[10] |
| Orthotopic DU145 (Prostate Cancer) Xenograft | Saracatinib | 25 mg/kg, orally, daily | Great antitumor activity.[8] |
| Various Xenografts (Calu-6, MDA-MB-231, AsPc-1, BT474C) | Saracatinib | Not specified | Moderate growth delay.[8] |
Mechanism of Action and Signaling Pathways
Saracatinib acts as a conventional ATP-competitive inhibitor of Src family kinases and Abl kinase. By blocking the catalytic activity of Src, it downregulates downstream signaling pathways crucial for cancer cell proliferation, survival, and motility.
KX-01 (Tirbanibulin) exhibits a dual mechanism of action. It is a non-ATP competitive Src inhibitor that targets the peptide substrate binding site, providing a more specific mode of Src inhibition.[11][12] Concurrently, it acts as a potent inhibitor of tubulin polymerization, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and ultimately, mitotic catastrophe.[1][2]
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
In Vitro Kinase Inhibition Assay (for Saracatinib)
Objective: To determine the half-maximal inhibitory concentration (IC50) of saracatinib against Src family kinases.
Methodology:
-
Assay Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a filter-binding assay is commonly used.
-
Reagents: Recombinant human Src kinase, biotinylated peptide substrate, ATP, and the test compound (saracatinib).
-
Procedure:
-
The kinase reaction is performed in a microplate format.
-
Src kinase is incubated with varying concentrations of saracatinib.
-
The kinase reaction is initiated by the addition of ATP and the biotinylated peptide substrate.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30 minutes at room temperature).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a specific antibody and a detection reagent.
-
-
Data Analysis: The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Tubulin Polymerization Assay (for KX-01)
Objective: To assess the inhibitory effect of KX-01 on tubulin polymerization.
Methodology:
-
Assay Principle: The polymerization of purified tubulin into microtubules is monitored by measuring the increase in light scattering (absorbance) at 340 nm.[13]
-
Reagents: Purified tubulin, GTP, polymerization buffer, and the test compound (KX-01).
-
Procedure:
-
A reaction mixture containing tubulin and GTP in polymerization buffer is prepared.
-
Varying concentrations of KX-01 are added to the wells of a 96-well plate.
-
The polymerization reaction is initiated by adding the tubulin/GTP mixture to the wells.
-
The plate is immediately placed in a microplate reader pre-warmed to 37°C.
-
The change in absorbance at 340 nm is measured over time.
-
-
Data Analysis: The absorbance is plotted against time to generate polymerization curves. The effect of KX-01 is determined by comparing the curves of treated samples to the vehicle control.[13]
Cell Viability (MTT) Assay
Objective: To determine the effect of the inhibitors on the metabolic activity of cancer cells as an indicator of cell viability.
Methodology:
-
Assay Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of the test inhibitor for a specified duration (e.g., 72 hours).
-
MTT reagent is added to each well and incubated to allow formazan crystal formation.
-
A solubilization solution is added to dissolve the formazan crystals.
-
The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis: The GI50 (concentration for 50% growth inhibition) is calculated from the dose-response curves.
Wound Healing (Scratch) Assay
Objective: To assess the effect of the inhibitors on cell migration.
Methodology:
-
Procedure:
-
Cells are grown to a confluent monolayer in a culture plate.
-
A "scratch" or "wound" is created in the monolayer using a sterile pipette tip.
-
The cells are washed to remove debris and then incubated with media containing the test inhibitor or vehicle control.
-
Images of the scratch are captured at different time points (e.g., 0 and 24 hours).
-
-
Data Analysis: The rate of wound closure is quantified by measuring the area or width of the scratch over time.
In Vivo Tumor Xenograft Model
Objective: To evaluate the antitumor efficacy of the inhibitors in a living organism.
Methodology:
-
Procedure:
-
Human cancer cells are subcutaneously injected into immunocompromised mice.
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The treatment group receives the test inhibitor (e.g., orally or via intraperitoneal injection) according to a specific dosing schedule. The control group receives a vehicle.
-
Tumor size and body weight are measured regularly.
-
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.
Conclusion
KX-01 (tirbanibulin) and saracatinib are both potent inhibitors of Src kinase with demonstrated preclinical antitumor activity. However, their distinct molecular targets and mechanisms of action confer different pharmacological profiles.
Saracatinib 's activity as a dual Src/Abl inhibitor has been extensively evaluated in various cancer models, though its clinical efficacy has been modest in some settings. Its development is also being explored for non-oncological indications like idiopathic pulmonary fibrosis.[6]
KX-01 (Tirbanibulin) presents a unique dual-targeting strategy by inhibiting both Src kinase and tubulin polymerization. This combination of activities may offer a broader and more potent antitumor effect, potentially overcoming some of the limitations of single-target Src inhibitors.[1] Its approval for a topical application in actinic keratosis highlights its clinical potential, and further investigation in systemic cancers is warranted.
The choice between these or other Src inhibitors for further research and development will depend on the specific cancer type, the underlying molecular drivers of the disease, and the desired therapeutic outcome. This comparative guide provides a foundational understanding to aid in these critical decisions.
References
- 1. Antitumor Effect of KX-01 through Inhibiting Src Family Kinases and Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tirbanibulin for Actinic Keratosis: Insights into the Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. Topical Tirbanibulin, a Dual Src Kinase and Tubulin Polymerization Inhibitor, for the Treatment of Plaque-Type Psoriasis: Phase I Results - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase II trial of saracatinib (AZD0530), an oral src-inhibitor for the treatment of patients with hormone receptor negative metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Better to Be an Agnostic than a Believer (at Least in Pulmonary Fibrosis) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Antitumor activity of saracatinib (AZD0530), a c-Src/Abl kinase inhibitor, alone or in combination with chemotherapeutic agents in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
- 11. KX-01, a novel Src kinase inhibitor directed toward the peptide substrate site, synergizes with tamoxifen in estrogen receptor α positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to the Efficacy of KX-01 and Bosutinib in Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical and clinical efficacy of two tyrosine kinase inhibitors, KX-01 and bosutinib, in the context of solid tumor malignancies. While both agents target the Src tyrosine kinase, they exhibit distinct mechanisms of action and have been evaluated in different settings. This document aims to present a clear, data-driven comparison to inform research and drug development efforts.
Mechanism of Action
KX-01 is a novel, orally bioavailable small molecule that uniquely functions as a dual inhibitor of Src tyrosine kinase and tubulin polymerization.[1][2] Unlike many other Src inhibitors that target the ATP-binding site, KX-01 is a peptidomimetic that targets the peptide substrate binding site of Src, which may contribute to its specificity.[3] Its ability to also inhibit tubulin polymerization, a mechanism distinct from taxanes, leads to mitotic arrest and apoptosis.[1][2]
Bosutinib is an orally active, second-generation tyrosine kinase inhibitor that potently inhibits both Src and Abl kinases by competing with ATP for the kinase domain's binding site.[4][5] Its primary indication is for chronic myeloid leukemia (CML), where it is effective against the Bcr-Abl fusion protein.[6] Its activity against Src family kinases (including Src, Lyn, and Hck) has prompted its investigation in solid tumors.[4][6]
Preclinical Efficacy in Solid Tumors
In Vitro Cytotoxicity
KX-01 has demonstrated potent anti-proliferative activity against a panel of human breast cancer cell lines, particularly those with a triple-negative phenotype (TNBC).
| Cell Line | Subtype | IC50 (µmol/L) of KX-01 |
| MDA-MB-231 | TNBC | < 0.1 |
| MDA-MB-468 | TNBC | < 0.1 |
| BT-549 | TNBC | < 0.1 |
| Hs578T | TNBC | Resistant |
| HCC1937 | TNBC | Resistant |
| MCF7 | ER+ | < 0.1 |
| T47D | ER+ | < 0.1 |
| SK-BR-3 | HER2+ | < 0.1 |
| Source: Antitumor Effect of KX-01 through Inhibiting Src Family Kinases and Mitosis[1] |
In Vivo Efficacy in a Xenograft Model
In a preclinical mouse model using MDA-MB-231 human breast cancer xenografts, KX-01 demonstrated significant antitumor activity.
| Treatment | Outcome |
| KX-01 | Significantly delayed tumor growth compared to vehicle control. |
| Reduced tumor cell proliferation (lower Ki-67 expression). | |
| Increased apoptosis (TUNEL assay). | |
| Reduced levels of phospho-Src and phospho-FAK in tumor tissue. | |
| Source: Antitumor Effect of KX-01 through Inhibiting Src Family Kinases and Mitosis[1] |
Clinical Efficacy in Solid Tumors
Both KX-01 and bosutinib have been evaluated in Phase I clinical trials in patients with advanced solid tumors.
KX-01 (KX2-391) Phase I Trial
A multicenter Phase I trial of KX2-391 was conducted in patients with refractory solid tumors.
| Parameter | Result |
| Total Patients Enrolled | 44 |
| Maximum Tolerated Dose (MTD) | 40 mg twice daily (BID), continuous dosing |
| Efficacy | 11 patients (25%) had stable disease for ≥ 4 months. |
| Tumor types with stable disease included ovarian, carcinoid, papillary thyroid, prostate, pancreas, and head and neck cancer. | |
| One patient with ovarian cancer had stable disease for over 12 months. | |
| Significant biomarker decreases were observed in patients with prostate cancer (PSA) and pancreatic cancer (CA19-9). | |
| Source: A phase I trial of KX2-391, a novel non-ATP competitive substrate-pocket- directed SRC inhibitor, in patients with advanced malignancies[2] |
Bosutinib Phase I Trial
A two-part, first-in-human Phase I trial of bosutinib was conducted in patients with advanced solid tumor malignancies.
| Parameter | Result |
| Total Evaluable Patients | 112 |
| Recommended Phase II Dose (RP2D) | 400 mg once daily |
| Efficacy | 1 patient with breast cancer had a partial response. |
| 1 patient with pancreatic cancer had an unconfirmed complete response. | |
| 8 patients (7.1%) had stable disease for 22 to 101 weeks. | |
| Primary Efficacy Endpoints | The study did not meet its primary efficacy endpoints for progression-free survival and overall survival in the dose-expansion part. |
| Source: Phase I study of bosutinib, a src/abl tyrosine kinase inhibitor, administered to patients with advanced solid tumors[7][8] |
Experimental Protocols
In Vitro Cell Proliferation (MTT Assay) for KX-01
-
Cell Lines: Human breast cancer cell lines (MDA-MB-231, MDA-MB-468, BT-549, Hs578T, HCC1937, MCF7, T47D, SK-BR-3).
-
Method: Cells were seeded in 96-well plates and treated with various concentrations of KX-01. After a specified incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well. The viable cells reduce the yellow MTT to purple formazan crystals. The formazan was then solubilized, and the absorbance was measured using a spectrophotometer to determine cell viability and calculate the IC50 values.[1]
In Vivo Xenograft Study for KX-01
-
Animal Model: Female BALB/c nude mice.
-
Tumor Inoculation: MDA-MB-231 human breast cancer cells were injected subcutaneously into the flank of the mice.
-
Treatment: Once tumors reached a palpable size, mice were randomized into two groups: vehicle control and KX-01 treatment. KX-01 was administered orally.
-
Endpoints: Tumor volume was measured regularly. At the end of the study, tumors were excised, weighed, and analyzed for biomarkers of proliferation (Ki-67), apoptosis (TUNEL), and Src pathway activity (phospho-Src, phospho-FAK) via immunohistochemistry and Western blot.[1]
Phase I Clinical Trial Design for KX-01 (KX2-391)
-
Study Design: A multicenter, open-label, 4+2 dose-escalation study.
-
Patient Population: Patients with refractory advanced solid tumors.
-
Treatment: KX2-391 was administered orally twice daily in 28-day cycles.
-
Primary Objectives: To determine the maximum tolerated dose (MTD), safety, and pharmacokinetics of KX2-391.
-
Secondary Objectives: To assess preliminary antitumor activity.[2]
Phase I Clinical Trial Design for Bosutinib
-
Study Design: A two-part, open-label, dose-escalation (Part 1) and dose-expansion (Part 2) study.
-
Patient Population: Patients with advanced solid tumor malignancies.
-
Treatment: Bosutinib was administered orally once daily. Part 1 utilized a standard 3+3 dose-escalation design. In Part 2, patients with refractory colorectal, pancreas, or non-small cell lung cancer were treated at the recommended Phase II dose.
-
Primary Objectives: To determine the MTD and RP2D of bosutinib.
-
Efficacy Endpoints (Part 2): Median progression-free survival (for colorectal and non-small cell lung cancer) and median overall survival (for pancreas cancer).[7][8]
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. A phase I trial of KX2-391, a novel non-ATP competitive substrate-pocket- directed SRC inhibitor, in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. oncotarget.com [oncotarget.com]
- 4. Bosutinib: A Novel Src/Abl Kinase Inhibitor for Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. A phase Ib dose escalation study of oral monotherapy with KX2-391 in elderly patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of triple‐negative breast cancer preclinical models provides functional evidence of metastatic progression - PMC [pmc.ncbi.nlm.nih.gov]
Validating Target Engagement of KX-01-191 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the cellular target engagement of KX-01-191, a dual inhibitor of Src family kinases (SFKs) and tubulin polymerization. The performance of this compound is objectively compared with established inhibitors: Dasatinib for Src kinase and Combretastatin A4 for tubulin polymerization. Supporting experimental protocols and data are provided to aid in the design and interpretation of studies aimed at confirming the mechanism of action of this compound.
Introduction to this compound and its Dual-Target Mechanism
This compound (also known as Tirbanibulin) is a novel small molecule inhibitor with a dual mechanism of action, targeting both Src family kinases and the polymerization of tubulin. This dual activity contributes to its potent anti-proliferative and pro-apoptotic effects in cancer cells. Validating the engagement of both targets within a cellular context is crucial for understanding its therapeutic potential and for the development of pharmacodynamic biomarkers.
Comparative Analysis of Target Engagement Assays
To validate the dual-target engagement of this compound, a panel of cellular and biochemical assays is recommended. This guide focuses on three key experimental approaches:
-
Western Blotting for Phospho-Src Inhibition: To confirm engagement of Src family kinases.
-
In Vitro Tubulin Polymerization Assay: To confirm direct inhibition of tubulin assembly.
-
Cellular Thermal Shift Assay (CETSA): To provide evidence of target binding in a cellular environment.
The following sections detail the experimental protocols and present available data for this compound in comparison to Dasatinib and Combretastatin A4.
Data Presentation: Quantitative Comparison of Inhibitors
The following tables summarize the inhibitory activities of this compound and its comparators in relevant assays. It is important to note that IC50 and EC50 values can vary depending on the cell line, assay conditions, and experimental setup.
Table 1: Inhibition of Src Family Kinase Activity
| Compound | Assay Type | Target | Cell Line | IC50 (nM) | Reference |
| This compound | Western Blot (p-Src) | Src | Various Cancer Cells | Potent Inhibition | [1] |
| Dasatinib | In vitro kinase assay | Bcr-Abl, Src | - | 1-5 | [2] |
| Dasatinib | Cellular Assay | Btk | - | 5 | [2] |
Note: Specific IC50 values for this compound from quantitative Western blotting are not consistently reported in the public domain, but its potent inhibition of p-Src is a key demonstrated effect.
Table 2: Inhibition of Tubulin Polymerization
| Compound | Assay Type | Target | IC50 (µM) | Reference |
| This compound | In vitro polymerization | Tubulin | Potent Inhibition | [1] |
| Combretastatin A4 | In vitro polymerization | Tubulin | ~1-2 | [3][4] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for independent validation.
Western Blotting for Phospho-Src (Tyr416) Inhibition
This protocol determines the ability of this compound to inhibit the autophosphorylation of Src at tyrosine 416, a marker of Src activation.
a. Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., MDA-MB-231, a triple-negative breast cancer cell line) to 70-80% confluency.
-
Treat cells with increasing concentrations of this compound, Dasatinib (as a positive control), and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 2-24 hours).
b. Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
c. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
d. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for phospho-Src (Tyr416) overnight at 4°C.[5]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total Src and a loading control (e.g., β-actin) to ensure equal loading.
e. Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the phospho-Src signal to total Src and the loading control.
-
Plot the normalized signal against the drug concentration to determine the IC50 value.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of this compound on the assembly of purified tubulin into microtubules.
a. Reagents and Setup:
-
Use a commercially available tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc. or Sigma-Aldrich).[6][7]
-
Reconstitute purified tubulin in a suitable buffer (e.g., G-PEM buffer containing GTP).
-
Prepare a serial dilution of this compound, Combretastatin A4 (as a positive control for inhibition), Paclitaxel (as a positive control for promotion), and a vehicle control.
b. Polymerization Reaction:
-
In a 96-well plate, mix the tubulin solution with the test compounds.
-
Initiate polymerization by incubating the plate at 37°C in a temperature-controlled spectrophotometer.
-
Measure the change in absorbance at 340 nm over time (typically 60 minutes). An increase in absorbance indicates tubulin polymerization.
c. Data Analysis:
-
Plot the absorbance at 340 nm against time to generate polymerization curves.
-
Determine the effect of the compounds on the rate and extent of polymerization.
-
Calculate the IC50 value for inhibition by plotting the maximal polymerization rate or the final absorbance against the drug concentration.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in intact cells by measuring the thermal stabilization of a target protein upon ligand binding.[8]
a. Cell Treatment and Heating:
-
Treat cultured cells with this compound, a comparator drug (e.g., Dasatinib), or a vehicle control for a defined period.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation and aggregation.
b. Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
c. Protein Detection and Analysis:
-
Analyze the amount of soluble target protein (Src or tubulin) remaining in the supernatant at each temperature using Western blotting or ELISA.
-
Plot the amount of soluble protein against the temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of the drug indicates that the drug has bound to and stabilized the target protein, confirming target engagement.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Dual mechanism of this compound targeting Src signaling and tubulin polymerization.
Experimental Workflow for Target Validation
Caption: Workflow for validating the dual-target engagement of this compound.
Logical Comparison of Target Engagement Methods
Caption: Comparison of the advantages and disadvantages of each validation method.
References
- 1. benchchem.com [benchchem.com]
- 2. The Btk tyrosine kinase is a major target of the Bcr-Abl inhibitor dasatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Phospho-Src Family (Tyr416) Antibody (#2101) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Tubulin Inhibitors: KX-01-191 vs. Colchicine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of KX-01-191 (also known as tirbanibulin) and colchicine, two potent inhibitors of tubulin polymerization. Both compounds target the colchicine-binding site on β-tubulin, a critical component of the microtubule cytoskeleton. Disruption of microtubule dynamics by these agents leads to cell cycle arrest and apoptosis, making them valuable tools in cancer research and potential therapeutic agents. This document summarizes their mechanisms of action, presents quantitative experimental data for comparison, details relevant experimental protocols, and provides visual representations of key pathways and workflows.
Mechanism of Action: A Shared Target with a Key Difference
Both this compound and colchicine exert their primary anti-mitotic effects by binding to the colchicine-binding site located at the interface of α- and β-tubulin heterodimers. This binding prevents the polymerization of tubulin into microtubules, leading to the disruption of the mitotic spindle, cell cycle arrest in the G2/M phase, and subsequent induction of apoptosis.
A crucial distinction lies in the dual-targeting mechanism of this compound. In addition to its potent tubulin inhibitory activity, this compound also functions as a non-ATP-competitive inhibitor of Src kinase, a non-receptor tyrosine kinase involved in various oncogenic signaling pathways.[1] This dual inhibition of both the cytoskeleton and key signaling pathways represents a promising strategy to overcome therapeutic limitations of single-target agents.[1]
Colchicine's mechanism is primarily centered on tubulin inhibition.[2][3] While it has been shown to affect various inflammatory pathways, it is not known to directly inhibit Src kinase.
Another significant difference is the nature of their binding to tubulin. This compound has been reported to bind reversibly to the colchicine-binding site, a characteristic that may contribute to its lower clinical toxicity. In contrast, colchicine's binding is considered poorly reversible or irreversible.[4][5]
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and colchicine from various experimental studies. Direct comparisons from the same study are prioritized where available to ensure consistency.
Table 1: Inhibition of Tubulin Polymerization
| Compound | Assay Type | IC50 | Reference |
| This compound (KX2-391) | Cell-based phenotypic assay | Higher than colchicine (less potent) | [6] |
| Colchicine | Cell-based phenotypic assay | 58 nM | [6] |
| Colchicine | Cell-free biochemical assay | 10.6 µM | [2] |
| Colchicine | Cell-free biochemical assay | 3 nM | [7] |
| Colchicine | Cell-free biochemical assay | ~1 µM - 3 µM | [8][9] |
Note: IC50 values for tubulin polymerization can vary significantly depending on the assay conditions (e.g., cell-free vs. cell-based, tubulin concentration, buffer components).
Table 2: Cytotoxicity in Cancer Cell Lines (IC50)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | MCF7 | Breast (Luminal, ER+) | 0.0418 | [10] |
| T47D | Breast (Luminal, ER+/PR+) | 0.0435 | [10] | |
| SK-BR-3 | Breast (HER2+) | 0.0338 | [10] | |
| BT-549 | Breast (Triple Negative) | 0.0467 | [10] | |
| MDA-MB-231 | Breast (Triple Negative) | 0.0446 | [10] | |
| MDA-MB-468 | Breast (Triple Negative) | 0.0398 | [10] | |
| Colchicine | BT-12 | Atypical Teratoid/Rhabdoid Tumor | 0.016 | [11] |
| BT-16 | Atypical Teratoid/Rhabdoid Tumor | 0.056 | [11] | |
| HepG-2 | Liver | 7.40 | [12] | |
| HCT-116 | Colon | 9.32 | [12] | |
| MCF-7 | Breast | 10.41 | [12] | |
| SKOV-3 | Ovarian | 0.037 | ||
| A549 | Lung | >10 | [13] | |
| LoVo | Colon | >10 | [13] |
Table 3: Tubulin Binding Affinity and Reversibility
| Compound | Parameter | Value | Reversibility | Reference |
| This compound | - | Not Reported | Reversible | |
| Colchicine | Kd | ~1.4 µM | Poorly Reversible/Irreversible | [4][5] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
Principle: This cell-free assay measures the increase in turbidity (light scattering) as purified tubulin polymerizes into microtubules. Inhibitors of polymerization will reduce the rate and extent of this increase.
Protocol:
-
Reagent Preparation:
-
Reconstitute lyophilized bovine brain tubulin (>97% pure) in General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP). Keep on ice.
-
Prepare stock solutions of this compound and colchicine in DMSO. Create serial dilutions in General Tubulin Buffer.
-
-
Assay Setup:
-
Pre-warm a 96-well microplate to 37°C.
-
In each well, add 10 µL of the compound dilution or vehicle control (DMSO).
-
To initiate polymerization, add 90 µL of the cold tubulin solution (final concentration 1-3 mg/mL) to each well.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 60 seconds for 60 minutes.
-
-
Data Analysis:
-
Subtract the initial absorbance reading (time 0) from all subsequent readings.
-
Plot the change in absorbance versus time to generate polymerization curves.
-
Determine the Vmax (maximum rate of polymerization) from the linear portion of the curve.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control and determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, which are then solubilized and quantified.
Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and colchicine in culture medium.
-
Remove the old medium and add 100 µL of the compound dilutions or vehicle control to the wells.
-
Incubate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
-
Competitive Colchicine-Binding Assay
Principle: This assay determines if a test compound binds to the colchicine-binding site by measuring its ability to compete with and displace radiolabeled colchicine ([³H]colchicine) from tubulin.
Protocol:
-
Reagent Preparation:
-
Prepare purified tubulin in a suitable binding buffer.
-
Prepare a working solution of [³H]colchicine.
-
Prepare serial dilutions of this compound.
-
-
Binding Reaction:
-
In microcentrifuge tubes, combine the tubulin solution, a fixed concentration of [³H]colchicine, and varying concentrations of this compound or vehicle control.
-
Incubate at 37°C for a sufficient time to reach binding equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Use a method to separate tubulin-bound [³H]colchicine from free [³H]colchicine (e.g., gel filtration, filter binding assay).
-
-
Quantification:
-
Measure the radioactivity of the bound fraction using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of [³H]colchicine.
-
The inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation.
-
Src Kinase Inhibition Assay (Fluorometric)
Principle: This assay measures the activity of Src kinase by detecting the amount of ADP produced during the phosphorylation of a specific substrate. A fluorogenic probe reacts with ADP to produce a fluorescent signal.
Protocol:
-
Reagent Preparation:
-
Prepare Src Assay Buffer, ATP, Src-specific substrate, and the detection probe as per the kit manufacturer's instructions (e.g., Sigma-Aldrich c-Src Kinase Inhibitor Screening Kit).
-
Prepare serial dilutions of this compound and a known Src inhibitor (e.g., Dasatinib) as a positive control.
-
-
Assay Setup:
-
In a 96-well plate, add the Src enzyme to all wells except the background control.
-
Add the test compounds, positive control, or vehicle control to the respective wells.
-
-
Kinase Reaction:
-
Prepare a Reaction Mix containing the Src substrate and ATP.
-
Start the reaction by adding the Reaction Mix to all wells.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity (e.g., λEx = 535 nm / λEm = 587 nm) in kinetic mode at 37°C for 30-45 minutes.
-
-
Data Analysis:
-
Determine the rate of the reaction (slope of the linear portion of the fluorescence curve).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value for Src kinase inhibition.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and processes discussed in this guide.
Caption: Mechanism of action of this compound and Colchicine.
Caption: Workflow for in vitro tubulin polymerization assay.
Caption: Workflow for cell viability (MTT) assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Colchicine Blocks Tubulin Heterodimer Recycling by Tubulin Cofactors TBCA, TBCB, and TBCE [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Antitumor Effect of KX-01 through Inhibiting Src Family Kinases and Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-throughput screening of FDA-approved drugs identifies colchicine as a potential therapeutic agent for atypical teratoid/rhabdoid tumors (AT/RTs) ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01341K [pubs.rsc.org]
- 12. Discovery of new quinolines as potent colchicine binding site inhibitors: design, synthesis, docking studies, and anti-proliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Colchicine Binding Site Agent DJ95 Overcomes Drug Resistance and Exhibits Antitumor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of KX-01 and Other Tubulin Binders for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of KX-01 (tirbanibulin), a novel dual Src kinase and tubulin polymerization inhibitor, against established tubulin binders: paclitaxel, vincristine, and colchicine. This document is intended to serve as a resource for researchers and drug development professionals by presenting objective performance data, detailed experimental methodologies, and visual representations of key biological pathways.
Introduction to Tubulin Binders in Oncology
Tubulin, a critical component of the cellular cytoskeleton, is a well-established target for cancer chemotherapy. Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for various cellular processes, including mitosis, intracellular transport, and maintenance of cell shape.[1] Agents that interfere with microtubule dynamics can induce cell cycle arrest and apoptosis, making them effective anti-cancer agents.[2]
This guide focuses on a comparative analysis of four such agents:
-
KX-01 (Tirbanibulin): A novel, orally bioavailable small molecule that uniquely functions as a dual inhibitor of Src kinase and tubulin polymerization.[3][4] It targets the peptide substrate-binding site of Src, a non-receptor tyrosine kinase implicated in cancer progression.[3][4]
-
Paclitaxel: A member of the taxane family, it is a microtubule-stabilizing agent that promotes the assembly of tubulin into hyperstable, non-functional microtubules.[5]
-
Vincristine: A Vinca alkaloid that inhibits microtubule polymerization by binding to tubulin dimers, leading to their disassembly.
-
Colchicine: An alkaloid that also inhibits microtubule polymerization by binding to tubulin. While highly effective, its clinical use in oncology is limited by its toxicity.[6]
Comparative Performance Data
The following tables summarize the in vitro and in vivo performance of KX-01 and the comparator tubulin binders.
Table 1: In Vitro Efficacy - Inhibition of Cell Proliferation (IC50)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| KX-01 | MDA-MB-231 | Triple-Negative Breast Cancer | < 0.1 | [7] |
| MDA-MB-468 | Triple-Negative Breast Cancer | < 0.1 | [7] | |
| BT-549 | Triple-Negative Breast Cancer | < 0.1 | [7] | |
| MCF7 | ER+ Breast Cancer | < 0.1 | [7] | |
| Paclitaxel | MCF-7 | ER+ Breast Cancer | Varies (nM range) | [5] |
| SKBR3 | HER2+ Breast Cancer | Varies (nM range) | [5] | |
| Vincristine | M14 | Melanoma | Varies (nM range) | [8] |
| Colchicine | MDA-MB-231 | Triple-Negative Breast Cancer | Varies (nM range) | [9] |
Table 2: In Vitro Efficacy - Inhibition of Tubulin Polymerization
| Compound | Assay Type | Parameter | Value | Citation(s) |
| KX-01 | In-cell | Required Plasma Conc. for Inhibition | ~142 ng/mL | [3][10] |
| Paclitaxel | Cell-free | Promotes Polymerization | - | [5] |
| Vincristine | Cell-free | IC50 | Varies (µM range) | [2] |
| Colchicine | Cell-free | IC50 | Varies (µM range) | [11] |
Table 3: In Vivo Efficacy in Breast Cancer Xenograft Models
| Compound | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition | Citation(s) |
| KX-01 | MDA-MB-231 | 1 and 5 mg/kg, twice daily | Dose-dependent inhibition | [12][13] |
| Paclitaxel | MCF-7, MX-1 | 20 mg/kg, daily for 5 days | Significant antitumor activity | [14] |
| Vincristine | C3H Mammary Carcinoma | Single IP injection | Temporary blockage of cells in mitosis | [15] |
| Colchicine | MDA-MB-231 | 5.0 mg/kg, daily for 2 weeks | Significant reduction in tumor volume | [16] |
Mechanism of Action and Signaling Pathways
KX-01: A Dual Inhibitor
KX-01 exhibits a unique dual mechanism of action by inhibiting both Src kinase and tubulin polymerization.[3]
-
Src Kinase Inhibition: KX-01 targets the peptide substrate-binding site of Src kinase, a non-receptor tyrosine kinase involved in various cellular processes like proliferation, survival, and migration.[17][18] By inhibiting Src, KX-01 can disrupt these oncogenic signaling pathways.
-
Tubulin Polymerization Inhibition: Similar to vinca alkaloids and colchicine, KX-01 inhibits the polymerization of tubulin, leading to mitotic arrest and subsequent apoptosis.[3][7]
Paclitaxel: Microtubule Stabilization
Paclitaxel binds to the β-tubulin subunit within assembled microtubules, stabilizing them and preventing depolymerization. This disruption of normal microtubule dynamics leads to mitotic arrest and apoptosis.[5]
Vincristine and Colchicine: Microtubule Depolymerization
Vincristine and colchicine bind to tubulin dimers, inhibiting their polymerization into microtubules. This leads to the disassembly of the mitotic spindle, causing metaphase arrest and subsequent apoptosis.[6]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Tubulin Polymerization Assay (Fluorescence-Based)
This assay measures the effect of compounds on the in vitro polymerization of purified tubulin.
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
DAPI (4',6-diamidino-2-phenylindole)
-
Test compounds (KX-01, paclitaxel, vincristine, colchicine)
-
96-well, black, opaque microplate
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a tubulin solution at a final concentration of 2 mg/mL in General Tubulin Buffer on ice.
-
Add GTP to the tubulin solution to a final concentration of 1 mM.
-
Add glycerol to a final concentration of 10%.
-
Add DAPI to a final concentration of 6.3 µM.
-
Prepare serial dilutions of the test compounds in General Tubulin Buffer.
-
-
Assay Execution:
-
Pipette the compound dilutions into the wells of the 96-well plate. Include a vehicle control (buffer with DMSO) and a positive control (e.g., paclitaxel for polymerization promotion, or a known inhibitor).
-
To initiate the reaction, add the cold tubulin solution to each well.
-
Immediately place the plate in the fluorescence plate reader pre-warmed to 37°C.
-
-
Data Acquisition:
-
Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~450 nm) every 60 seconds for 60 minutes.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time.
-
Determine the rate of polymerization and the maximum polymer mass for each condition.
-
For inhibitors, calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
-
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, MCF-7)
-
Cell culture medium and supplements
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
-
Solubilization:
-
Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that reduces cell viability by 50%.
-
In Vivo Breast Cancer Xenograft Model
This protocol outlines the establishment and use of a mouse xenograft model to evaluate the in vivo efficacy of the test compounds.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Human breast cancer cells (e.g., MDA-MB-231)
-
Matrigel (optional)
-
Test compounds formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation and Implantation:
-
Harvest cancer cells and resuspend them in a mixture of sterile PBS and Matrigel (optional, to enhance tumor take rate).
-
Inject the cell suspension (e.g., 1-5 x 10^6 cells) subcutaneously or into the mammary fat pad of the mice.
-
-
Tumor Growth and Monitoring:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Measure tumor volume regularly (e.g., 2-3 times per week) using calipers (Volume = 0.5 x Length x Width²).
-
Monitor the body weight and overall health of the mice.
-
-
Compound Administration:
-
Administer the test compounds and vehicle control according to the predetermined dosing schedule (e.g., oral gavage, intraperitoneal injection).
-
-
Endpoint and Analysis:
-
Continue treatment for a specified duration or until tumors in the control group reach a predetermined size.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Tumor tissue can be used for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Conclusion
KX-01 represents a promising novel therapeutic agent with a dual mechanism of action that distinguishes it from traditional tubulin binders. Its ability to inhibit both Src kinase and tubulin polymerization offers the potential for enhanced anti-tumor activity and the ability to overcome certain resistance mechanisms. The data presented in this guide provide a foundation for further investigation and comparative studies to fully elucidate the therapeutic potential of KX-01 in various cancer types. The detailed experimental protocols and pathway diagrams are intended to facilitate reproducible and robust future research in this area.
References
- 1. bosterbio.com [bosterbio.com]
- 2. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase 2 study of KX2-391, an oral inhibitor of Src kinase and tubulin polymerization, in men with bone-metastatic castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Paclitaxel inhibits breast cancer metastasis via suppression of Aurora kinase-mediated cofilin-1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo and In Vitro Effect of Colchicine on Mouse Breast Cancer Cell Line (4T1) - Razi Journal of Medical Sciences - مجله علوم پزشکی رازی [rjms.iums.ac.ir]
- 7. Antitumor Effect of KX-01 through Inhibiting Src Family Kinases and Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo administration of liposomal vincristine sensitizes drug-resistant human solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Colchicine-binding site agent CH-2-77 as a potent tubulin inhibitor suppressing triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A phase 2 study of KX2-391, an oral inhibitor of Src kinase and tubulin polymerization, in men with bone-metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Colchicine of Colchicum autumnale, A Traditional Anti-Inflammatory Medicine, Induces Apoptosis by Activation of Apoptotic Genes and Proteins Expression in Human Breast (MCF-7) and Mouse Breast (4T1) Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Peptidomimetic Src/pretubulin inhibitor KX-01 alone and in combination with paclitaxel suppresses growth, metastasis in human ER/PR/HER2-negative tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antitumor activity of paclitaxel against human breast carcinoma xenografts serially transplanted into nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The in vivo interaction between vincristine and radiation in a C3H mammary carcinoma and the feet of CDF1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. G-1 inhibits breast cancer cell growth via targeting colchicine-binding site of tubulin to interfere with microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
KX-01 Demonstrates Potent Anti-Migratory Effects: A Comparative Analysis
For Immediate Release
NEW YORK, NY – Kinex Pharmaceuticals' novel dual Src and tubulin inhibitor, KX-01 (also known as Tirbanibulin), exhibits significant anti-migratory effects in preclinical cancer models, positioning it as a promising agent in the therapeutic arsenal against metastatic disease. This guide provides a comparative overview of KX-01's performance against other Src kinase inhibitors, supported by experimental data, to assist researchers, scientists, and drug development professionals in evaluating its potential.
Executive Summary
Cell migration is a critical process in cancer metastasis. Src family kinases (SFKs) are key regulators of signaling pathways that control cell motility, making them attractive targets for anti-cancer therapies.[1] KX-01 is a first-in-class peptidomimetic that targets the peptide substrate-binding site of Src, offering a novel mechanism of action compared to many ATP-competitive inhibitors.[2] This dual inhibitor also disrupts microtubule polymerization, further contributing to its anti-cancer activity.[3][4] Preclinical studies demonstrate that KX-01 effectively inhibits the migration and invasion of cancer cells, particularly in triple-negative breast cancer (TNBC) models.
Comparative Analysis of Anti-Migratory Effects
While direct head-to-head studies comparing the anti-migratory effects of KX-01 with other Src inhibitors under identical conditions are limited, this guide compiles available data from various studies to provide a comparative perspective. The MDA-MB-231 triple-negative breast cancer cell line is used as a common reference where possible.
Table 1: Inhibition of Cancer Cell Migration/Invasion by KX-01 and Other Src Inhibitors
| Compound | Cell Line | Assay Type | Concentration | Observed Effect | Citation |
| KX-01 | MDA-MB-231 | Invasion Assay | 10, 25, 50 nmol/L | Dose-dependent inhibition of invasion. | [3] |
| KX-01 | BT-549 | Wound Healing | 20 nmol/L | Inhibition of cell migration. | [5] |
| Dasatinib | Melanoma cell lines | Migration & Invasion | Low nanomolar | Blocks migration and invasion. | [6] |
| Dasatinib | Colon cancer cell lines | Adhesion & Migration | 100 nmol/L | Inhibition of cell adhesion and migration. | [7] |
| Bosutinib | KRAS mutant NSCLC | Migration & Invasion | 0.1, 0.5, 1 µM | Dose-dependent inhibition of migration and invasion. | [2][8][9] |
| PP2 | Hepatocarcinoma (BEL-7402) | Wound Healing & Transwell | 10 µmol/L | Significant decrease in migration and invasion. | [4] |
| SU6656 | Hepatocarcinoma (BEL-7402) | Wound Healing & Transwell | 10 µmol/L | Significant decrease in migration and invasion. | [4] |
Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Mechanism of Action: Inhibition of the Src Signaling Pathway
KX-01 exerts its anti-migratory effects primarily through the inhibition of the Src signaling pathway. Src is a non-receptor tyrosine kinase that, when activated, phosphorylates a cascade of downstream proteins involved in cell adhesion, cytoskeletal rearrangement, and motility.[1] By inhibiting Src, KX-01 prevents the phosphorylation of key substrates such as Focal Adhesion Kinase (FAK) and p130Cas, which are crucial for the formation and turnover of focal adhesions required for cell movement.[5][6] This disruption of the Src-FAK signaling axis leads to a reduction in cancer cell migration and invasion.
Caption: KX-01 inhibits the Src signaling pathway, preventing downstream events that lead to cell migration.
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of KX-01's anti-migratory effects are provided below.
Wound Healing (Scratch) Assay
The wound healing assay is a straightforward method to study directional cell migration in vitro.
-
Cell Seeding: Plate cells in a 6-well or 12-well plate and culture until they form a confluent monolayer.
-
Scratch Creation: Create a "wound" or "scratch" in the monolayer using a sterile pipette tip.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells and debris.
-
Treatment: Add fresh culture medium containing the test compound (e.g., KX-01) at various concentrations. A vehicle control (e.g., DMSO) should be included.
-
Imaging: Capture images of the scratch at time zero and at regular intervals (e.g., every 8, 24, 48 hours) using a phase-contrast microscope.
-
Analysis: The rate of wound closure is quantified by measuring the area of the cell-free gap at each time point using image analysis software like ImageJ. The results are often expressed as a percentage of wound closure relative to the initial wound area.
Caption: Workflow of a typical wound healing (scratch) assay.
Transwell Migration (Boyden Chamber) Assay
This assay assesses the chemotactic migration of cells through a porous membrane.
-
Chamber Setup: Place Transwell inserts (typically with 8 µm pores) into the wells of a 24-well plate.
-
Chemoattractant: Add a chemoattractant (e.g., medium with 10% fetal bovine serum) to the lower chamber.
-
Cell Preparation: Resuspend cells in a serum-free medium. Add the test compound (e.g., KX-01) or vehicle control to the cell suspension.
-
Cell Seeding: Add the cell suspension to the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate for a duration appropriate for the cell type (typically 6-24 hours) to allow for migration.
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with a fixative (e.g., methanol) and stain with a dye such as crystal violet.
-
Quantification: Count the number of stained, migrated cells in several random microscopic fields. Alternatively, the dye can be eluted and the absorbance measured to quantify the relative number of migrated cells.
Conclusion
KX-01 demonstrates potent anti-migratory and anti-invasive properties in preclinical cancer models, primarily by targeting the Src signaling pathway. The available data suggests that its efficacy is comparable to or potentially greater than other Src inhibitors, although further direct comparative studies are warranted. Its dual mechanism of inhibiting both Src kinase and tubulin polymerization makes it a unique and promising candidate for further investigation in the treatment of metastatic cancers.
References
- 1. Src Family Kinases as Therapeutic Targets in Advanced Solid Tumors: What We Have Learned So Far [mdpi.com]
- 2. Bosutinib inhibits migration and invasion via ack1 in kras mutant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Inhibition of Src family kinases with dasatinib blocks migration and invasion of human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
KX-01 Demonstrates Efficacy in Paclitaxel-Resistant Breast Cancer Models, Bypassing Common Resistance Mechanisms
For Immediate Release
A comprehensive review of preclinical data reveals that KX-01 (tirbanibulin), a dual inhibitor of Src kinase and tubulin polymerization, demonstrates significant antitumor activity in breast cancer models, including those resistant to the widely used chemotherapeutic agent, paclitaxel. This suggests that KX-01 may offer a valuable therapeutic alternative for patients who have developed resistance to taxane-based therapies.
Researchers and drug development professionals will find compelling evidence of KX-01's unique mechanism of action, which contributes to its ability to overcome paclitaxel resistance. Studies indicate a synergistic effect when KX-01 is used in combination with paclitaxel, suggesting potential for combination therapies to enhance treatment efficacy and combat drug resistance.
Quantitative Analysis of KX-01 and Paclitaxel Efficacy
The following table summarizes the half-maximal inhibitory concentrations (IC50) of KX-01 and paclitaxel in various breast cancer cell lines. Of particular note is the demonstrated activity of KX-01 in a paclitaxel-resistant cell line, highlighting its potential to circumvent common resistance pathways.
| Cell Line | Type | Compound | IC50 (nM) | Source |
| MCF-7 | Luminal A (ER+, PR+) | Paclitaxel | 7.5 | --INVALID-LINK-- |
| MCF-7/TAX | Paclitaxel-Resistant | Paclitaxel | 2291 ± 125 | --INVALID-LINK-- |
| MCF-7 | Luminal A (ER+, PR+) | KX-01 | < 100 | --INVALID-LINK-- |
| MCF-7/TAX | Paclitaxel-Resistant | KX-01 | Significant Growth Inhibition | --INVALID-LINK-- |
| MDA-MB-231 | Triple-Negative | Paclitaxel | 322.436 ± 62.860 | --INVALID-LINK-- |
| MDA-MB-231 | Triple-Negative | KX-01 | < 100 | --INVALID-LINK-- |
| MDA-MB-468 | Triple-Negative | KX-01 | < 100 | --INVALID-LINK-- |
| BT-549 | Triple-Negative | KX-01 | < 100 | --INVALID-LINK-- |
| SK-BR-3 | HER2+ | KX-01 | < 100 | --INVALID-LINK-- |
| T47D | Luminal A (ER+, PR+) | KX-01 | < 100 | --INVALID-LINK-- |
Note: While one study demonstrated significant growth inhibition by KX-01 in a paclitaxel-resistant MCF-7 cell line, a direct side-by-side IC50 comparison with a sensitive parental line from the same study is not available in the reviewed literature. The table presents data from multiple sources to provide a comparative overview.
Experimental Protocols
Detailed methodologies for the key experiments cited in the cross-resistance studies are provided below to enable replication and further investigation.
Establishment of Paclitaxel-Resistant Cell Lines
-
Cell Culture: The human breast cancer cell line (e.g., MCF-7) is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Induction of Resistance: Paclitaxel resistance is induced by continuous exposure of the cells to stepwise increasing concentrations of paclitaxel. The initial concentration is typically low (e.g., 2 nM) and is gradually increased by approximately 1.5-fold at each step as the cells develop resistance.
-
Maintenance of Resistant Line: The paclitaxel-resistant cell line (e.g., MCF-7/TAX) is maintained in culture medium containing a specific concentration of paclitaxel (e.g., 30 nM) to retain the resistant phenotype.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cells (both parental sensitive and resistant lines) are seeded into 96-well plates at a density of 5 x 10^4 cells per well and allowed to attach for 24 hours.
-
Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (KX-01 or paclitaxel) and incubated for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the drug that causes 50% inhibition of cell growth, is calculated from the dose-response curves.
Visualizing the Mechanisms of Action and Experimental Design
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by KX-01 and the workflow of a typical cross-resistance study.
Caption: Dual inhibitory mechanism of KX-01 on Src signaling and tubulin polymerization.
Caption: Workflow for a cross-resistance study between KX-01 and paclitaxel.
Safety Operating Guide
Proper Disposal of KX-01 (Tirbanibulin): A Guide for Laboratory Professionals
For Immediate Reference: Treat KX-01 as a potent, hazardous chemical waste. All disposal procedures must comply with federal, state, and local regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
This document provides essential safety and logistical information for the proper disposal of KX-01, a potent Src kinase and tubulin inhibitor also known as Tirbanibulin. The following step-by-step procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.
Summary of Chemical Data
| Property | Value | Source |
| Chemical Name | N-Benzyl-2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)acetamide | [1] |
| Synonyms | KX-01, KX2-391, Tirbanibulin | [2][3] |
| CAS Number | 897016-82-9 | [1][2] |
| Molecular Formula | C26H29N3O3 | [1][2] |
| Molecular Weight | 431.5 g/mol | [1][2] |
| Known Hazards | Pharmaceutical-related compound of unknown potency. May cause physiological effects. | [1] |
| Solubility | Soluble in DMSO and DMF. Slightly soluble in Ethanol. | [2] |
Experimental Protocols: Disposal Procedures
The recommended disposal method for KX-01 is through a licensed hazardous material disposal company or by incineration in a facility equipped with an afterburner and scrubber.[1][4]
Step 1: Waste Segregation and Collection
-
Identify Waste Streams: All materials that have come into contact with KX-01 must be considered hazardous waste. This includes:
-
Unused or expired pure compound.
-
Contaminated personal protective equipment (PPE), such as gloves, lab coats, and safety glasses.
-
Contaminated labware (e.g., pipette tips, centrifuge tubes, flasks).
-
Solutions containing KX-01.
-
Spill cleanup materials.
-
-
Use Designated Waste Containers:
-
Solid Waste: Collect all solid waste, including contaminated PPE and labware, in a clearly labeled, leak-proof hazardous waste container. The container should be compatible with the chemical nature of the waste.
-
Liquid Waste: Collect all liquid waste containing KX-01 in a designated, sealed, and leak-proof hazardous waste container. Ensure the container is made of a material compatible with the solvents used.
-
Step 2: Labeling and Storage
-
Proper Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "Tirbanibulin (KX-01)," and a description of the contents (e.g., "Solid waste with KX-01," "Aqueous solution of KX-01").
-
Secure Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials. Follow all institutional guidelines for hazardous waste storage.
Step 3: Waste Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Documentation: Complete all required waste disposal forms as per your institution's and local regulations.
-
Professional Disposal: The EHS department will coordinate with a licensed hazardous material disposal company for the final disposal of the waste, likely through high-temperature incineration.[1][4]
Mandatory Visualizations
Disposal Workflow for KX-01
Caption: Workflow for the proper disposal of KX-01 waste.
Signaling Pathway Inhibition by KX-01
Caption: Mechanism of action of KX-01 as a dual inhibitor.
References
Essential Safety and Handling Protocols for Compound KX-01-191
Disclaimer: The following guidance is based on established best practices for handling potentially hazardous chemical compounds in a laboratory setting. As no specific public data exists for a compound designated "KX-01-191," this document serves as a procedural template. Researchers must consult their institution's safety office and any specific documentation accompanying the substance.
This guide provides essential safety, handling, and disposal information for laboratory personnel working with the hypothetical compound this compound. The procedures outlined are designed to minimize risk and ensure a safe research environment.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure during the handling of this compound. The required equipment varies based on the procedure being performed.
| Activity | Required PPE | Optional PPE (Based on Risk Assessment) |
| Low-Quantity Weighing & Solution Preparation | - Nitrile Gloves- Safety Glasses with Side Shields- Laboratory Coat | - Face Shield (if splash hazard exists)- Chemical Splash Goggles |
| Cell Culture & In Vitro Assays | - Sterile Nitrile Gloves- Safety Glasses- Laboratory Coat | - Sleeve Covers |
| In Vivo Administration & Animal Handling | - Double Nitrile Gloves- Chemical Splash Goggles- Disposable Gown | - N95 Respirator (if aerosolization is possible)- Face Shield |
| Bulk Handling & Transfer | - Heavy-duty Nitrile or Neoprene Gloves- Chemical Splash Goggles- Chemical-resistant Apron over Laboratory Coat | - Full-face Respirator with appropriate cartridges |
| Waste Disposal | - Nitrile Gloves- Safety Glasses- Laboratory Coat | - Chemical-resistant Apron |
Handling and Storage Procedures
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring personnel safety.
| Procedure | Protocol |
| Receiving | - Inspect package for damage upon arrival.- Verify inner container is sealed and intact.- Log receipt and storage location in the chemical inventory system. |
| Storage | - Store in a cool, dry, and well-ventilated area.- Keep away from incompatible materials (e.g., strong oxidizing agents).- Ensure the container is tightly sealed. |
| Weighing | - Conduct all weighing activities within a certified chemical fume hood.- Use a disposable weighing paper or boat.- Clean the balance and surrounding area immediately after use. |
| Dissolving | - Add this compound slowly to the solvent to avoid splashing.- Use a vortex or sonicator to aid dissolution as needed.- Prepare solutions in a chemical fume hood. |
Disposal Plan
All waste contaminated with this compound must be disposed of as hazardous chemical waste.
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste | - Labeled, sealed, and puncture-resistant hazardous waste container. | - Includes contaminated gloves, weighing paper, pipette tips, and tubes. |
| Liquid Waste | - Labeled, sealed, and chemically compatible hazardous waste container. | - Includes unused solutions and contaminated media. Do not mix with other waste streams. |
| Sharps Waste | - Labeled, puncture-proof sharps container. | - Includes contaminated needles and syringes. |
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency involving this compound.
| Emergency Situation | Immediate Action |
| Skin Contact | - Immediately flush the affected area with copious amounts of water for at least 15 minutes.- Remove contaminated clothing.- Seek medical attention. |
| Eye Contact | - Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open.- Seek immediate medical attention. |
| Inhalation | - Move the individual to fresh air.- If breathing is difficult, administer oxygen.- Seek medical attention. |
| Ingestion | - Do not induce vomiting.- Rinse mouth with water.- Seek immediate medical attention. |
| Spill | - Evacuate the immediate area.- Alert others and the laboratory supervisor.- Follow the spill response workflow outlined below. |
Visualized Workflows and Protocols
To further clarify procedural steps, the following diagrams illustrate key workflows for handling this compound.
Caption: Workflow for Handling this compound.
Caption: Spill Response Protocol for this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
